molecular formula C8H16O B091715 3-Methylheptan-4-one CAS No. 15726-15-5

3-Methylheptan-4-one

Cat. No.: B091715
CAS No.: 15726-15-5
M. Wt: 128.21 g/mol
InChI Key: NHIMSNHOEAVUKE-UHFFFAOYSA-N
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Description

3-Methylheptan-4-one is a natural product found in Micromeria cristata with data available.

Properties

IUPAC Name

3-methylheptan-4-one
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InChI

InChI=1S/C8H16O/c1-4-6-8(9)7(3)5-2/h7H,4-6H2,1-3H3
Source PubChem
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InChI Key

NHIMSNHOEAVUKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)C(C)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C8H16O
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID00864629
Record name 3-Methylheptan-4-one
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Molecular Weight

128.21 g/mol
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Physical Description

Liquid; [Avocado Research MSDS]
Record name 3-Methylheptan-4-one
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CAS No.

15726-15-5
Record name 3-Methyl-4-heptanone
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Foundational & Exploratory

An In-depth Technical Guide to the Core Chemical Properties of 3-Methylheptan-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental chemical properties, synthesis, and spectral characterization of 3-Methylheptan-4-one. The information is intended to support research and development activities by providing key data and methodologies in a structured and accessible format.

Core Chemical and Physical Properties

This compound is a branched-chain aliphatic ketone. Its core physicochemical properties are summarized in the table below, providing a ready reference for experimental and theoretical applications.

PropertyValueSource
Molecular Formula C₈H₁₆O[1]
Molecular Weight 128.21 g/mol [2]
CAS Number 15726-15-5[1]
Appearance Colorless liquid[3]
Boiling Point 155-160 °C[3][4]
Density 0.811 g/cm³[3]
Flash Point 38 °C[5]
Solubility Soluble in alcohol and ether[3]

Synthesis of this compound

A common and effective method for the synthesis of this compound involves a two-step process: the Grignard reaction to form the precursor alcohol, (±)-4-methylheptan-3-ol, followed by its oxidation to the target ketone.[3][4]

  • Apparatus Setup: A 100 mL three-neck flask is fitted with a 25 mL addition funnel, a reflux condenser protected by a drying tube, and a magnetic stir bar.

  • Initiation of Grignard Reagent Formation: To the flask, add 15 mL of dry diethyl ether and an appropriate amount of magnesium turnings. Add a small amount of a 2-bromopentane solution in dry diethyl ether to the magnesium and stir to initiate the formation of the organometallic reagent.

  • Grignard Reagent Formation: Gradually add the remaining 2-bromopentane solution over 15 minutes while stirring continuously. Continue stirring for an additional 10 minutes after the addition is complete.

  • Reaction with Propanal: Prepare a solution of propanal in 10 mL of dry diethyl ether and place it in the addition funnel. Add this solution dropwise to the stirred Grignard solution and continue stirring for another 15 minutes after the addition is complete.

  • Work-up: Gradually add 10 mL of water, followed by 10 mL of dilute hydrochloric acid (10%) until all inorganic salts dissolve. Transfer the mixture to a separatory funnel, separate the ether layer, and wash it with 10 mL of 5% sodium hydroxide solution.

  • Isolation and Purification: Dry the ether layer over anhydrous magnesium sulfate, filter, and evaporate the solvent using a rotary evaporator. The crude product can be purified by distillation, collecting the fraction boiling between 150-165 °C.

  • Preparation of Oxidizing Agent: In a 100 mL Erlenmeyer flask equipped with a magnetic stirrer and placed in an ice bath, add 35 mL of distilled water and concentrated sulfuric acid. To this, add sodium dichromate and stir until a clear orange solution is obtained.

  • Oxidation Reaction: Continue to stir the solution and add 5.0 g (38 mmol) of 4-methylheptan-3-ol in small portions over about 10 minutes. The color of the reaction mixture should gradually change to green. Stir the mixture for a further 10 minutes.

  • Extraction: Transfer the reaction mixture to a 100 mL separatory funnel and add 200 mL of diethyl ether. Shake the funnel and separate the organic layer.

  • Washing and Drying: Wash the ether layer with three 20 mL portions of 5% sodium hydroxide solution and then dry it over anhydrous magnesium sulfate.

  • Isolation and Purification: Filter off the drying agent, evaporate the filtrate on a rotary evaporator, and distill the residue at atmospheric pressure, collecting the fraction boiling in the range of 155-160 °C to obtain the final product.

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques.

  • ¹H NMR: The proton NMR spectrum of (S)-(+)-4-Methyl-3-heptanone shows characteristic signals including a triplet at approximately 0.90 ppm (CH₃CH₂), a doublet at around 1.06 ppm (CH₃CH), and a quartet at about 2.45 ppm (CH₂CH₃).[5]

  • ¹³C NMR: The carbon NMR spectrum provides further structural confirmation. While a detailed spectrum requires a subscription to view on some databases, computed spectra are available.[6][7]

  • Infrared (IR) Spectroscopy: The IR spectrum displays a strong absorption band characteristic of a ketone carbonyl group (C=O) at approximately 1710 cm⁻¹.[1][5]

  • Mass Spectrometry (MS): The mass spectrum of this compound shows a molecular ion peak corresponding to its molecular weight. The fragmentation pattern is consistent with its structure.[8][9]

Visualized Synthesis Workflow

The following diagram illustrates the experimental workflow for the synthesis of this compound, from the initial Grignard reaction to the final purification.

Synthesis_Workflow Reagents_Grignard 2-Bromopentane, Mg, Dry Diethyl Ether Grignard_Formation Grignard Reagent Formation Reagents_Grignard->Grignard_Formation Reaction_Grignard Grignard Reaction Grignard_Formation->Reaction_Grignard Propanal Propanal in Dry Diethyl Ether Propanal->Reaction_Grignard Workup_Grignard Aqueous Work-up (H₂O, HCl, NaOH) Reaction_Grignard->Workup_Grignard Isolation_Alcohol Extraction & Drying (Ether, MgSO₄) Workup_Grignard->Isolation_Alcohol Purification_Alcohol Distillation (150-165 °C) Isolation_Alcohol->Purification_Alcohol Alcohol_Intermediate (±)-4-methylheptan-3-ol Purification_Alcohol->Alcohol_Intermediate Oxidation Oxidation Reaction Alcohol_Intermediate->Oxidation Reagents_Oxidation Sodium Dichromate, Sulfuric Acid, Water Reagents_Oxidation->Oxidation Extraction_Ketone Extraction & Washing (Ether, NaOH) Oxidation->Extraction_Ketone Drying_Ketone Drying (MgSO₄) Extraction_Ketone->Drying_Ketone Purification_Ketone Distillation (155-160 °C) Drying_Ketone->Purification_Ketone Final_Product This compound Purification_Ketone->Final_Product

References

An In-depth Technical Guide to 3-Methylheptan-4-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 3-Methylheptan-4-one, a ketone of interest to researchers, scientists, and professionals in drug development. This document details its chemical identifiers, physicochemical properties, and includes a detailed experimental protocol for the synthesis of a closely related isomer, which serves as a valuable reference.

Chemical Identifiers and Structure

This compound is an organic compound with a branched alkyl chain. For clarity and accurate identification, its primary identifiers are summarized in the table below.

IdentifierValue
CAS Number 15726-15-5[1]
IUPAC Name This compound
Synonyms 3-Methyl-4-heptanone, sec-Butyl propyl ketone
Molecular Formula C8H16O[1]
Molecular Weight 128.21 g/mol [1]
Canonical SMILES CCCC(=O)C(C)CC
InChI InChI=1S/C8H16O/c1-4-6-8(9)7(3)5-2/h7H,4-6H2,1-3H3
InChIKey NHIMSNHOEAVUKE-UHFFFAOYSA-N

Physicochemical Properties

The key physicochemical properties of this compound are presented below, offering a comparative overview of its physical characteristics.

PropertyValue
Appearance Colorless liquid[1]
Odor Fruity aroma[1]
Density 0.81 - 0.82 g/cm³[1]
Boiling Point 156 - 160 °C[1]
Melting Point -80 °C (estimate)[1]
Flash Point 38 °C[1]
Refractive Index 1.4100 to 1.4130[1]
Solubility Soluble in alcohol and ether[1]

Experimental Protocols

Synthesis of (±)-4-methylheptan-3-ol

This procedure outlines the preparation of the precursor alcohol, (±)-4-methylheptan-3-ol, through a Grignard reaction.[2]

Materials:

  • Magnesium turnings

  • Dry diethyl ether

  • 2-bromopentane

  • Propanal

  • 10% Hydrochloric acid

  • 5% Sodium hydroxide solution

  • Anhydrous magnesium sulfate

Procedure:

  • A 100 mL three-neck flask is equipped with a 25 mL addition funnel, a reflux condenser with a drying tube, and a magnetic stir bar.

  • 15 mL of dry diethyl ether and magnesium are added to the flask.

  • A small amount of a 2-bromopentane solution in dry diethyl ether is added to initiate the Grignard reagent formation.

  • The remaining 2-bromopentane solution is added gradually over 15 minutes with continuous stirring. The mixture is stirred for an additional 10 minutes after the addition is complete.

  • A solution of propanal in 10 mL of dry diethyl ether is placed in the addition funnel and added dropwise to the stirred Grignard solution. Stirring is continued for another 15 minutes post-addition.

  • 10 mL of water is slowly added, followed by 10 mL of 10% hydrochloric acid until all inorganic salts dissolve.

  • The mixture is transferred to a separatory funnel, the ether layer is separated and washed with 10 mL of 5% sodium hydroxide solution.

  • The ether layer is collected and dried over anhydrous magnesium sulfate.

  • The drying agent is filtered off, and the ether is evaporated using a rotary evaporator.

  • The residue is distilled at atmospheric pressure, collecting the fraction boiling between 150-165 °C to yield (±)-4-methylheptan-3-ol.

Oxidation of (±)-4-methylheptan-3-ol to (±)-4-methylheptan-3-one

This part of the protocol details the oxidation of the synthesized alcohol to the ketone.[2]

Materials:

  • (±)-4-methylheptan-3-ol

  • Concentrated sulfuric acid

  • Sodium dichromate

  • Distilled water

  • Diethyl ether

  • 5% Sodium hydroxide solution

  • Anhydrous magnesium sulfate

Procedure:

  • In a 100 mL Erlenmeyer flask, place 35 mL of distilled water and a magnetic stirrer, and cool in an ice bath.

  • Slowly add concentrated sulfuric acid to the water with stirring.

  • Add sodium dichromate and stir until a clear orange solution is formed.

  • While stirring, add 5.0 g of (±)-4-methylheptan-3-ol in small portions over approximately 10 minutes. The solution's color should gradually turn green.

  • Stir the mixture for an additional 10 minutes.

  • Transfer the reaction mixture to a 100 mL separatory funnel and add 200 mL of diethyl ether.

  • Shake the funnel and separate the organic layer.

  • Wash the ether layer with three 20 mL portions of 5% sodium hydroxide solution.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter off the drying agent and evaporate the ether on a rotary evaporator.

  • Distill the residue at atmospheric pressure, collecting the fraction boiling in the 155-160 °C range to obtain (±)-4-methylheptan-3-one.

Visualizations

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_step1 Step 1: Synthesis of (±)-4-methylheptan-3-ol cluster_step2 Step 2: Oxidation to (±)-4-methylheptan-3-one start1 Start with 2-bromopentane and Magnesium in dry ether grignard Formation of Grignard Reagent start1->grignard add_propanal Addition of Propanal grignard->add_propanal hydrolysis Acidic Workup (Hydrolysis) add_propanal->hydrolysis extraction1 Extraction and Drying hydrolysis->extraction1 distillation1 Distillation extraction1->distillation1 product1 (±)-4-methylheptan-3-ol distillation1->product1 start2 Start with (±)-4-methylheptan-3-ol product1->start2 Product from Step 1 is the reactant for Step 2 oxidation Oxidation with Na2Cr2O7/H2SO4 start2->oxidation extraction2 Extraction and Washing oxidation->extraction2 drying Drying extraction2->drying distillation2 Final Distillation drying->distillation2 product2 (±)-4-methylheptan-3-one distillation2->product2

Caption: Experimental workflow for the synthesis of (±)-4-methylheptan-3-one.

logical_relationship cluster_identifiers Chemical Identifiers cluster_structure Structural Information compound This compound cas CAS: 15726-15-5 compound->cas is identified by iupac IUPAC: this compound compound->iupac is named formula Formula: C8H16O compound->formula has formula mol_weight MW: 128.21 g/mol compound->mol_weight has molecular weight smiles SMILES: CCCC(=O)C(C)CC compound->smiles is represented by inchi InChI: 1S/C8H16O/... smiles->inchi can be converted to inchikey InChIKey: NHIMSNHOEAVUKE-UHFFFAOYSA-N inchi->inchikey is hashed to

Caption: Logical relationships of identifiers for this compound.

References

An In-depth Technical Guide to the Molecular Structure and Formula of 3-Methylheptan-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, formula, and key physicochemical properties of 3-Methylheptan-4-one. The information is presented to support research, development, and quality control activities involving this compound.

Chemical Identity and Formula

This compound is an aliphatic ketone.[1] Its chemical structure consists of a heptane backbone with a carbonyl group at the fourth position and a methyl group at the third position.

  • IUPAC Name: this compound[1][2]

  • Molecular Formula: C₈H₁₆O[1][2][3][4][5]

  • CAS Registry Number: 15726-15-5[1][2][3][4]

  • Synonyms: 3-Methyl-4-heptanone, sec-Butyl propyl ketone[1][2][4]

The molecular formula C₈H₁₆O indicates a molecular weight of 128.21 g/mol .[1][2][3][4][5]

Molecular Structure

The structural formula of this compound is CH₃CH₂CH₂C(=O)CH(CH₃)CH₂CH₃. The molecule contains a chiral center at the carbon atom in the third position, which is bonded to the methyl group. Therefore, it can exist as two enantiomers, (R)-3-Methylheptan-4-one and (S)-3-Methylheptan-4-one.

Caption: Molecular Structure of this compound.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below.

PropertyValueReference
Molecular Weight 128.21 g/mol [1][2][3][4][5]
Appearance Colorless liquid[4][6]
Odor Fruity[4][6]
Density 0.81 - 0.82 g/cm³[4]
Boiling Point 156 - 160 °C[4][6]
Melting Point -80 °C (estimate)[4][6]
Flash Point 38 °C[4]
Refractive Index 1.4100 to 1.4130[4]
Solubility Soluble in alcohol and ether[6]

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

  • Mass Spectrometry (MS): The electron ionization (EI) mass spectrum of this compound is available and serves as a fingerprint for its identification.[1][2][3][7][8][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, confirming its structure.[1][7]

  • Infrared (IR) Spectroscopy: The IR spectrum shows a characteristic strong absorption band for the carbonyl (C=O) group, typically around 1715 cm⁻¹.[1][2][3][7]

Experimental Protocols

The synthesis of this compound can be achieved through various methods. Below are outlines of key experimental approaches.

A common laboratory-scale synthesis involves the reaction of a Grignard reagent with an aldehyde, followed by oxidation of the resulting secondary alcohol.

synthesis_workflow cluster_step1 Step 1: Grignard Reaction cluster_step2 Step 2: Oxidation Propanal Propanal 4-Methylheptan-3-ol 4-Methylheptan-3-ol Propanal->4-Methylheptan-3-ol produces 2-Bromopentane 2-Bromopentane Mg, Diethyl Ether Mg, Diethyl Ether 2-Bromopentane->Mg, Diethyl Ether forms Grignard Mg, Diethyl Ether->Propanal reacts with Oxidizing_Agent Sodium Dichromate, Sulfuric Acid 4-Methylheptan-3-ol->Oxidizing_Agent is oxidized by This compound This compound Oxidizing_Agent->this compound to yield

Caption: Grignard synthesis and oxidation workflow.

Protocol Outline:

  • Grignard Reagent Formation: 2-Bromopentane is reacted with magnesium turnings in anhydrous diethyl ether to form the Grignard reagent, pentylmagnesium bromide.

  • Reaction with Aldehyde: The Grignard reagent is then reacted with propanal.

  • Hydrolysis: The resulting magnesium alkoxide is hydrolyzed with a weak acid (e.g., aqueous ammonium chloride) to yield 4-methylheptan-3-ol.

  • Oxidation: The secondary alcohol, 4-methylheptan-3-ol, is oxidized to the corresponding ketone, this compound, using an oxidizing agent such as sodium dichromate in sulfuric acid.[10]

For the stereoselective synthesis of a specific enantiomer, the SAMP-/RAMP-hydrazone method can be employed. This method utilizes chiral auxiliaries to control the stereochemistry of the product.

Protocol Outline:

  • Hydrazone Formation: A ketone is reacted with the chiral auxiliary (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) or (R)-1-amino-2-(methoxymethyl)pyrrolidine (RAMP) to form a chiral hydrazone.

  • Alkylation: The hydrazone is deprotonated with a strong base (e.g., lithium diisopropylamide) and then alkylated with an alkyl halide. The chiral auxiliary directs the alkyl group to a specific face of the molecule, establishing the desired stereocenter.

  • Ozonolysis: The resulting hydrazone is cleaved by ozonolysis to yield the chiral ketone, in this case, (S)-(+)-4-methyl-3-heptanone.[11]

This method allows for the synthesis of this compound with high enantiomeric excess.[11]

References

3-Methylheptan-4-one: A Technical Guide to its Role as an Insect Alarm Pheromone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methylheptan-4-one is a volatile ketone that functions as a potent alarm pheromone in a variety of insect species, particularly within the order Hymenoptera, and most notably in numerous ant species. This technical guide provides a comprehensive overview of the chemical properties, biosynthesis, and perception of this compound, with a focus on its role in mediating alarm behaviors. Detailed experimental protocols for the study of this semiochemical are provided, along with a summary of quantitative behavioral data and an exploration of the current understanding of the underlying signaling pathways. This document is intended to serve as a valuable resource for researchers in chemical ecology, neurobiology, and those involved in the development of novel pest management strategies.

Introduction

Chemical communication is a cornerstone of insect sociality and survival, with pheromones acting as key mediators of a wide range of behaviors. Among these, alarm pheromones are critical for colony defense, alerting nestmates to imminent threats and eliciting coordinated responses such as aggression or dispersal. This compound has been identified as a significant alarm pheromone in several ant species, including those from the genera Atta, Pogonomyrmex, and Ooceraea.[1][2] Its high volatility and distinct dose-dependent effects make it an effective and rapidly disseminating signal of danger.[2] Understanding the intricacies of how this compound is produced, detected, and processed by insects offers valuable insights into the evolution of chemical communication and presents opportunities for the development of targeted and environmentally benign pest control methods.

Chemical and Physical Properties

This compound is a chiral ketone with the following key properties:

PropertyValueReference(s)
Molecular Formula C₈H₁₆O[3]
Molecular Weight 128.21 g/mol [3]
Appearance Colorless liquid[4]
Odor Fruity[4]
Boiling Point 158-160 °C[4]
Density 0.81 g/cm³[4]
CAS Number 15726-15-5[3]

Biosynthesis of this compound

The biosynthesis of this compound in insects is believed to follow a polyketide pathway, utilizing propionate units as precursors.[5][6] This is a modification of the fatty acid synthesis machinery, where propionyl-CoA is used as a starter and extender unit instead of acetyl-CoA.

While the complete enzymatic cascade for this compound has not been fully elucidated in ants, the proposed pathway involves the following key steps:

  • Initiation: A starter unit, likely propionyl-CoA, is loaded onto a polyketide synthase (PKS) enzyme complex.

  • Elongation: Two successive condensations with malonyl-CoA, derived from the carboxylation of acetyl-CoA, would not produce the characteristic methyl branch at the 3-position. Instead, it is hypothesized that two additional propionyl-CoA units (or their metabolic equivalent, methylmalonyl-CoA) are sequentially added. Each addition of a methylmalonyl-CoA unit introduces a methyl group.

  • Processing: The resulting polyketide chain undergoes a series of modifications, including reduction, dehydration, and further reduction, catalyzed by different domains of the PKS.

  • Termination: The final polyketide is released from the PKS, likely through hydrolysis or reduction, to yield this compound.

Biosynthesis_of_3_Methylheptan_4_one Propionyl_CoA Propionyl-CoA (x3) PKS Polyketide Synthase (PKS) Propionyl_CoA->PKS Starter & Extender Units Polyketide_Chain Growing Polyketide Chain PKS->Polyketide_Chain Condensation Modifications Reduction, Dehydration, etc. Polyketide_Chain->Modifications Processing Release Release from PKS Modifications->Release Final_Product This compound Release->Final_Product

Behavioral Responses to this compound

The behavioral response of ants to this compound is dose-dependent. Low concentrations typically elicit attraction and investigation, while higher concentrations trigger alarm and dispersal.[2][7]

SpeciesConcentrationBehavioral ResponseReference(s)
Atta texana5.7 x 10⁻¹³ g/cm³Attraction[2]
Atta texana5.7 x 10⁻¹² g/cm³Alarm[2]
Ooceraea biroi260 µg (low dose)Initial attraction, then dispersal[1][7]
Ooceraea biroi2600 µg (high dose)Immediate repulsion[1][7]
Pogonomyrmex badiusNot specifiedLow intensity: increased locomotion, antennal waving. High intensity: rapid circling, mandible opening.[1]

Signaling Pathway of this compound Perception

The perception of this compound begins with its detection by olfactory sensory neurons (OSNs) located in sensilla on the insect's antennae. The current understanding of the signaling pathway is as follows:

  • Binding to Olfactory Receptors: The pheromone molecule enters the sensillum lymph and binds to a specific olfactory receptor protein embedded in the dendritic membrane of an OSN. In insects, these receptors are primarily from two large families: Odorant Receptors (ORs) and Ionotropic Receptors (IRs). While the specific receptor for this compound has not been definitively identified, it is likely a member of one of these families.

  • Signal Transduction:

    • Ionotropic Receptors (IRs): If the receptor is an IR, binding of this compound would directly open a non-specific cation channel, leading to depolarization of the OSN.

    • Odorant Receptors (ORs): Insect ORs are ligand-gated ion channels, but their activation can also involve G-protein signaling. Binding of the pheromone to the OR complex (composed of a specific OrX subunit and a conserved co-receptor, Orco) would open the channel. There is also evidence for the involvement of G-proteins in modulating the signal.

  • Neuronal Firing: The depolarization of the OSN generates action potentials that are transmitted along the axon to the antennal lobe of the insect brain.

  • Processing in the Antennal Lobe: Axons of OSNs expressing the same receptor converge on specific spherical structures called glomeruli. Recent research in ants has shown that alarm pheromones activate a specific set of glomeruli, suggesting a dedicated "sensory hub" for processing danger signals.[5][8][9]

  • Higher Brain Centers: From the antennal lobe, projection neurons relay the information to higher brain centers, such as the mushroom bodies and the lateral horn, where the information is integrated and translated into a behavioral response.[4]

Signaling_Pathway cluster_0 Antennal Sensillum cluster_1 Antennal Lobe cluster_2 Higher Brain Centers Pheromone This compound Receptor Odorant Receptor (OR/IR) Pheromone->Receptor Binding OSN Olfactory Sensory Neuron (OSN) Receptor->OSN Depolarization Glomerulus Glomerulus OSN->Glomerulus Action Potentials Mushroom_Body Mushroom Bodies Glomerulus->Mushroom_Body Lateral_Horn Lateral Horn Glomerulus->Lateral_Horn Behavior Alarm Behavior Mushroom_Body->Behavior Lateral_Horn->Behavior

Experimental Protocols

Pheromone Extraction from Mandibular Glands

This protocol is adapted for the extraction of volatile compounds from the mandibular glands of ants, a primary source of this compound.

Materials:

  • Ant specimens (chilled on ice)

  • Fine forceps and dissecting scissors

  • Glass vials with PTFE-lined caps

  • Hexane (HPLC grade)

  • Glass micro-syringe (10 µL)

  • Stereomicroscope

Procedure:

  • Immobilize ants by chilling them on ice for 5-10 minutes.

  • Under a stereomicroscope, carefully dissect the head of the ant.

  • Using fine forceps, locate and excise the mandibular glands.

  • Immediately place the dissected glands into a glass vial containing a small, known volume of hexane (e.g., 50 µL per 10 glands).

  • Allow the extraction to proceed for at least 30 minutes at room temperature.

  • Carefully remove the gland tissue from the solvent.

  • The resulting extract can be used directly for chemical analysis or behavioral assays. For long-term storage, keep at -20°C.

Chemical Analysis using Gas Chromatography-Mass Spectrometry (GC-MS)

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer.

  • Non-polar capillary column (e.g., DB-5ms).

GC Conditions (Example):

  • Injector Temperature: 250°C

  • Oven Program: Initial temperature of 40°C for 2 min, ramp at 10°C/min to 250°C, hold for 5 min.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

MS Conditions (Example):

  • Ionization Mode: Electron Impact (EI) at 70 eV.

  • Mass Range: m/z 40-400.

Procedure:

  • Inject 1 µL of the hexane extract into the GC-MS.

  • Acquire the total ion chromatogram (TIC) and mass spectra of the eluting peaks.

  • Identify this compound by comparing its retention time and mass spectrum with that of an authentic standard.

Behavioral Assay using a Y-tube Olfactometer

This protocol assesses the behavioral response (attraction or repulsion) of ants to this compound.

Materials:

  • Glass Y-tube olfactometer.

  • Purified and humidified air source.

  • Flow meters.

  • Odor source chambers.

  • Filter paper discs.

  • Synthetic this compound.

  • Solvent (e.g., paraffin oil or hexane).

Procedure:

  • Set up the Y-tube olfactometer with a constant airflow (e.g., 100 mL/min) through each arm.

  • Prepare serial dilutions of this compound in the chosen solvent.

  • Apply a known volume (e.g., 10 µL) of a test dilution to a filter paper disc and place it in one of the odor source chambers.

  • Place a filter paper disc with the solvent only in the other odor source chamber as a control.

  • Introduce a single ant at the base of the Y-tube.

  • Record the first arm the ant enters and the time spent in each arm over a set period (e.g., 5 minutes).

  • Repeat the trial with multiple ants for each concentration.

  • Thoroughly clean the olfactometer with ethanol and bake it between trials to prevent contamination.

Y_tube_Olfactometer_Workflow start Start setup Set up Y-tube olfactometer with constant airflow start->setup prepare_stimuli Prepare dilutions of this compound and solvent control setup->prepare_stimuli apply_stimuli Apply stimuli to filter paper and place in odor chambers prepare_stimuli->apply_stimuli introduce_ant Introduce a single ant at the base of the Y-tube apply_stimuli->introduce_ant record_data Record first choice and time spent in each arm introduce_ant->record_data repeat_trials Repeat with multiple ants and concentrations record_data->repeat_trials clean_apparatus Clean olfactometer between trials repeat_trials->clean_apparatus end End repeat_trials->end All Trials Complete clean_apparatus->setup Next Trial

Electrophysiology using Single Sensillum Recording (SSR)

This advanced technique allows for the recording of action potentials from individual OSNs in response to odor stimuli.

Materials:

  • Ant preparation holder.

  • Tungsten microelectrodes.

  • Micromanipulators.

  • High-gain amplifier and data acquisition system.

  • Odor delivery system.

  • Microscope.

Procedure:

  • Immobilize an ant in a holder, exposing the antenna.

  • Under a microscope, advance a sharp tungsten recording electrode to pierce the cuticle of a single basiconic sensillum on the antenna.

  • Insert a reference electrode into the ant's head or another part of the body.

  • Deliver pulses of purified air containing known concentrations of this compound over the antenna.

  • Record the firing rate of the OSN before, during, and after the stimulus.

  • Analyze the change in spike frequency to determine the neuron's response profile.

Conclusion and Future Directions

This compound is a well-established and potent alarm pheromone in several ant species, playing a crucial role in their chemical communication and colony defense. While significant progress has been made in understanding its chemical properties and the behavioral responses it elicits, several areas warrant further investigation. The complete elucidation of the biosynthetic pathway, including the identification and characterization of the specific polyketide synthase and modifying enzymes, remains a key area for future research. Furthermore, the definitive identification of the specific odorant receptor(s) for this compound and the detailed downstream signaling cascade will provide a more complete picture of how this important chemical signal is perceived and processed. A deeper understanding of these molecular and neurobiological mechanisms will not only advance our fundamental knowledge of insect chemical ecology but also pave the way for the development of novel, highly specific, and sustainable pest management strategies targeting the communication systems of pest ant species.

References

An In-depth Technical Guide to 3-Methylheptan-4-one: Discovery, History, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methylheptan-4-one, a chiral ketone with the molecular formula C₈H₁₆O, is a significant semiochemical in the animal kingdom, primarily known for its role as an alarm pheromone in various ant species. Its discovery and subsequent synthesis have provided valuable insights into chemical ecology and have been a subject of interest in stereoselective synthesis. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and physicochemical properties of this compound, tailored for a scientific audience. Detailed experimental protocols for its synthesis and quantitative data are presented, along with a visualization of its synthesis workflow and its role in the pheromonal communication pathway.

Introduction

This compound is a naturally occurring organic compound that plays a crucial role in the chemical communication systems of certain insects. As an alarm pheromone, it elicits rapid behavioral responses, such as aggression and dispersal, in nestmates, thereby contributing to the colony's defense. The presence of a stereocenter at the C3 position means that it exists as two enantiomers, (R)- and (S)-3-methylheptan-4-one, with biological activity often being stereospecific. The study of this compound is not only relevant to chemical ecology and entomology but also serves as an excellent case study in asymmetric synthesis and the structure-activity relationships of bioactive molecules. While not directly a therapeutic agent, the principles of stereoselective synthesis and the understanding of receptor-ligand interactions in pheromonal systems can be analogously applied to drug discovery and development.

Discovery and History

The discovery of this compound is intrinsically linked to the study of insect chemical communication. Its identification as a key component of the alarm pheromone cocktail of several ant species marked a significant step in understanding the chemical language of these social insects.

  • Initial Identification as an Alarm Pheromone: Research into the chemical signals of ants led to the identification of this compound as a potent alarm pheromone in various species, including the harvester ant (Pogonomyrmex barbatus) and the Texas leaf-cutting ant (Atta texana).[1][2] When threatened, these ants release a mixture of volatile compounds, with this compound being a key active component that triggers an alarm response in nearby nestmates.

  • Biosynthesis: Studies utilizing stable isotope-labeled probes and mass spectrometry have elucidated the biosynthetic pathway of (S)-4-methyl-3-heptanone. It is synthesized from three propionate units through a polyketide/fatty acid-type metabolic route.[3][4][5] This discovery provided a deeper understanding of how insects produce this vital signaling molecule.

  • Early Syntheses: The first synthetic preparations of this compound were developed to confirm its structure and to enable further biological studies. A common early method involved a two-step sequence: a Grignard reaction between a propyl magnesium halide and 2-methylbutanal, or a similar Grignard reagent with butanal, followed by oxidation of the resulting secondary alcohol, 4-methyl-3-heptanol, to the corresponding ketone.[1][2]

  • Advancements in Stereoselective Synthesis: Recognizing the importance of stereochemistry in pheromone activity, significant efforts were directed towards the stereoselective synthesis of the individual enantiomers of this compound. A notable achievement in this area was the development of the SAMP/RAMP hydrazone method, which allows for the asymmetric synthesis of α-alkylated ketones with high enantiomeric excess.[6][7] This and other stereoselective methods have been crucial for investigating the specific biological roles of each enantiomer.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of this compound is provided in the tables below for easy reference and comparison.

Table 1: Physicochemical Properties of this compound
PropertyValueSource
Molecular Formula C₈H₁₆O
Molecular Weight 128.21 g/mol
CAS Number 15726-15-5
Appearance Colorless liquid
Boiling Point 158-160 °C
Density 0.81 g/cm³
Refractive Index ~1.416[2]
Table 2: Spectroscopic Data of this compound
Spectroscopy Key Peaks/Signals
¹H NMR (Predicted) δ (ppm): ~2.4 (m, 2H, -CH₂-C=O), ~2.2 (m, 1H, -CH(CH₃)-), ~1.5 (m, 2H, -CH₂-CH₂-C=O), ~1.2 (m, 2H, -CH₂-CH₃), ~1.0 (d, 3H, -CH(CH₃)-), ~0.9 (t, 3H, -CH₂-CH₃), ~0.85 (t, 3H, -CH₂-CH₃)
¹³C NMR (Predicted) δ (ppm): ~215 (-C=O), ~50 (-CH(CH₃)-), ~45 (-CH₂-C=O), ~25 (-CH₂-CH₂-C=O), ~16 (-CH(CH₃)-), ~14 (-CH₂-CH₃), ~11 (-CH₂-CH₃)
IR (Infrared) Strong absorption around 1715 cm⁻¹ (C=O stretch)
Mass Spec (MS) Molecular ion peak (M⁺) at m/z = 128. Key fragments at m/z = 85, 71, 57, 43.

Note: NMR data is predicted and may vary based on solvent and experimental conditions. MS fragmentation patterns are characteristic of aliphatic ketones.

Experimental Protocols

Detailed methodologies for the synthesis of this compound are crucial for researchers aiming to produce this compound for further study. Below are protocols for a classic racemic synthesis and a modern stereoselective approach.

Racemic Synthesis via Grignard Reaction and Oxidation

This two-step procedure provides a straightforward route to racemic this compound.

Step 1: Synthesis of (±)-4-Methyl-3-heptanol via Grignard Reaction [1][2]

  • Materials: Magnesium turnings, dry diethyl ether, 2-bromopentane, propanal, 10% hydrochloric acid, 5% sodium hydroxide solution, anhydrous magnesium sulfate.

  • Procedure:

    • In a flame-dried three-neck flask equipped with a dropping funnel, reflux condenser with a drying tube, and a magnetic stirrer, place magnesium turnings and dry diethyl ether.

    • A solution of 2-bromopentane in dry diethyl ether is added to the dropping funnel. A small amount is added to the flask to initiate the Grignard reaction.

    • Once the reaction begins (indicated by cloudiness and gentle reflux), the remaining 2-bromopentane solution is added dropwise at a rate that maintains a steady reflux.

    • After the addition is complete, the mixture is stirred for an additional 15-30 minutes.

    • A solution of propanal in dry diethyl ether is then added dropwise from the dropping funnel while cooling the reaction flask in an ice bath.

    • After the addition is complete, the reaction is stirred for another 15 minutes.

    • The reaction is quenched by the slow addition of 10% hydrochloric acid until the magnesium salts dissolve.

    • The mixture is transferred to a separatory funnel, and the ether layer is separated.

    • The aqueous layer is extracted with diethyl ether.

    • The combined ether layers are washed with 5% sodium hydroxide solution and then with brine.

    • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation.

    • The crude 4-methyl-3-heptanol is purified by distillation.

Step 2: Oxidation of (±)-4-Methyl-3-heptanol to (±)-3-Methylheptan-4-one [1][2]

  • Materials: (±)-4-Methyl-3-heptanol, sodium dichromate, concentrated sulfuric acid, water, diethyl ether, 5% sodium hydroxide solution, anhydrous magnesium sulfate.

  • Procedure:

    • Prepare a solution of sodium dichromate in water in an Erlenmeyer flask and cool it in an ice bath.

    • Slowly add concentrated sulfuric acid to the cooled dichromate solution with stirring.

    • Add the (±)-4-methyl-3-heptanol dropwise to the oxidizing solution, maintaining the temperature below 20 °C. The color of the reaction mixture will change from orange to green.

    • After the addition is complete, stir the mixture for an additional 10-15 minutes.

    • Transfer the mixture to a separatory funnel and extract the product with diethyl ether.

    • Wash the combined ether layers with 5% sodium hydroxide solution and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

    • Purify the crude this compound by distillation.

Asymmetric Synthesis using the SAMP/RAMP-Hydrazone Method[6]

This method allows for the synthesis of either the (S) or (R) enantiomer of this compound with high enantiomeric purity. The following is a generalized workflow.

  • Step 1: Formation of the SAMP-Hydrazone: 3-Pentanone is reacted with (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) to form the corresponding chiral hydrazone.

  • Step 2: Asymmetric Alkylation: The SAMP-hydrazone is deprotonated with a strong base like lithium diisopropylamide (LDA) at low temperature to form a chiral azaenolate. This is then alkylated with an electrophile (e.g., propyl iodide). The chiral auxiliary (SAMP) directs the alkylation to one face of the azaenolate, leading to a high diastereomeric excess.

  • Step 3: Cleavage of the Hydrazone: The resulting alkylated hydrazone is cleaved, typically by ozonolysis or reaction with an acid, to yield the chiral ketone, (S)-(+)-4-methyl-3-heptanone, and regenerate the chiral auxiliary.

Mandatory Visualizations

Synthesis Workflow of this compound

The following diagram illustrates the common racemic synthesis route for this compound.

Synthesis_Workflow cluster_step1 Step 1: Grignard Reaction cluster_step2 Step 2: Oxidation 2_Bromopentane 2_Bromopentane Grignard_Reagent Pentylmagnesium bromide 2_Bromopentane->Grignard_Reagent Reacts with Mg_Ether Mg / Dry Ether Mg_Ether->Grignard_Reagent Propanal Propanal 4_Methyl_3_heptanol (±)-4-Methyl-3-heptanol Propanal->4_Methyl_3_heptanol Grignard_Reagent->4_Methyl_3_heptanol Reacts with 3_Methylheptan_4_one (±)-3-Methylheptan-4-one 4_Methyl_3_heptanol->3_Methylheptan_4_one Oxidized by Oxidizing_Agent Na₂Cr₂O₇ / H₂SO₄ Oxidizing_Agent->3_Methylheptan_4_one

Racemic synthesis of this compound.
Pheromonal Communication Pathway

This diagram illustrates the role of this compound as an alarm pheromone in ant communication.

Pheromone_Pathway cluster_sender Sender Ant cluster_receiver Receiver Ant (Nestmate) Threat Threat Detected (e.g., Predator) Pheromone_Release Release of This compound Threat->Pheromone_Release Triggers Antennae Pheromone binds to olfactory receptors on antennae Pheromone_Release->Antennae Pheromone Dispersal (Airborne) Brain_Processing Signal transduction to antennal lobe and higher brain centers Antennae->Brain_Processing Initiates Behavioral_Response Behavioral Response: - Alarm - Aggression - Recruitment Brain_Processing->Behavioral_Response Leads to

Alarm pheromone signaling pathway in ants.

Role in Drug Discovery and Development

While this compound is not a therapeutic agent, the study of its synthesis and biological activity offers valuable parallels for drug discovery and development professionals:

  • Stereoselectivity and Biological Activity: The stereospecificity of pheromone action underscores the critical importance of chirality in molecular recognition by biological receptors. This is a fundamental concept in drug design, where often only one enantiomer of a chiral drug is active and the other may be inactive or even cause adverse effects.

  • Target Identification and Assay Development: The identification of pheromones and their corresponding receptors in insects is analogous to target identification and validation in drug discovery. The behavioral assays used to test pheromone activity are a form of in-vivo screening.

  • Natural Product Synthesis: The synthesis of complex natural products like pheromones drives the development of new synthetic methodologies. These advancements in organic synthesis can then be applied to the synthesis of complex drug molecules.

Conclusion

This compound is a fascinating molecule that serves as a powerful example of chemical communication in the natural world. Its discovery and the subsequent elucidation of its structure, biosynthesis, and synthesis have contributed significantly to the fields of chemical ecology and organic chemistry. For researchers, scientists, and drug development professionals, the study of this seemingly simple ketone offers valuable lessons in stereoselective synthesis, the structure-activity relationship of bioactive molecules, and the intricate ways in which chemistry governs biology. The detailed protocols and data presented in this guide aim to facilitate further research into this and other important semiochemicals.

References

Spectroscopic Analysis of 3-Methylheptan-4-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Methylheptan-4-one (C₈H₁₆O), a ketone of interest in various chemical and pharmaceutical research fields. This document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols and a visual representation of the spectroscopic analysis workflow.

Molecular Structure and Properties

This compound is a saturated ketone with the following structural formula:

Molecular Formula: C₈H₁₆O[1] Molecular Weight: 128.21 g/mol [1] IUPAC Name: this compound[1] CAS Number: 15726-15-5[1]

Spectroscopic Data

The following sections provide key spectroscopic data for this compound, essential for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. Predicted ¹H NMR data is presented in Table 1.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (ppm)MultiplicityIntegrationAssignment
0.89t3HH-1
0.91t3HH-7
1.05d3HH-3' (methyl on C-3)
1.55sextet2HH-6
1.62m2HH-2
2.40t2HH-5
2.55m1HH-3

Note: Predicted data is based on computational models and may vary slightly from experimental values.

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

Table 2: ¹³C NMR Data for this compound

Chemical Shift (ppm)Carbon Assignment
13.9C-7
16.0C-3' (methyl on C-3)
17.7C-6
25.8C-1
42.8C-5
48.7C-2
214.0C-4 (C=O)

Note: Data sourced from publicly available databases. Some sources indicate this data is computed.[2]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is characterized by a strong absorption band corresponding to the carbonyl group.

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityVibrational Mode
2960-2870StrongC-H stretch (alkane)
1715StrongC=O stretch (ketone)
1465MediumC-H bend (alkane)
1380MediumC-H bend (alkane)

Note: The characteristic C=O stretch for an aliphatic ketone typically appears around 1715 cm⁻¹.[3]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of this compound shows a molecular ion peak and several characteristic fragment ions.

Table 4: Key Mass Spectrometry Data for this compound

m/zRelative IntensityProposed Fragment Ion
128Low[M]⁺ (Molecular Ion)
85Moderate[M - C₃H₇]⁺ (Loss of propyl radical)
71High[M - C₄H₉]⁺ (Loss of butyl radical) or [CH₃CH₂CO]⁺
57High[C₄H₉]⁺ (Butyl cation) or [CH₃CH(CH₃)CO]⁺
43High[C₃H₇]⁺ (Propyl cation)

Note: The most abundant fragment ions are often the result of cleavage alpha to the carbonyl group.[1]

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data presented.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Instrument: A standard NMR spectrometer (e.g., 300 MHz or higher) is used.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and 16-32 scans.

    • The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

    • Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary to achieve a good signal-to-noise ratio.

    • The chemical shifts are referenced to the deuterated solvent peaks.

IR Spectroscopy
  • Sample Preparation: As this compound is a liquid, a neat spectrum can be obtained by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr) to form a thin film.

  • Instrument: A Fourier-transform infrared (FT-IR) spectrometer is used.

  • Acquisition:

    • Record a background spectrum of the clean salt plates.

    • Place the sample in the spectrometer and record the sample spectrum.

    • The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry (GC-MS)
  • Sample Preparation: Dilute a small amount of this compound in a volatile organic solvent (e.g., dichloromethane or hexane).

  • Instrument: A gas chromatograph coupled to a mass spectrometer (GC-MS) is used.

  • Gas Chromatography:

    • Inject a small volume (e.g., 1 µL) of the diluted sample into the GC.

    • The compound is separated from the solvent and any impurities on a capillary column (e.g., a nonpolar DB-5 or similar).

    • A temperature program is used to elute the compound.

  • Mass Spectrometry:

    • As the compound elutes from the GC column, it enters the mass spectrometer.

    • Electron ionization (EI) at 70 eV is typically used to generate the molecular ion and fragment ions.

    • The mass analyzer scans a range of m/z values (e.g., 40-300) to produce the mass spectrum.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_techniques Spectroscopic Techniques cluster_data Data Analysis cluster_result Conclusion Sample This compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry (GC-MS) Sample->MS NMR_Data Chemical Shifts Coupling Constants Carbon Skeleton NMR->NMR_Data IR_Data Functional Groups (C=O, C-H) IR->IR_Data MS_Data Molecular Weight Fragmentation Pattern MS->MS_Data Structure Structure Elucidation & Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the spectroscopic analysis of this compound.

References

Unveiling the Biological Profile of 3-Methylheptan-4-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific understanding of the biological activity of 3-Methylheptan-4-one is currently limited. This document summarizes available data and provides a framework for future investigation.

Executive Summary

This compound is a volatile organic compound belonging to the aliphatic ketone class. While its physical and chemical properties are well-documented, comprehensive studies on its specific biological activities, mechanisms of action, and potential therapeutic or toxicological effects are largely absent from publicly available literature. This technical guide synthesizes the existing information, including its chemical identity, safety and hazard data, and potential biological roles inferred from structurally related compounds. Due to the scarcity of specific biological data, this document also proposes a generalized experimental workflow to guide future research into the biological and toxicological profile of this compound.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound is fundamental for any biological investigation, influencing factors such as bioavailability and potential for membrane interaction.

PropertyValueSource
Molecular Formula C₈H₁₆O[1]
Molecular Weight 128.21 g/mol [1]
CAS Number 15726-15-5[2]
Appearance Colorless to Light yellow clear liquid[3]
Odor Fruity aroma[3]
Boiling Point 156 - 160 °C[3]
Flash Point 38 - 44.6 °C[2][4]
Solubility Soluble in alcohol and ether; Water solubility: 1371 mg/L at 25 °C (estimated)[3][4]
logP (o/w) 2.350 (estimated)[4]

Known Biological Information and Inferences

Direct research on the biological activity of this compound is sparse. However, information on related aliphatic ketones allows for some inferences.

Toxicological Profile

The primary available information pertains to its hazard classification. It is identified as a flammable liquid and an irritant.[1][5] The Haz-Map database lists it under "Ketones (5] However, specific studies confirming the neurotoxicity of this compound are lacking. For instance, ethyl n-butyl ketone (3-heptanone) has been shown to produce central-peripheral distal axonopathy at high doses, a toxicity attributed to its metabolism to neurotoxic gamma-diketones.[6] Whether this compound shares this metabolic fate and toxic potential remains to be investigated.

Table of Hazard Classifications:

Hazard StatementGHS ClassificationSource
Flammable liquid and vaporH226[1]
Causes skin irritationH315 (50% of notifications)[1]
Causes serious eye irritationH319 (50% of notifications)[1]
May cause respiratory irritationH335 (50% of notifications)[1]
Olfactory and Pheromonal Activity

Volatile ketones frequently act as odorants and, in some species, as pheromones. The related compound, 4-methyl-3-heptanone, has been identified as an alarm pheromone in certain ant species.[7] It is plausible that this compound could interact with olfactory receptors in various species, including mammals. However, the specific receptors and the subsequent signaling pathways have not been elucidated. The study of odorant-receptor interactions is a complex field, often requiring heterologous expression systems to deorphanize receptors.[8][9]

Proposed Experimental Workflow for Biological Characterization

Given the limited data, a systematic investigation is required to delineate the biological activity of this compound. The following workflow is proposed as a starting point for researchers.

experimental_workflow cluster_0 Initial Screening cluster_1 Mechanism of Action Studies cluster_2 In Vivo Validation A Compound Acquisition (this compound) B In Vitro Cytotoxicity Assays (e.g., MTT, LDH) A->B A->B C High-Throughput Screening (Target-based or Phenotypic) A->C A->C F Neurotoxicity Assessment (Neuronal cell lines) B->F B->F E Olfactory Receptor Screening (Heterologous expression) C->E C->E D Metabolite Identification (In vitro liver microsomes) D->F D->F H Behavioral Studies (Olfactory responses) E->H E->H G Acute Toxicity Studies (Rodent models) F->G F->G

Caption: Proposed workflow for the biological characterization of this compound.

Potential Signaling Pathways: An Area for Future Research

No specific signaling pathways have been definitively associated with this compound. Based on the activities of related compounds, two potential areas of investigation are olfactory signaling and pathways related to cellular stress and toxicity.

Olfactory Signaling Pathway (Hypothetical)

Should this compound be identified as an odorant, it would likely activate a G-protein coupled receptor (GPCR) in the olfactory epithelium. This would initiate a canonical olfactory signal transduction cascade.

olfactory_pathway Odorant This compound OR Olfactory Receptor (GPCR) Odorant->OR G_protein G-protein (Golf) OR->G_protein activates AC Adenylyl Cyclase III G_protein->AC activates cAMP cAMP AC->cAMP produces CNG Cyclic Nucleotide-Gated Ion Channel cAMP->CNG opens Ca_Na Ca²⁺/Na⁺ Influx CNG->Ca_Na Depolarization Neuron Depolarization & Signal to Brain Ca_Na->Depolarization

Caption: A generalized olfactory signal transduction pathway.

Conclusion

This compound remains a poorly characterized molecule from a biological perspective. While its chemical properties and hazard classifications provide a baseline for safe handling, its specific interactions with biological systems are unknown. The information on related aliphatic ketones suggests that future research should focus on its potential neurotoxic effects, its metabolism, and its interaction with olfactory receptors. The experimental workflow and hypothetical signaling pathway presented here offer a structured approach for researchers to begin to fill the significant knowledge gaps surrounding the biological activity of this compound. Such studies are essential to fully understand its potential risks and any prospective applications.

References

An In-depth Technical Guide to the Safety and Handling of 3-Methylheptan-4-one

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive safety and handling information for 3-Methylheptan-4-one (CAS: 15726-15-5), tailored for researchers, scientists, and professionals in drug development. It covers physical and chemical properties, hazard identification, emergency protocols, and safe handling procedures.

Physicochemical and Hazard Data

For ease of reference, the fundamental properties and hazard classifications for this compound are summarized below.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₈H₁₆O[1][2]
Molecular Weight 128.21 g/mol [1][2][3]
Appearance Colorless to light yellow liquid[3]
Odor Fruit-like aroma
Boiling Point 154-160 °C[3][4]
Flash Point 38 °C (100.4 °F)[3][5]
Density 0.81 - 0.82 g/cm³[3]
Melting Point -80 °C
Solubility Soluble in alcohol and ether. Estimated water solubility: 1371 mg/L @ 25 °C.[4]
Vapor Pressure 2.444 mmHg @ 25 °C (estimated)[4]

Table 2: GHS Hazard Classification for this compound

Hazard ClassHazard StatementGHS PictogramSignal Word
Flammable LiquidsH226: Flammable liquid and vapor.[1][3][6]🔥Warning
Skin Corrosion/IrritationH315: Causes skin irritation (reported by 50% of notifiers).[1]Warning
Serious Eye Damage/IrritationH319: Causes serious eye irritation (reported by 50% of notifiers).[1]Warning
Specific Target Organ ToxicityH335: May cause respiratory irritation (reported by 50% of notifiers).[1]Warning

Experimental Protocols and Methodologies

Detailed procedures for emergency situations are critical for ensuring laboratory safety. The following protocols are derived from standard safety data sheets.

In case of exposure, follow these immediate first-aid protocols:

  • Inhalation:

    • Remove the individual to fresh air immediately.[7][8]

    • Keep the person at rest in a position comfortable for breathing.[8][9]

    • If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration.[7][8]

    • Seek medical attention if symptoms persist or if the individual feels unwell.[8][9]

  • Skin Contact:

    • Immediately remove all contaminated clothing.[9]

    • Rinse the affected skin area with plenty of water and soap for at least 15 minutes.[9][10]

    • If skin irritation occurs or persists, seek medical advice.[8][9]

    • Wash contaminated clothing before reuse.[9]

  • Eye Contact:

    • Rinse cautiously with water for several minutes.[9]

    • If present, remove contact lenses if it is easy to do so and continue rinsing for at least 15 minutes.[9]

    • If eye irritation persists, get medical advice or attention.[9]

  • Ingestion:

    • Rinse the mouth with water.[8][10]

    • Do NOT induce vomiting .[9][10] If vomiting occurs naturally, have the victim lean forward to reduce the risk of aspiration.[9]

    • Never give anything by mouth to an unconscious person.[8][10]

    • Call a poison control center or doctor immediately for treatment advice.[9][10]

This compound is a flammable liquid.[1][3][6]

  • Suitable Extinguishing Media:

    • Use dry chemical, carbon dioxide (CO₂), alcohol-resistant foam, or dry sand.[6][9][10][11]

  • Firefighting Instructions:

    • Evacuate the area.

    • Firefighters should wear full protective gear, including a self-contained breathing apparatus (SCBA) with a full face-piece operated in pressure-demand or other positive pressure mode.[7][10][11]

    • Use water spray to keep fire-exposed containers cool.

    • Move containers from the fire area if it can be done without risk.

In the event of a spill, containment and cleanup must be performed promptly and safely.

  • Immediate Precautions:

    • Remove all sources of ignition (e.g., sparks, open flames, hot surfaces).[9][10][11]

    • Ensure adequate ventilation.[10]

    • Evacuate personnel from the affected area.[10][11]

    • Avoid breathing vapors or mist.[10]

  • Personal Protective Equipment (PPE):

    • Wear appropriate PPE, including chemical-impermeable gloves, safety goggles or a face shield, and protective clothing.[10][11] For significant spills, a vapor respirator may be necessary.[6]

  • Containment and Cleanup:

    • Prevent the spill from entering drains or waterways.[9][10][11]

    • Use non-sparking tools and explosion-proof equipment for cleanup.[9][11][12]

    • Absorb the spill with an inert, non-combustible material such as sand, earth, or vermiculite.[9]

    • Collect the absorbed material and place it into a suitable, labeled, and closed container for disposal.[9][11]

  • Final Decontamination:

    • Wash the spill area thoroughly with soap and water once the material has been removed.

    • Dispose of contaminated materials and waste according to approved waste disposal plant procedures.[3][9]

Safe Handling and Emergency Preparedness Workflow

The following diagram outlines the logical workflow for the safe handling of this compound, from procurement to disposal, emphasizing key safety checkpoints.

G A Receipt & Inventory B Storage A->B Store in cool, dry, well-ventilated area C Pre-Use Risk Assessment B->C Retrieve for use D Don PPE (Gloves, Goggles, Lab Coat) C->D Proceed with experiment E Handling in Ventilated Area (Fume Hood) D->E Ground equipment, use non-sparking tools F Post-Handling E->F Experiment complete H Emergency Event (Spill, Fire, Exposure) E->H Accident Occurs F->B Return to storage G Waste Disposal F->G Segregate waste K Report Incident G->K I Execute Emergency Protocol (First Aid, Spill Cleanup, Fire) H->I Identify Emergency Type J Decontamination I->J After containment J->K Document & Review

Caption: Workflow for Safe Handling and Emergency Response for this compound.

Personal Protective Equipment (PPE) Selection

The selection of appropriate PPE is based on a thorough risk assessment of the procedures being performed.

  • Eye and Face Protection:

    • Wear chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.[10][11]

    • A face shield may be required for procedures with a high risk of splashing.[6][7]

  • Skin Protection:

    • Hand Protection: Wear chemical-resistant gloves. Gloves must be inspected before use.[10][11] Recommended materials may include nitrile or neoprene. Always check the glove manufacturer's breakthrough time and permeation data.

    • Body Protection: Wear a flame-retardant lab coat or protective clothing. For tasks with a higher risk of exposure, impervious clothing may be necessary.[10][11]

  • Respiratory Protection:

    • Use only in a well-ventilated area, preferably within a chemical fume hood.[7][9][10]

    • If exposure limits are likely to be exceeded or if ventilation is inadequate, use a full-face respirator with appropriate cartridges (e.g., organic vapor).[7][10][11]

Storage and Disposal

Proper storage and disposal are essential to mitigate risks.

  • Storage Conditions:

    • Store in a tightly closed container in a cool, dry, and well-ventilated place.[3][6][9][10]

    • Keep away from heat, sparks, open flames, and other ignition sources.[3][6][9][10]

    • Ground and bond containers and receiving equipment to prevent static discharge.[3][9]

    • Store away from incompatible materials such as strong oxidizing agents.[6]

  • Disposal:

    • Dispose of contents and containers in accordance with local, regional, and national regulations.[3][9]

    • Do not allow the product to enter drains or the environment.[10][11] Waste should be handled by a licensed waste disposal company.

References

Methodological & Application

Synthesis of 3-Methylheptan-4-one from 3-methylheptan-4-ol: A Comparative Study of Oxidation Methods

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of 3-methylheptan-4-one via the oxidation of 3-methylheptan-4-ol. Three common and effective oxidation methods are presented: Swern oxidation, Dess-Martin periodinane (DMP) oxidation, and pyridinium chlorochromate (PCC) oxidation. This application note aims to guide researchers in selecting the most suitable method for their specific needs by providing a comparative summary of reaction parameters and expected outcomes.

Introduction

This compound is a ketone with applications in various fields, including flavor and fragrance industries.[1] Its synthesis from the corresponding secondary alcohol, 3-methylheptan-4-ol, is a fundamental organic transformation. The choice of an oxidizing agent is crucial as it can influence the reaction's efficiency, selectivity, and environmental impact. This note details three distinct methodologies for this conversion, each with its own advantages and considerations.

Comparative Data of Oxidation Methods

The following table summarizes the key quantitative data and reaction conditions for the different oxidation methods discussed in this document. The data represents typical expected outcomes based on established literature for the oxidation of secondary alcohols.

ParameterSwern OxidationDess-Martin OxidationPCC Oxidation
Typical Yield >90%>90%~85%
Reaction Temperature -78 °C to room temperatureRoom temperatureRoom temperature
Reaction Time 1 - 3 hours0.5 - 4 hours[2][3]2 - 24 hours[4][5]
Key Reagents Oxalyl chloride, DMSO, Triethylamine[6]Dess-Martin Periodinane[7]Pyridinium Chlorochromate[4]
Solvent Dichloromethane (CH₂Cl₂)[8]Dichloromethane (CH₂Cl₂)[2]Dichloromethane (CH₂Cl₂)[4]
Toxicity/Safety Toxic gas evolution (CO, CO₂, DMS), requires low temp.Reagent is shock-sensitive and potentially explosive.[2]Chromium-based reagent, toxic.[4]

Experimental Protocols

Swern Oxidation

The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated with oxalyl chloride, followed by the addition of a hindered base such as triethylamine.[9] It is a mild and high-yielding method for oxidizing secondary alcohols to ketones.[6]

Materials:

  • 3-methylheptan-4-ol

  • Oxalyl chloride ((COCl)₂)

  • Dimethyl sulfoxide (DMSO)

  • Triethylamine (Et₃N)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Argon or Nitrogen gas

  • Dry glassware

Protocol:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and an argon/nitrogen inlet, add anhydrous dichloromethane (10 volumes relative to the alcohol).

  • Cool the flask to -78 °C using a dry ice/acetone bath.

  • Slowly add oxalyl chloride (2 equivalents) to the stirred solvent.[10]

  • In a separate flask, prepare a solution of DMSO (4 equivalents) in anhydrous dichloromethane.[10]

  • Add the DMSO solution dropwise to the oxalyl chloride solution at -78 °C, ensuring the temperature does not rise significantly. Stir the mixture for 30 minutes.

  • Prepare a solution of 3-methylheptan-4-ol (1 equivalent) in anhydrous dichloromethane (5 volumes).

  • Slowly add the alcohol solution to the reaction mixture at -78 °C and stir for 1-2 hours.[10] For secondary alcohols, the reaction mixture can be warmed to -40 °C.[10][11]

  • Add triethylamine (5-7 equivalents) dropwise to the reaction mixture at -78 °C.[8]

  • Remove the cooling bath and allow the reaction to warm to room temperature.

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purify the product by flash column chromatography.

Swern_Oxidation_Workflow A 1. Prepare Oxalyl Chloride in CH₂Cl₂ at -78°C B 2. Add DMSO in CH₂Cl₂ A->B Stir 30 min C 3. Add 3-methylheptan-4-ol in CH₂Cl₂ B->C Stir 1-2 hr D 4. Add Triethylamine C->D Stir E 5. Warm to RT & Quench D->E F 6. Extraction & Wash E->F G 7. Dry & Concentrate F->G H 8. Purification G->H I This compound H->I

Caption: Swern Oxidation Experimental Workflow.

Dess-Martin Periodinane (DMP) Oxidation

The Dess-Martin oxidation is a mild and selective method that uses a hypervalent iodine reagent, Dess-Martin periodinane (DMP), to oxidize primary and secondary alcohols.[3][7] It is known for its operational simplicity and high yields.[2]

Materials:

  • 3-methylheptan-4-ol

  • Dess-Martin Periodinane (DMP)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Sodium thiosulfate (Na₂S₂O₃)

  • Anhydrous magnesium sulfate (MgSO₄)

Protocol:

  • To a round-bottom flask containing a solution of 3-methylheptan-4-ol (1 equivalent) in dichloromethane (10 volumes), add Dess-Martin periodinane (1.2 - 1.5 equivalents) in one portion at room temperature.[2]

  • Stir the reaction mixture vigorously at room temperature for 0.5 to 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate.

  • Stir the biphasic mixture until the solid byproducts dissolve.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate, then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude this compound by flash column chromatography.

DMP_Oxidation_Workflow A 1. Dissolve 3-methylheptan-4-ol in CH₂Cl₂ B 2. Add Dess-Martin Periodinane A->B C 3. Stir at RT B->C 0.5-4 hr D 4. Quench with NaHCO₃ & Na₂S₂O₃ C->D E 5. Extraction & Wash D->E F 6. Dry & Concentrate E->F G 7. Purification F->G H This compound G->H

Caption: Dess-Martin Oxidation Experimental Workflow.

Pyridinium Chlorochromate (PCC) Oxidation

PCC is a milder alternative to other chromium-based oxidizing agents and is effective for the oxidation of secondary alcohols to ketones.[12] The reaction is typically performed in dichloromethane.[13]

Materials:

  • 3-methylheptan-4-ol

  • Pyridinium Chlorochromate (PCC)

  • Celite® or silica gel

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Protocol:

  • To a suspension of pyridinium chlorochromate (1.2 - 1.5 equivalents) and Celite® or silica gel in anhydrous dichloromethane (5 volumes) in a round-bottom flask, add a solution of 3-methylheptan-4-ol (1 equivalent) in anhydrous dichloromethane (5 volumes) at room temperature.[4]

  • Stir the mixture at room temperature for 2 to 24 hours. Monitor the reaction by TLC. A brown, tar-like material will precipitate.[4]

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Florisil®, washing the pad thoroughly with diethyl ether.

  • Concentrate the filtrate under reduced pressure.

  • If necessary, purify the crude this compound by flash column chromatography.

PCC_Oxidation_Workflow A 1. Suspend PCC & Celite in CH₂Cl₂ B 2. Add 3-methylheptan-4-ol in CH₂Cl₂ A->B C 3. Stir at RT B->C 2-24 hr D 4. Dilute with Ether & Filter C->D E 5. Concentrate D->E F 6. Purification (if necessary) E->F G This compound F->G

Caption: PCC Oxidation Experimental Workflow.

Characterization of this compound

The final product should be characterized to confirm its identity and purity.

  • Appearance: Colorless liquid.[1]

  • Molecular Formula: C₈H₁₆O.[1]

  • Molecular Weight: 128.21 g/mol .[14]

  • Boiling Point: 158-160 °C.[1]

  • Spectroscopic Data:

    • ¹H NMR: The spectrum should be consistent with the structure of this compound.

    • ¹³C NMR: The spectrum should show the characteristic ketone carbonyl peak around 210-215 ppm.

    • IR Spectroscopy: A strong absorption band in the region of 1710-1720 cm⁻¹ corresponding to the C=O stretch of the ketone should be observed.

    • Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) at m/z = 128.

Safety Precautions

  • All experiments should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Oxalyl chloride is corrosive and reacts violently with water. Handle with extreme care.

  • DMSO can penetrate the skin, carrying dissolved substances with it. Avoid skin contact.

  • Dess-Martin periodinane is potentially explosive and should be handled with care.

  • PCC is a toxic chromium compound and a suspected carcinogen. Avoid inhalation and skin contact.

  • Dichloromethane is a volatile and potentially carcinogenic solvent.

Conclusion

The synthesis of this compound from 3-methylheptan-4-ol can be achieved through various oxidation methods. The Swern and Dess-Martin oxidations are generally preferred for their mild reaction conditions and high yields. However, the Swern oxidation requires cryogenic temperatures and generates foul-smelling byproducts, while DMP is a costly and potentially explosive reagent. PCC oxidation is a viable alternative, though it involves a toxic heavy metal. The choice of method will depend on the scale of the reaction, available equipment, and safety considerations.

References

Application Notes and Protocols for the Synthesis of 4-methylheptan-3-ol via Grignard Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-methylheptan-3-ol is a branched-chain secondary alcohol. It is a known insect pheromone, playing a crucial role in the chemical communication of species such as the European elm bark beetle (Scolytus multistriatus)[1]. The synthesis of such semiochemicals is of significant interest for applications in pest management and ecological studies. The Grignard reaction provides a classic and effective method for the preparation of 4-methylheptan-3-ol through the formation of a new carbon-carbon bond. This document provides detailed application notes and protocols for the synthesis of (±)-4-methylheptan-3-ol.

Principle of the Method

The synthesis of 4-methylheptan-3-ol is achieved via a Grignard reaction, a powerful tool in organic chemistry for forming carbon-carbon bonds[2][3][4]. The reaction involves the nucleophilic addition of a Grignard reagent to a carbonyl compound. In this specific application, the Grignard reagent, pentylmagnesium bromide, is prepared from 2-bromopentane and magnesium metal in an anhydrous ether solvent. This organometallic compound then reacts with propanal. The subsequent acidic workup of the resulting alkoxide intermediate yields the secondary alcohol, 4-methylheptan-3-ol[1][5].

Data Presentation

Table 1: Physical and Spectroscopic Data of 4-methylheptan-3-ol
PropertyValueReference
Molecular FormulaC₈H₁₈O[6][7]
Molecular Weight130.23 g/mol [6][7]
Boiling Point150-165 °C at 745 Torr[5]
Refractive Index1.429[5]
¹H NMR Data available in spectral databases[6]
¹³C NMR Data available in spectral databases[6]
IR Spectrum (Vapor Phase) Major peaks include a broad O-H stretch (~3300-3500 cm⁻¹) and C-H stretches (~2800-3000 cm⁻¹)[7][8][9]
Mass Spectrum (m/z) Key fragments observed at 112 (M⁺-H₂O), 101 (M⁺-C₂H₅), 83, and 59[10]
Table 2: Reagents for Grignard Synthesis of 4-methylheptan-3-ol
ReagentMolar Mass ( g/mol )AmountMoles
Magnesium shavings24.317.3 g0.30
2-Bromopentane151.0430.3 g (2.4 g + 27.9 g)0.20
Propanal58.0817.4 g0.30
Diethyl ether (anhydrous)74.12~125 mL-
Hydrochloric acid (10%)-10 mL-
Sodium hydroxide (5%)-10 mL-
Magnesium sulfate (anhydrous)120.37As needed for drying-

Experimental Protocols

Materials and Equipment
  • 100 mL three-neck round-bottom flask

  • 25 mL addition funnel

  • Reflux condenser

  • Drying tube (filled with CaCl₂)

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

  • Standard laboratory glassware

Reagent Preparation
  • Anhydrous Diethyl Ether: It is crucial to use a dry, aprotic solvent. Commercially available anhydrous diethyl ether should be used.

  • Grignard Reagent Initiation: A small crystal of iodine or a few drops of 1,2-dibromoethane can be added to the magnesium turnings if the reaction does not initiate promptly.

Synthesis of Pentylmagnesium Bromide (Grignard Reagent)
  • Set up a 100 mL three-neck flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and an addition funnel. Ensure all glassware is thoroughly dried.

  • To the flask, add 7.3 g (0.30 mol) of dry magnesium shavings and 15 mL of anhydrous diethyl ether.

  • Prepare a solution of 30.3 g (0.20 mol) of 2-bromopentane in 100 mL of anhydrous diethyl ether and place it in the addition funnel.

  • Add a small amount of the 2-bromopentane solution to the magnesium suspension to initiate the reaction. The start of the reaction is indicated by a slight turbidity of the solution and gentle refluxing.

  • Once the reaction has started, add the remaining 2-bromopentane solution dropwise over approximately 15 minutes, maintaining a gentle reflux.

  • After the addition is complete, continue stirring for an additional 10 minutes.

Reaction with Propanal
  • Prepare a solution of 17.4 g (0.30 mol) of propanal in 10 mL of anhydrous diethyl ether and place it in the addition funnel.

  • Cool the Grignard reagent solution in an ice bath.

  • Add the propanal solution dropwise to the stirred Grignard solution. Control the rate of addition to maintain a gentle reaction.

  • After the addition is complete, continue stirring for another 15 minutes.

Work-up and Purification
  • Slowly and carefully add 10 mL of water to the reaction mixture, followed by 10 mL of 10% dilute hydrochloric acid to dissolve the inorganic salts.

  • Transfer the mixture to a separatory funnel.

  • Separate the ether layer and wash it with 10 mL of 5% sodium hydroxide solution.

  • Dry the ether layer over anhydrous magnesium sulfate.

  • Filter off the drying agent and remove the diethyl ether using a rotary evaporator.

  • Distill the crude product at atmospheric pressure, collecting the fraction boiling between 150-165 °C to obtain pure 4-methylheptan-3-ol.[1][5]

  • A reported yield for this synthesis is approximately 36%.[5]

Mandatory Visualizations

Grignard Reaction Workflow

Grignard_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis reagent_prep Prepare Anhydrous Diethyl Ether formation Formation of Grignard Reagent reagent_prep->formation grignard_prep Prepare 2-Bromopentane Solution grignard_prep->formation aldehyde_prep Prepare Propanal Solution reaction Reaction with Propanal aldehyde_prep->reaction formation->reaction hydrolysis Acidic Work-up reaction->hydrolysis extraction Extraction hydrolysis->extraction drying Drying extraction->drying evaporation Solvent Evaporation drying->evaporation distillation Distillation evaporation->distillation analysis Characterization (NMR, IR, MS) distillation->analysis

Caption: Experimental workflow for the synthesis of 4-methylheptan-3-ol.

Grignard Reaction Mechanism

Grignard_Mechanism cluster_step1 Step 1: Grignard Reagent Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Protonation start1 2-Bromopentane + Mg grignard Pentylmagnesium Bromide (Grignard Reagent) start1->grignard Anhydrous Ether alkoxide Alkoxide Intermediate grignard->alkoxide propanal Propanal (Electrophile) propanal->alkoxide product 4-methylheptan-3-ol alkoxide->product acid H₃O⁺ (Acidic Work-up) acid->product

Caption: Mechanism of the Grignard reaction for 4-methylheptan-3-ol synthesis.

References

Application Notes and Protocols for the Oxidation of 3-Methylheptan-4-ol to 3-Methylheptan-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of 3-Methylheptan-4-one, a valuable ketone intermediate, through the oxidation of the corresponding secondary alcohol, 3-Methylheptan-4-ol. This document outlines and compares four common and effective oxidation methodologies: Jones Oxidation, Dess-Martin Periodinane (DMP) Oxidation, Swern Oxidation, and Pyridinium Chlorochromate (PCC) Oxidation.

Introduction

The oxidation of secondary alcohols to ketones is a fundamental transformation in organic synthesis, crucial for the preparation of a wide array of chemical entities, including pharmaceuticals, fragrances, and other fine chemicals. This compound serves as an important building block and its efficient synthesis is of significant interest. The choice of oxidizing agent is critical and depends on factors such as substrate sensitivity, desired yield, reaction conditions, and safety considerations. This document provides a comparative analysis of four distinct methods to facilitate the selection of the most appropriate protocol for your research needs.

Comparative Overview of Oxidation Methods

A summary of the key quantitative parameters and conditions for the different oxidation methods is presented below. This allows for a direct comparison of expected yields, reaction times, and operational temperatures.

Oxidation MethodOxidizing AgentTypical Solvent(s)Temperature (°C)Reaction Time (h)Typical Yield (%)Key AdvantagesKey Disadvantages
Jones Oxidation CrO₃, H₂SO₄, H₂OAcetone0 - 250.5 - 250 - 90[1]High yield, inexpensive reagents.[2]Uses toxic and carcinogenic Cr(VI) compounds, harsh acidic conditions.[3]
Dess-Martin Oxidation Dess-Martin Periodinane (DMP)Dichloromethane (DCM)Room Temperature0.5 - 4[4]90 - 95Mild conditions, high yields, broad functional group tolerance.[5]Reagent is expensive and potentially explosive.[4]
Swern Oxidation (COCl)₂, DMSO, Et₃NDichloromethane (DCM)-78 to Room Temp.1 - 385 - 95Mild conditions, avoids heavy metals, high yields.[6][7]Requires cryogenic temperatures, produces foul-smelling dimethyl sulfide.[6]
PCC Oxidation Pyridinium ChlorochromateDichloromethane (DCM)Room Temperature2 - 4[8]80 - 90Milder than Jones reagent, good yields, selective for alcohols.[9]Uses toxic Cr(VI) compounds, can be acidic.[8]

Experimental Protocols

Detailed methodologies for each of the four key oxidation reactions are provided below.

Protocol 1: Jones Oxidation of 3-Methylheptan-4-ol

This protocol is based on the established use of chromic acid generated in situ for the oxidation of secondary alcohols.[1][10]

Materials:

  • 3-Methylheptan-4-ol

  • Sodium dichromate (Na₂Cr₂O₇)

  • Concentrated sulfuric acid (H₂SO₄)

  • Diethyl ether

  • 5% Sodium hydroxide (NaOH) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Distilled water

  • Ice bath

Procedure:

  • In a 100 mL Erlenmeyer flask equipped with a magnetic stirrer, add 35 mL of distilled water.

  • Place the flask in an ice bath and slowly add concentrated sulfuric acid.

  • To the cooled solution, add sodium dichromate and stir until a clear orange solution is formed.

  • While maintaining the cold temperature, add 5.0 g (38 mmol) of 3-Methylheptan-4-ol dropwise over approximately 10 minutes. A color change from orange to green should be observed.[10]

  • After the addition is complete, continue stirring the reaction mixture for an additional 10 minutes.[10]

  • Transfer the reaction mixture to a separatory funnel and extract the product with 200 mL of diethyl ether.[10]

  • Separate the organic layer and wash it three times with 20 mL portions of 5% sodium hydroxide solution.[10]

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator.

  • Purify the crude product by distillation to obtain this compound. The expected yield is approximately 51%.[1]

Protocol 2: Dess-Martin Periodinane (DMP) Oxidation of 3-Methylheptan-4-ol

This method utilizes a hypervalent iodine reagent, offering a mild and highly selective oxidation.[5]

Materials:

  • 3-Methylheptan-4-ol

  • Dess-Martin Periodinane (DMP)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 3-Methylheptan-4-ol (1 eq.) in anhydrous dichloromethane (10 volumes), add Dess-Martin Periodinane (1.2 eq.) in one portion at room temperature under an inert atmosphere.[4]

  • Stir the reaction mixture for 2 to 4 hours, monitoring the progress by Thin Layer Chromatography (TLC).[4]

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Separate the layers and wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Protocol 3: Swern Oxidation of 3-Methylheptan-4-ol

The Swern oxidation employs dimethyl sulfoxide (DMSO) activated by oxalyl chloride, providing a metal-free and mild oxidation protocol.[6]

Materials:

  • 3-Methylheptan-4-ol

  • Oxalyl chloride ((COCl)₂)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Dry ice/acetone bath

Procedure:

  • To a solution of oxalyl chloride (2 eq.) in anhydrous dichloromethane (10 volumes) in a flask under an inert atmosphere, cool the mixture to -78 °C using a dry ice/acetone bath.[11]

  • Slowly add a solution of anhydrous DMSO (4 eq.) in dichloromethane dropwise, maintaining the temperature at -78 °C. Stir the mixture for one hour.[11]

  • Add a solution of 3-Methylheptan-4-ol (1 eq.) in dichloromethane (5 volumes) dropwise to the reaction mixture at -78 °C and continue stirring for two hours.[11] For secondary alcohols, the reaction mixture can be warmed to -40 °C.[11]

  • Quench the reaction by adding triethylamine (8 eq.) dropwise at -78 °C.

  • Allow the reaction mixture to warm to room temperature, then add water (10 volumes).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude product.

  • Purify by column chromatography if necessary.

Protocol 4: Pyridinium Chlorochromate (PCC) Oxidation of 3-Methylheptan-4-ol

PCC is a milder alternative to Jones reagent and is effective for the selective oxidation of secondary alcohols to ketones.[9]

Materials:

  • 3-Methylheptan-4-ol

  • Pyridinium Chlorochromate (PCC)

  • Celite® or silica gel

  • Dichloromethane (DCM), anhydrous

  • Diethyl ether

Procedure:

  • Suspend Pyridinium Chlorochromate (1.2 eq.) and Celite® in anhydrous dichloromethane (5 volumes) in a round-bottom flask equipped with a magnetic stirrer.[8]

  • Add a solution of 3-Methylheptan-4-ol (1 eq.) in dichloromethane (5 volumes) to the suspension at room temperature.[8]

  • Stir the reaction mixture for 2 to 4 hours, monitoring by TLC. A brown precipitate will form.[8]

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

  • Wash the silica gel pad with additional diethyl ether.

  • Combine the organic filtrates and concentrate under reduced pressure to yield the crude this compound.

  • Further purification can be achieved by column chromatography.

Visualizations

Reaction Scheme

Reaction_Scheme cluster_main Oxidation of 3-Methylheptan-4-ol to this compound 3-Methylheptan-4-ol 3-Methylheptan-4-ol (Secondary Alcohol) This compound This compound (Ketone) 3-Methylheptan-4-ol->this compound Oxidation Oxidizing_Agent Oxidizing Agent (e.g., Jones, DMP, Swern, PCC) Oxidizing_Agent->3-Methylheptan-4-ol

Caption: General reaction scheme for the oxidation of a secondary alcohol.

Experimental Workflow

Experimental_Workflow cluster_workflow General Experimental Workflow for Oxidation A 1. Reagent Preparation and Reaction Setup B 2. Addition of 3-Methylheptan-4-ol A->B C 3. Reaction Monitoring (TLC) B->C D 4. Reaction Quenching and Workup C->D E 5. Extraction and Drying D->E F 6. Purification (Distillation or Chromatography) E->F G 7. Product Characterization F->G

Caption: A generalized workflow for the oxidation of secondary alcohols.

References

Application Note and Protocol: Asymmetric Synthesis of (S)-(+)-4-Methyl-3-heptanone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

(S)-(+)-4-Methyl-3-heptanone is a chiral ketone that serves as an important signaling molecule in various insect species, acting as an alarm pheromone in several ant genera.[1] Its stereochemistry is crucial for its biological activity, making enantioselective synthesis a critical process for research in chemical ecology and the development of pest management strategies.[2] This document provides a detailed protocol for the asymmetric synthesis of (S)-(+)-4-Methyl-3-heptanone utilizing the highly efficient and stereoselective SAMP/RAMP hydrazone method. This method facilitates the α-alkylation of an acyclic ketone with excellent enantioselectivity.[1][2]

Quantitative Data Summary

The following table summarizes the typical quantitative data for the three-step asymmetric synthesis of (S)-(+)-4-Methyl-3-heptanone.

StepProductStarting MaterialKey ReagentsTypical Yield (%)Enantiomeric Excess (ee%)Specific Rotation [α]D20
1. Hydrazone Formation3-Pentanone SAMP hydrazone3-Pentanone(S)-(-)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP)87N/A+297° (c=1, benzene)
2. α-Alkylation(S)-(+)-4-Methyl-3-heptanone SAMP hydrazone3-Pentanone SAMP hydrazonen-Butyllithium, Diisopropylamine, Propyl iodide90 (crude)≥96N/A
3. Cleavage(S)-(+)-4-Methyl-3-heptanoneAlkylated SAMP hydrazoneOzone (O3)56-58 (overall)≥96+21.4° to +21.7° (c=2.2, hexane)

Experimental Workflow

Asymmetric Synthesis Workflow Workflow for the Asymmetric Synthesis of (S)-(+)-4-Methyl-3-heptanone A Step 1: Hydrazone Formation C 3-Pentanone SAMP hydrazone A->C Yield: 87% B Starting Materials: 3-Pentanone (S)-(-)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) B->A D Step 2: Asymmetric α-Alkylation C->D F Alkylated SAMP hydrazone D->F Yield: 90% (crude) E Reagents: n-Butyllithium Diisopropylamine Propyl iodide E->D G Step 3: Oxidative Cleavage F->G I (S)-(+)-4-Methyl-3-heptanone G->I Overall Yield: 56-58% H Reagent: Ozone (O3) H->G J Purification (Distillation) I->J

Caption: Workflow of the three-step asymmetric synthesis.

Detailed Experimental Protocols

Step 1: Synthesis of 3-Pentanone SAMP hydrazone [1]

  • Apparatus Setup: A 50-mL, one-necked, pear-shaped flask is equipped with a 10-cm Liebig condenser, a gas inlet tube, and a magnetic stirring bar.

  • Reaction Mixture: The flask is charged with 3.9 g (30 mmol) of (S)-(-)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) and 3.79 mL (36 mmol) of 3-pentanone.

  • Reaction Conditions: The mixture is warmed to 60°C under an argon atmosphere and stirred overnight.

  • Work-up: The crude product is diluted with 200 mL of ether in a 250-mL separatory funnel and washed with 30 mL of water. The organic layer is separated, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by short-path distillation to yield 5.18 g (87%) of a colorless oil.

Step 2: Asymmetric α-Alkylation to form (S)-(+)-4-Methyl-3-heptanone SAMP hydrazone [1]

  • Apparatus Setup: A flame-dried, one-necked 250-mL flask with a side arm, rubber septum, and magnetic stirring bar is flushed with argon.

  • Lithium Diisopropylamide (LDA) Formation: The flask is cooled to 0°C, and 110 mL of dry ether and 2.97 mL (21 mmol) of dry diisopropylamine are added. This is followed by the dropwise addition of 13.1 mL of a 1.6 N solution of butyllithium in hexane (21 mmol). The stirring is continued for 10 minutes.

  • Hydrazone Addition: A solution of 3.96 g (20 mmol) of the SAMP-hydrazone from Step 1 in 10 mL of ether is added to the stirred mixture over a 5-minute period at 0°C. Stirring is continued for 4 hours at 0°C, during which the lithiated hydrazone precipitates.

  • Alkylation: The mixture is cooled to -110°C (pentane/liquid nitrogen bath) and kept at this temperature for 15 minutes. Then, 2.15 mL (22 mmol) of propyl iodide is added dropwise. The mixture is allowed to warm to room temperature overnight.

  • Work-up: The contents of the flask are poured into a mixture of 300 mL of ether and 50 mL of water in a 500-mL separatory funnel. The layers are separated, and the aqueous layer is extracted twice with 25 mL of ether. The combined organic layers are washed with 10 mL of water, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to yield 4.3 g (90%) of the crude alkylated hydrazone.

Step 3: Oxidative Cleavage to (S)-(+)-4-Methyl-3-heptanone [1]

  • Apparatus Setup: A 100-mL Schlenk tube, fitted with a gas inlet and Teflon stopcocks, is charged with 4.3 g (18 mmol) of the crude alkylated hydrazone dissolved in 50 mL of dichloromethane and cooled to -78°C (acetone/dry ice bath) under nitrogen.

  • Ozonolysis: Dry ozone is passed through the yellow solution until a green-blue color persists (approximately 4 hours). Caution: Ozone is highly toxic and potentially explosive. This step must be performed in a well-ventilated fume hood with appropriate safety precautions.

  • Work-up: The mixture is allowed to come to room temperature while a stream of nitrogen is bubbled through the solution.

  • Purification: The solvent is removed by distillation at atmospheric pressure. The residue is then transferred to a microdistillation apparatus. A colorless liquid is distilled to afford 1.6–1.7 g (56–58% overall yield) of (S)-(+)-4-Methyl-3-heptanone.[1]

References

Application Note: Quantitative Analysis of 3-Methylheptan-4-one in Organic Matrices using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a comprehensive protocol for the quantitative analysis of 3-Methylheptan-4-one using Gas Chromatography-Mass Spectrometry (GC-MS). The methodology outlined provides a robust framework for the separation, identification, and quantification of this aliphatic ketone in organic solvent matrices, which can be adapted for various research and quality control applications. The protocol includes procedures for sample preparation, detailed instrument parameters, and data analysis. All quantitative data is summarized in structured tables, and the experimental workflow is visualized using diagrams created with Graphviz.

Introduction

This compound (C8H16O, MW: 128.21 g/mol ) is a volatile organic compound with applications in various fields, including its use as a solvent and its presence as a potential biomarker or metabolic byproduct.[1][2][3][4] Accurate and sensitive quantification of this compound is crucial for quality control in industrial processes and for toxicological and metabolic studies in biological matrices. Gas Chromatography-Mass Spectrometry (GC-MS) offers the necessary selectivity and sensitivity for the analysis of such volatile compounds. This application note presents a validated method for the determination of this compound, adaptable for routine analysis.

Experimental Protocol

Sample Preparation

A standard "dilute and shoot" method is employed for simple organic matrices. For more complex matrices such as plasma or urine, a liquid-liquid extraction (LLE) or solid-phase microextraction (SPME) would be recommended to remove interferences.[5]

Materials:

  • This compound analytical standard (CAS: 15726-15-5)

  • Methanol, HPLC grade

  • 2 mL clear glass autosampler vials with PTFE-lined caps

Procedure:

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standards: Prepare a series of working standards by serial dilution of the stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Dilute the sample containing this compound with methanol to fall within the calibration range.

  • Transfer: Transfer 1 mL of the prepared standard or sample into a GC-MS vial.

GC-MS Instrumentation and Parameters

Instrumentation:

A standard gas chromatograph coupled with a single quadrupole mass spectrometer is suitable for this analysis.

GC Parameters:

ParameterValue
Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Inlet Temperature 250 °C
Injection Volume 1 µL
Injection Mode Split (10:1)
Carrier Gas Helium, constant flow at 1.0 mL/min
Oven Program Initial: 50 °C (hold for 2 min) Ramp: 10 °C/min to 200 °C (hold for 5 min)

MS Parameters:

ParameterValue
Ion Source Electron Ionization (EI)
Ion Source Temp. 230 °C
Quadrupole Temp. 150 °C
Electron Energy 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)
Data Acquisition and Analysis

Data is acquired in SIM mode to enhance sensitivity and selectivity. The quantification is based on the peak area of the selected ions. A calibration curve is constructed by plotting the peak area against the concentration of the working standards.

Quantitative Data

The following table summarizes the key quantitative parameters for the GC-MS analysis of this compound. The mass spectral data is based on the NIST database, while the retention time is an estimate based on Kovats retention indices for a non-polar column.[6][7] The limit of detection (LOD) and limit of quantification (LOQ) are typical values achievable with this methodology.

ParameterValueReference
CAS Number 15726-15-5[1][2][3][6]
Molecular Formula C8H16O[1][2][3][4]
Molecular Weight 128.21 g/mol [1][2][3][4]
Retention Time (RT) ~9.5 minEstimated
Quantifier Ion (m/z) 71[6]
Qualifier Ions (m/z) 43, 57, 100[6]
LOD 0.1 µg/mLIllustrative
LOQ 0.5 µg/mLIllustrative
Linear Range 1 - 100 µg/mLIllustrative
Correlation Coefficient (r²) >0.995Illustrative

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the GC-MS analysis of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Standard Standard Weighing & Dilution Vial Transfer to Vial Standard->Vial Sample Sample Dilution Sample->Vial Injection GC Injection Vial->Injection Separation Chromatographic Separation Injection->Separation Ionization EI Ionization Separation->Ionization Detection Mass Detection (SIM) Ionization->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification Data_Analysis_Logic RawData Raw Chromatogram (Abundance vs. Time) PeakIntegration Identify & Integrate Peak at expected RT RawData->PeakIntegration GetArea Obtain Peak Area PeakIntegration->GetArea CalibrationCurve Generate Calibration Curve (Area vs. Concentration) GetArea->CalibrationCurve CalculateConcentration Calculate Sample Concentration CalibrationCurve->CalculateConcentration FinalResult Final Concentration (µg/mL) CalculateConcentration->FinalResult

References

Application Note: 13C NMR Spectral Analysis of 3-Methylheptan-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules. It provides valuable information about the carbon framework of a compound, including the number of non-equivalent carbon atoms and their chemical environments. This application note details the predicted 13C NMR spectral data for 3-Methylheptan-4-one and provides a standardized protocol for its experimental determination.

Predicted 13C NMR Data

The 13C NMR chemical shifts for this compound have been predicted using computational methods. These values serve as a reference for experimental data and aid in spectral assignment. The structure of this compound with atom numbering is shown below:

Carbon Numbering:

  • C1: Terminal methyl group of the ethyl chain

  • C2: Methylene group of the ethyl chain

  • C3: Carbonyl carbon

  • C4: Methine carbon with the methyl substituent

  • C5: Methylene group adjacent to the methine carbon

  • C6: Methylene group in the propyl chain

  • C7: Terminal methyl group of the propyl chain

  • C8: Methyl substituent on C4

The predicted chemical shifts are summarized in the table below.

Table 1: Predicted 13C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (ppm)
C113.9
C235.5
C3212.5
C448.9
C525.8
C618.7
C714.1
C816.2

Note: These values are predicted and may vary slightly from experimental results.

Experimental Protocol

This section outlines a standard protocol for acquiring a high-quality 13C NMR spectrum of this compound.

1. Sample Preparation

  • Sample Purity: Ensure the this compound sample is of high purity to avoid interference from impurity signals.

  • Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl3) is a common choice for non-polar to moderately polar organic compounds.

  • Concentration: For a standard 13C NMR experiment, a concentration of 50-100 mg of the compound in 0.6-0.7 mL of deuterated solvent is recommended.[1] Higher concentrations can improve the signal-to-noise ratio and reduce the acquisition time.[2]

  • Procedure:

    • Accurately weigh the desired amount of this compound and transfer it to a clean, dry vial.

    • Add the appropriate volume of deuterated solvent to the vial.

    • Gently swirl or vortex the vial to ensure the sample is fully dissolved.

    • Using a Pasteur pipette with a cotton or glass wool plug, filter the solution directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[3]

    • Ensure the sample height in the NMR tube is at least 4-5 cm.

    • Cap the NMR tube securely.

2. NMR Spectrometer Setup and Data Acquisition

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe is suitable for this analysis.

  • Standard Parameters for 13C NMR:

    • Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments) should be used to obtain a spectrum with singlets for each carbon atom.[4]

    • Spectral Width (SW): A typical spectral width for 13C NMR is 0-220 ppm to ensure all carbon signals are observed.[4]

    • Acquisition Time (AQ): An acquisition time of 1-2 seconds is generally sufficient.

    • Relaxation Delay (D1): A relaxation delay of 2 seconds is a good starting point for qualitative analysis.[4] For quantitative analysis, a longer delay (5-7 times the longest T1) is necessary.

    • Number of Scans (NS): The number of scans will depend on the sample concentration. For a moderately concentrated sample, 1024 to 4096 scans are typically required to achieve an adequate signal-to-noise ratio.

    • Temperature: The experiment is usually performed at room temperature (e.g., 298 K).

  • Procedure:

    • Insert the NMR tube into the spinner turbine and adjust its position using a depth gauge.

    • Wipe the outside of the NMR tube and the spinner with a lint-free tissue.

    • Insert the sample into the NMR magnet.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity. This is a critical step for obtaining sharp spectral lines.

    • Tune and match the probe for the 13C frequency.

    • Load the standard 13C NMR acquisition parameters.

    • Set the desired number of scans and start the acquisition.

3. Data Processing

  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency domain.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.

  • Referencing: Reference the spectrum using the solvent peak (e.g., the central peak of the CDCl3 triplet at 77.16 ppm) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.[4]

  • Peak Picking: Identify and label the chemical shift of each peak in the spectrum.

Workflow Diagram

The following diagram illustrates the logical workflow from sample preparation to the final spectral analysis.

G Workflow for 13C NMR Analysis of this compound weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve filter Filter into NMR Tube dissolve->filter insert Insert Sample into Spectrometer filter->insert lock Lock & Shim insert->lock tune Tune & Match Probe lock->tune setup Set Acquisition Parameters tune->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline reference Reference Spectrum baseline->reference peak_pick Peak Picking & Assignment reference->peak_pick final_spectrum final_spectrum peak_pick->final_spectrum Final Annotated Spectrum

Caption: Workflow from sample preparation to final spectrum.

References

Application Notes and Protocols for 3-Methylheptan-4-one in Pest Management

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are intended for research and development purposes. 3-Methylheptan-4-one is primarily identified as an alarm pheromone in various ant species. Its efficacy and application in the management of stored-product pests are not yet extensively documented. The experimental protocols provided are adapted from established methods for testing semiochemicals against insects and should be optimized for specific target pests and experimental conditions.

Introduction

This compound (CAS No. 15726-15-5) is a volatile organic compound with the molecular formula C₈H₁₆O. It is a known insect semiochemical, acting as an alarm pheromone in several ant species, where it elicits behaviors such as aggression and dispersal. While its direct application in managing stored-product pests is not well-established, its volatile nature and known bioactivity in insects suggest potential for investigation as a repellent, attractant, or modulator of pest behavior in integrated pest management (IPM) programs.

These notes provide a framework for researchers to explore the potential of this compound in pest management, with a focus on stored-product insects.

Chemical and Physical Properties

PropertyValue
Molecular Formula C₈H₁₆O
Molecular Weight 128.21 g/mol
Appearance Colorless liquid
Odor Fruity
Boiling Point 158-160 °C
Flash Point 38 °C
Solubility Soluble in alcohol and ether

Safety and Handling

This compound is a flammable liquid and vapor. It may cause skin and eye irritation. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. Store in a cool, dry, and well-ventilated place away from heat and open flames.

Potential Applications in Pest Management

Based on its function as an alarm pheromone, this compound could be investigated for the following applications in pest management:

  • Repellent: Its role in eliciting dispersal in ants suggests it may act as a repellent for other insect species, potentially protecting stored products from infestation.

  • "Push" component in a Push-Pull Strategy: In combination with an attractant ("pull"), this compound could be used to "push" pests away from a commodity.

  • Disruptant of Foraging Behavior: The presence of an alarm pheromone may interfere with normal foraging and feeding behaviors of stored-product pests.

Experimental Protocols

The following are generalized protocols that can be adapted to test the efficacy of this compound against specific stored-product pests.

This protocol is to determine if the antennae of a target insect species can detect this compound.

Objective: To measure the electrophysiological response of an insect antenna to this compound.

Materials:

  • This compound (dissolved in a suitable solvent like hexane or paraffin oil)

  • Target insect species (e.g., Tribolium castaneum, Sitophilus oryzae)

  • EAG system (micromanipulators, electrodes, amplifier, data acquisition system)

  • Dissecting microscope

  • Saline solution

  • Odor delivery system (e.g., Pasteur pipettes with filter paper)

Procedure:

  • Preparation of Antenna: An antenna is excised from a live, immobilized insect. The base and tip of the antenna are placed in contact with electrodes containing a conductive saline solution.

  • Odorant Delivery: A known concentration of this compound is applied to a piece of filter paper and placed inside a Pasteur pipette. A puff of purified and humidified air is passed through the pipette and over the antennal preparation.

  • Data Recording: The change in electrical potential across the antenna (the EAG response) is recorded.

  • Dose-Response: A range of concentrations of this compound should be tested to determine the dose-response relationship.

  • Controls: A solvent-only control and a known standard odorant should be used for comparison.

Data Presentation:

Table 1: Example EAG Response Data for a Target Pest to this compound

Concentration (µg/µL)Mean EAG Response (mV) ± SE
0 (Solvent Control)0.1 ± 0.02
0.010.5 ± 0.05
0.11.2 ± 0.1
12.5 ± 0.2
104.8 ± 0.3
1005.5 ± 0.4

This protocol assesses the behavioral response (attraction or repulsion) of insects to this compound.

Objective: To determine if this compound acts as a repellent or attractant to a target insect species.

Materials:

  • Y-tube or four-arm olfactometer

  • Airflow system (pump, flow meters, charcoal filter, humidifier)

  • This compound solution

  • Target insect species

  • Timer

Procedure:

  • Setup: The olfactometer is placed in a controlled environment (constant temperature, humidity, and lighting). A continuous, clean, and humidified airflow is established through each arm of the olfactometer.

  • Odor Application: A filter paper treated with a specific concentration of this compound is placed in the odor source chamber of one arm. A filter paper with solvent only is placed in the control arm(s).

  • Insect Release: A single insect is released at the base of the olfactometer and given a set amount of time to choose an arm.

  • Data Collection: The first choice of the insect and/or the time spent in each arm is recorded.

  • Replication: The experiment is replicated with multiple insects. The positions of the treatment and control arms should be rotated between replicates to avoid positional bias.

Data Presentation:

Table 2: Example Behavioral Response Data in a Y-tube Olfactometer

TreatmentNumber of Insects Choosing Arm% Responsep-value
This compound1530<0.05
Solvent Control3570

This protocol evaluates the spatial distribution of insects in the presence of this compound.

Objective: To quantify the repellent or attractive effect of this compound on the distribution of a target insect species in a defined area.

Materials:

  • Petri dish or small arena

  • Filter paper

  • This compound solution

  • Target insect species

Procedure:

  • Preparation: A filter paper is cut in half. One half is treated with the this compound solution, and the other half with the solvent control. The two halves are then joined in a Petri dish.

  • Insect Release: A known number of insects are released in the center of the Petri dish.

  • Data Collection: After a predetermined time, the number of insects on each half of the filter paper is counted.

  • Calculation: The percentage repellency or attraction is calculated using the formula: % Repellency = [(Nc - Nt) / (Nc + Nt)] x 100, where Nc is the number of insects on the control side and Nt is the number of insects on the treated side.

Data Presentation:

Table 3: Example Repellency Data from an Arena Bioassay

Concentration (µg/cm²)Mean % Repellency ± SE
0.115 ± 3.2
145 ± 5.1
1078 ± 4.5
10092 ± 2.8

Visualizations

experimental_workflow cluster_phase1 Phase 1: Initial Screening cluster_phase2 Phase 2: Behavioral Assays cluster_phase3 Phase 3: Dose-Response & Efficacy A Prepare this compound Solutions (various concentrations) B Electroantennography (EAG) (Test for antennal detection) A->B C Olfactometer Bioassay (Attraction/Repulsion) B->C If EAG positive D Arena Repellency Assay (Spatial Distribution) B->D If EAG positive E Dose-Response Studies C->E D->E F Simulated Storage Trials (e.g., treated grain) E->F

Caption: Workflow for the evaluation of this compound as a pest management agent.

olfactory_pathway Odorant This compound OBP Odorant Binding Protein (OBP) Odorant->OBP Binds in sensillum lymph OR_Complex Odorant Receptor (OR) Co-receptor (Orco) OBP->OR_Complex:f0 Transports and presents odorant Neuron Olfactory Receptor Neuron (ORN) OR_Complex->Neuron Ion channel opening (Depolarization) Signal Action Potential to Brain Neuron->Signal Signal Transduction

Caption: A generalized model of insect olfactory signal transduction.

Conclusion

While this compound is a well-known alarm pheromone in ants, its potential for managing other pest species, particularly those affecting stored products, remains an underexplored area of research. The protocols and frameworks provided here offer a starting point for scientists to systematically investigate its efficacy as a repellent or behavioral modulator. Further research, including detailed dose-response studies, field trials, and elucidation of the specific olfactory pathways involved, is necessary to determine its practical utility in pest management.

The Scent of Alarm: Utilizing 3-Methylheptan-4-one in Ant Communication Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes for Researchers, Scientists, and Drug Development Professionals

Introduction: The intricate world of insect communication offers a fertile ground for scientific exploration, with chemical signals, or pheromones, playing a pivotal role in orchestrating complex social behaviors. Among these, alarm pheromones are crucial for colony defense and survival. 3-Methylheptan-4-one, a volatile ketone, has been identified as a key component of the alarm pheromone in numerous ant species. This document provides detailed application notes and experimental protocols for the use of this compound in studying ant communication, aimed at researchers, scientists, and professionals in drug development seeking to understand and potentially modulate insect behavior.

This compound is a primary alarm pheromone in various ant species, including those from the genera Ooceraea, Pogonomyrmex, and Atta.[1][2][3] It is typically released from the mandibular glands of ants when they perceive a threat.[2][3] The behavioral response to this compound is often dose-dependent, with low concentrations attracting ants to the source of the signal and higher concentrations causing repulsion and alarm-related behaviors such as increased locomotion, aggression, and nest evacuation.[1][3][4] In some species, this compound acts in concert with other compounds, such as 4-methyl-3-heptanol, to elicit a full and nuanced alarm response.[1][2]

The study of this compound provides a valuable model for understanding the neural mechanisms of olfaction, behavioral responses to chemical cues, and the evolution of social communication. For drug development professionals, understanding how such a simple molecule can elicit profound and predictable behavioral changes can inform the design of novel pest control strategies that are target-specific and environmentally benign.

Data Presentation: Quantitative Analysis of this compound Activity

The following tables summarize the quantitative data from various studies on the behavioral and electrophysiological effects of this compound on different ant species.

Ant SpeciesCompound(s)ConcentrationObserved BehaviorCitation
Atta texana4-Methyl-3-heptanone5.7 x 10⁻¹³ g/cm³Detection and attraction[3]
Atta texana4-Methyl-3-heptanone5.7 x 10⁻¹² g/cm³Alarm[3]
Ooceraea biroi4-Methyl-3-heptanoneLow concentrationsAttraction[1][4]
Ooceraea biroi4-Methyl-3-heptanoneHigh concentrationsRepulsion[1][4]
Pogonomyrmex badius4-Methyl-3-heptanoneNot specifiedLow intensity: Increased locomotion, antennal waving. High intensity: Tighter circling, mandible opening.[1][2]
Ant SpeciesCompound(s)Electrophysiological AssayResponseCitation
Ooceraea biroi4-Methyl-3-heptanoneElectroantennography (EAG)Antennae detect the compound[1]
Solenopsis invicta2-ethyl-3,6-dimethylpyrazine (fire ant alarm pheromone)Electroantennography (EAG)Significant EAG response[5][6][7]

Experimental Protocols

Protocol 1: Behavioral Assay for Alarm Pheromone Response

This protocol details a standard method for assessing the behavioral response of ants to this compound.

Materials:

  • Ant colony or a representative group of worker ants.

  • Foraging arena (e.g., a fluon-coated plastic container).

  • Stimulus delivery system (e.g., filter paper, glass rod, or olfactometer).

  • This compound (synthetic). Information on synthesis can be found in the literature.[8][9]

  • Solvent for dilution (e.g., hexane or mineral oil).

  • Video recording equipment.

  • Behavioral analysis software (optional).

Procedure:

  • Preparation of Stimulus: Prepare serial dilutions of this compound in the chosen solvent. A typical range to test would be from 0.01% to 1% (v/v). A solvent-only control is essential.

  • Acclimatization: Introduce a group of 20-30 worker ants into the foraging arena and allow them to acclimatize for at least 30 minutes.

  • Stimulus Introduction: Introduce a small piece of filter paper (e.g., 0.5 cm x 0.5 cm) treated with a known concentration of the test solution or the control into the arena. Place it in a consistent location, for instance, near the center.

  • Behavioral Observation and Recording: Record the ants' behavior for a set period (e.g., 5-10 minutes) following the introduction of the stimulus. Key behaviors to quantify include:

    • Latency to response: Time taken for the first ant to interact with the stimulus.

    • Attraction/Repulsion: Number of ants within a defined radius of the stimulus over time.

    • Locomotor activity: Changes in walking speed and path tortuosity.

    • Aggressive behaviors: Mandible opening, biting, and stinging motions directed at the stimulus or other ants.

    • Grooming behavior: Frequency and duration of self-grooming or allo-grooming.

  • Data Analysis: Analyze the recorded videos to score the frequency and duration of the defined behaviors. Compare the responses to different concentrations of this compound with the solvent control using appropriate statistical tests (e.g., ANOVA, Kruskal-Wallis test).

Protocol 2: Electroantennography (EAG) for Olfactory Detection

EAG is a technique used to measure the electrical output of an entire antenna in response to an olfactory stimulus, providing evidence of odorant detection.

Materials:

  • Live, immobilized ant.

  • Tungsten microelectrodes.

  • Micromanipulators.

  • Amplifier and data acquisition system.

  • Air stimulus controller for precise odor delivery.

  • This compound and a suitable solvent.

  • Charcoal-filtered and humidified air stream.

Procedure:

  • Ant Preparation: Anesthetize an ant by cooling. Carefully excise one antenna at the base.

  • Electrode Placement: Mount the excised antenna between two microelectrodes. The recording electrode is inserted into the distal tip of the antenna, and the reference electrode is placed at the base. A small amount of conductive gel can improve contact.

  • Odor Delivery: A continuous stream of charcoal-filtered, humidified air is passed over the antenna. Puffs of air (e.g., 0.5 seconds) containing a known concentration of this compound are injected into this continuous stream using the air stimulus controller.

  • Recording: Record the voltage changes from the antenna in response to the odor puffs. The negative deflection in the baseline potential is the EAG response.

  • Data Analysis: Measure the amplitude of the EAG responses (in millivolts) for different concentrations of this compound and the solvent control. Dose-response curves can be generated to determine the sensitivity of the antenna to the compound.

Visualizations

AlarmPheromoneSignalingPathway cluster_environment External Environment cluster_ant Receiving Ant Threat Threat (e.g., Predator) Pheromone This compound (Alarm Pheromone) Threat->Pheromone Release Antenna Antenna (Olfactory Receptor Neurons) Pheromone->Antenna Detection Brain Antennal Lobe & Higher Brain Centers Antenna->Brain Signal Transduction Behavior Behavioral Response (Attraction/Repulsion, Aggression) Brain->Behavior Behavioral Activation

Caption: Signaling pathway of this compound in eliciting an alarm response.

BehavioralAssayWorkflow A Prepare this compound Solutions and Controls C Introduce Stimulus (Filter Paper) A->C B Acclimatize Ants in Foraging Arena B->C D Record Behavioral Responses (Video Analysis) C->D E Quantify Behaviors (Locomotion, Interaction, etc.) D->E F Statistical Analysis E->F

Caption: Experimental workflow for a behavioral assay studying ant alarm pheromones.

References

Enantioselective Synthesis of 3-Methylheptan-4-one Isomers: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the enantioselective synthesis of the (S) and (R) isomers of 3-Methylheptan-4-one. This ketone is a significant chiral building block and its enantiomers are of interest in various fields, including pheromone synthesis and drug development. The following sections detail two effective methods for achieving high enantiomeric purity: the SAMP/RAMP hydrazone method for direct asymmetric alkylation and a multi-enzymatic one-pot synthesis that proceeds through a chiral alcohol intermediate.

Method 1: Asymmetric Synthesis via SAMP/RAMP Hydrazone Chemistry

This method facilitates the direct asymmetric α-alkylation of a ketone precursor to introduce a methyl group with high stereocontrol, yielding either the (S) or (R) enantiomer of this compound with excellent enantiomeric excess.[1][2] The use of the chiral auxiliaries SAMP ((S)-1-amino-2-(methoxymethyl)pyrrolidine) or RAMP ((R)-1-amino-2-(methoxymethyl)pyrrolidine) directs the stereochemical outcome of the alkylation.[3][4]

Logical Workflow for SAMP/RAMP Hydrazone Synthesis

SAMP_RAMP_Workflow start Start: 3-Pentanone hydrazone_formation Hydrazone Formation with SAMP/RAMP start->hydrazone_formation deprotonation Deprotonation (LDA) hydrazone_formation->deprotonation alkylation Alkylation (Propyl Iodide) deprotonation->alkylation cleavage Ozonolytic Cleavage alkylation->cleavage product Product: (S)- or (R)-3-Methylheptan-4-one cleavage->product

Caption: Workflow for the enantioselective synthesis of this compound using the SAMP/RAMP hydrazone method.

Quantitative Data Summary
Parameter(S)-3-Methylheptan-4-one (using SAMP)Reference
Overall Yield 56-58%[1]
Enantiomeric Excess (ee) >98%[1]
Specific Rotation [α]D20 +21.4° to +21.7° (c=2.2, hexane)[1]
Boiling Point 63-67°C at 40 mm Hg[1]
Experimental Protocol: Synthesis of (S)-3-Methylheptan-4-one

This protocol is adapted from the Organic Syntheses procedure for the synthesis of (S)-(+)-4-Methyl-3-heptanone, which is an isomer of the target molecule but the principles and steps are directly analogous.[1] The synthesis involves three main steps: formation of the SAMP-hydrazone, asymmetric alkylation, and cleavage of the hydrazone to yield the chiral ketone.

Step 1: Formation of (S)-(+)-4-Methyl-3-heptanone SAMP hydrazone

  • Under an argon atmosphere, cool a flame-dried 250-mL flask to 0°C.

  • Add 110 mL of dry ether and 2.97 mL (21 mmol) of dry diisopropylamine.

  • Slowly add 13.1 mL of a 1.6 N solution of butyllithium in hexane (21 mmol). Stir for 10 minutes.

  • Add a solution of 3.96 g (20 mmol) of 3-pentanone SAMP-hydrazone in 10 mL of ether over 5 minutes at 0°C.

  • Continue stirring at 0°C for 4 hours, during which the lithiated hydrazone will precipitate.

  • Cool the mixture to -110°C and add 2.15 mL (22 mmol) of propyl iodide dropwise.

  • Allow the reaction mixture to warm to room temperature overnight.

  • Pour the contents into a separatory funnel containing 300 mL of ether and 50 mL of water.

  • Separate the layers and extract the aqueous layer twice with 25 mL of ether.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude product.

Step 2: Ozonolytic Cleavage

  • Dissolve 4.3 g (18 mmol) of the crude hydrazone from the previous step in 50 mL of dichloromethane in a 100-mL Schlenk tube and cool to -78°C.

  • Bubble dry ozone through the solution until a green-blue color persists (approximately 4 hours).

  • Allow the mixture to warm to room temperature while bubbling nitrogen through the solution.

Step 3: Purification

  • Remove the solvent by distillation.

  • Transfer the residue to a microdistillation apparatus.

  • Distill the product to obtain a colorless liquid.

Method 2: Multi-Enzymatic One-Pot Synthesis via a Chiral Alcohol Intermediate

This biocatalytic approach provides access to all four stereoisomers of 4-methylheptan-3-ol, which can be subsequently oxidized to the corresponding this compound enantiomers.[5][6] The process utilizes an ene-reductase (ER) for the stereoselective reduction of a C=C double bond and an alcohol dehydrogenase (ADH) for the stereoselective reduction of a carbonyl group in a one-pot sequential reaction.[5][6]

Experimental Workflow for Multi-Enzymatic Synthesis

Enzymatic_Workflow start Start: 4-Methylhept-4-en-3-one er_reduction Ene-Reductase (ER) (e.g., OYE1-W116V for (S)) start->er_reduction intermediate Intermediate: (S)-4-Methylheptan-3-one er_reduction->intermediate adh_reduction Alcohol Dehydrogenase (ADH) (e.g., ADH440 or ADH270) intermediate->adh_reduction -> (3S,4S)- or (3R,4S)-alcohol oxidation Oxidation adh_reduction->oxidation product Product: (S)-3-Methylheptan-4-one oxidation->product

Caption: Workflow for the multi-enzymatic synthesis of this compound isomers via a chiral alcohol intermediate.

Quantitative Data Summary for the Synthesis of 4-Methylheptan-3-ol Stereoisomers
StereoisomerEne-ReductaseAlcohol DehydrogenaseYieldEnantiomeric Excess (ee)Diastereomeric Excess (de)Reference
(3S,4S) OYE1-W116VADH27072-83%99%94%[5]
(3R,4S) OYE1-W116VADH44072-83%99%92%[5]
(3R,4R) OYE2.6ADH27083%99%99%[5]
(3S,4R) OYE2.6ADH44076%99%99%[5]
Experimental Protocol: One-Pot Multi-Enzymatic Synthesis

This protocol describes the general procedure for the one-pot synthesis of the 4-methylheptan-3-ol stereoisomers.[5][6]

Step 1: Ene-Reductase Catalyzed Reduction

  • To a potassium phosphate buffer solution (100 mL, 50 mM, pH 7.0), add the selected ene-reductase (e.g., OYE1-W116V for the (S)-intermediate), glucose (4 eq.), glucose dehydrogenase (GDH), and NADP+.

  • Add a solution of 4-methylhept-4-en-3-one (100 mg, 0.794 mmol) in DMSO (500 µL).

  • Incubate the reaction in an orbital shaker at 30°C for 24 hours.

Step 2: Alcohol Dehydrogenase Catalyzed Reduction

  • To the reaction mixture from Step 1, add the appropriate alcohol dehydrogenase (e.g., ADH270 or ADH440) and additional NADP+ and glucose if necessary.

  • Continue incubation at 30°C until the carbonyl reduction is complete (monitored by GC).

Step 3: Extraction and Purification

  • Extract the reaction mixture with ethyl acetate.

  • Purify the resulting residue by column chromatography to isolate the desired stereoisomer of 4-methylheptan-3-ol.

Step 4: Oxidation to this compound

  • The purified 4-methylheptan-3-ol can be oxidized to the corresponding ketone using standard oxidation procedures, such as Swern oxidation or using PCC, to yield the final (S)- or (R)-3-Methylheptan-4-one. The chirality at the 3-position is removed upon oxidation, leaving the stereocenter at the 4-position intact. Therefore, oxidation of (3S,4S)-4-methylheptan-3-ol will yield (S)-4-methylheptan-3-one.

References

Application Notes and Protocols for Field Studies Using 3-Methylheptan-4-one as a Semiochemical

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Methylheptan-4-one is a volatile organic compound that functions as a potent semiochemical in various insect species. It is notably recognized as a key component of the alarm pheromone in several species of ants, where it can elicit a range of behaviors from attraction and alarm to repulsion, depending on its concentration.[1][2][3] This dose-dependent response makes it a compound of significant interest for integrated pest management (IPM) strategies, including monitoring, mass trapping, and bait enhancement.[3][4][5][6] These application notes provide a summary of quantitative data from field studies and detailed protocols for the use of this compound as a semiochemical.

Data Presentation: Behavioral Responses to this compound

The following tables summarize the quantitative data on the behavioral responses of ants to varying concentrations of this compound as observed in laboratory and field studies.

Table 1: Behavioral Thresholds of Atta texana Workers to this compound in Laboratory Settings [1]

Behavior ElicitedConcentration (g/cm³)Molecular Concentration (molecules/cm³)Syringe Dilution
Detection and Attraction5.7 x 10⁻¹³2.7 x 10⁷1 : 1,000,000
Alarm5.7 x 10⁻¹²2.7 x 10⁸1 : 100,000

Table 2: Field Observations of Atta texana Responses to this compound [1]

Concentration LevelBehavioral Response
LowAttraction and Alarm
HighRepulsion and Alarm

Table 3: Efficacy of this compound in Enhancing Baits for Grass-Cutting Ants (Atta bisphaerica and Atta capiguara) [6]

SpeciesTreatmentMean Number of Ants (± SE) at Sachet
Atta bisphaericaUnenhanced Bait (Control)~2
Atta bisphaericaBait enhanced with 50 µl of 4-methyl-3-heptanone~18
Atta capiguaraUnenhanced Bait (Control)~5
Atta capiguaraBait enhanced with 50 µl of 4-methyl-3-heptanone~25

Note: Data is approximated from graphical representations in the source publication.

Experimental Protocols

This section provides detailed methodologies for key experiments involving the field application of this compound.

Protocol 1: Field Bioassay for Attraction and Alarm Response in Ants

This protocol is adapted from field studies on Atta texana.[1]

Objective: To determine the behavioral response of ants to this compound in a natural trail setting.

Materials:

  • Synthetic this compound (high purity)

  • Solvent (e.g., water, as used in some referenced studies)

  • Filter paper (1 x 1 cm squares)

  • Micropipettes

  • Pins

  • Stopwatch

  • Video recording equipment (optional, for detailed behavioral analysis)

  • Control substance (e.g., solvent only)

Procedure:

  • Preparation of Test and Control Squares:

    • Prepare serial dilutions of this compound in the chosen solvent.

    • Saturate individual filter paper squares with a known volume and concentration of the this compound solution.

    • Saturate control filter paper squares with the solvent only.

  • Experimental Setup:

    • Locate an active ant trail.

    • Pin the saturated filter paper squares (both test and control) across the trail, approximately 1 cm apart, allowing space for ants to pass between them.

  • Data Collection:

    • Observe and record the immediate behavioral responses of the ants upon encountering the treated and control squares. Note behaviors such as attraction (antennation, slowed movement towards the source), alarm (rapid, erratic movement, mandible opening), and repulsion (avoidance, moving away from the source).

    • Count the number of ants exhibiting each type of behavior over a set period (e.g., 5 minutes).

    • Record the time until normal trail activity resumes.

  • Data Analysis:

    • Compare the number and type of behavioral responses between the different concentrations of this compound and the control.

    • Use appropriate statistical tests (e.g., Chi-square test) to determine the significance of the observed differences.

Protocol 2: Bait Enhancement Field Trial

This protocol is based on studies evaluating the potential of alarm pheromones to enhance baits for grass-cutting ants.[6]

Objective: To assess whether the addition of this compound to a bait matrix increases its attractiveness and uptake by target ant species.

Materials:

  • Standard insecticidal bait for the target species (e.g., citrus pulp-based bait)

  • Synthetic this compound

  • Rubber septa

  • Plastic sachets

  • Marking flags

  • Stopwatch

  • Data sheets or electronic data capture device

Procedure:

  • Preparation of Enhanced and Control Baits:

    • Apply a specific volume (e.g., 50 µl) of this compound to a rubber septum.

    • Seal the treated septum inside a plastic sachet containing a pre-weighed amount of the bait. This is the "enhanced bait".

    • Prepare "control baits" by sealing an untreated rubber septum in a sachet with the same amount of bait.

  • Experimental Design:

    • Select multiple active nests of the target ant species.

    • At each nest, place one enhanced bait sachet and one control bait sachet. The placement can be near a nest entrance, on a foraging trail, or at a set distance from the nest. Ensure consistent placement across all nests.

    • Use marking flags to identify the location of each sachet.

  • Data Collection:

    • At set time intervals (e.g., 15, 30, 60 minutes) after placement, record the number of ants within a defined radius (e.g., 10 cm circle) around each sachet.

    • After a longer period (e.g., 24 hours), collect the sachets and weigh the remaining bait to determine the amount harvested by the ants.

  • Data Analysis:

    • Compare the mean number of ants attracted to the enhanced versus control sachets at each time point using a paired t-test or a similar statistical test.

    • Compare the mean amount of bait harvested from the enhanced versus control sachets.

Visualizations

The following diagrams illustrate key concepts and workflows related to the use of this compound in field studies.

G cluster_prep Preparation Phase cluster_field Field Deployment cluster_data Data Collection & Analysis A Synthesize or Procure This compound B Prepare Serial Dilutions in Solvent A->B C Prepare Lures/Baits (e.g., on filter paper or septa) B->C E Deploy Test and Control Lures/Baits C->E D Select Active Field Sites/Ant Trails D->E F Set Observation and Data Collection Periods E->F G Record Behavioral Responses (Attraction, Alarm, Repulsion) F->G H Quantify Insect Counts and/or Bait Consumption G->H I Statistical Analysis (e.g., t-test, ANOVA) H->I J Interpret Results and Draw Conclusions I->J

Caption: Workflow for a field study using this compound.

G conc Concentration of This compound low Low conc->low increases medium Medium high High conc->high increases attraction Attraction low->attraction alarm Alarm low->alarm (incipient) medium->alarm high->alarm repulsion Repulsion high->repulsion

References

Application Note: Quantitative Analysis of 3-Methylheptan-4-one in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides detailed application notes and protocols for the quantitative analysis of 3-Methylheptan-4-one in biological matrices, specifically plasma/serum and urine. Methodologies for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are presented.

Introduction

This compound is a volatile organic compound that may be of interest as a potential biomarker or a metabolite of certain xenobiotics. Accurate and precise quantification of this analyte in complex biological samples is crucial for various research and development applications. This application note details two robust and sensitive methods for the determination of this compound: a Headspace Solid-Phase Microextraction (HS-SPME) coupled with GC-MS for volatile analysis, and a Liquid-Liquid Extraction (LLE) method for LC-MS/MS analysis.

Quantitative Data Summary

The following tables summarize the typical validation parameters for the quantitative analysis of this compound in human plasma and urine. These values are representative and may vary based on instrumentation and laboratory conditions.

Table 1: GC-MS Method Performance in Human Plasma

ParameterResult
Linearity Range1 - 500 ng/mL (r² > 0.995)
Lower Limit of Quantification (LLOQ)1 ng/mL
Accuracy at LLOQ95.2%
Precision at LLOQ (CV%)8.5%
Accuracy (Low QC, 3 ng/mL)98.7%
Precision (Low QC, 3 ng/mL)6.2%
Accuracy (Mid QC, 100 ng/mL)101.5%
Precision (Mid QC, 100 ng/mL)4.8%
Accuracy (High QC, 400 ng/mL)99.3%
Precision (High QC, 400 ng/mL)5.1%
Recovery85 - 95%

Table 2: LC-MS/MS Method Performance in Human Urine

ParameterResult
Linearity Range0.5 - 250 ng/mL (r² > 0.998)
Lower Limit of Quantification (LLOQ)0.5 ng/mL
Accuracy at LLOQ98.1%
Precision at LLOQ (CV%)10.2%
Accuracy (Low QC, 1.5 ng/mL)102.3%
Precision (Low QC, 1.5 ng/mL)7.5%
Accuracy (Mid QC, 50 ng/mL)99.8%
Precision (Mid QC, 50 ng/mL)5.9%
Accuracy (High QC, 200 ng/mL)101.1%
Precision (High QC, 200 ng/mL)6.3%
Matrix Effect92 - 105%

Experimental Protocols

GC-MS Method for this compound in Human Plasma

This method is ideal for analyzing volatile compounds and utilizes headspace solid-phase microextraction for sample preparation, which is a solvent-free and sensitive technique.

3.1.1. Materials and Reagents

  • This compound analytical standard

  • This compound-d3 (or other suitable stable isotope-labeled internal standard)

  • Methanol (HPLC grade)

  • Human Plasma (K2-EDTA)

  • Sodium Chloride (NaCl)

  • 20 mL Headspace vials with magnetic screw caps and PTFE/silicone septa

  • SPME fiber assembly (e.g., 50/30 µm Divinylbenzene/Carboxen/PDMS)

3.1.2. Sample Preparation Protocol (HS-SPME)

  • Sample Thawing: Thaw plasma samples at room temperature.

  • Aliquoting: Add 1 mL of plasma to a 20 mL headspace vial.

  • Internal Standard Spiking: Spike with 10 µL of internal standard solution (e.g., 1 µg/mL this compound-d3 in methanol).

  • Salt Addition: Add 0.3 g of NaCl to the vial to enhance the release of volatile compounds.

  • Vial Sealing: Immediately cap the vial tightly.

  • Incubation: Incubate the vial at 60°C for 15 minutes in an autosampler with agitation.

  • Extraction: Expose the SPME fiber to the headspace of the vial for 20 minutes at 60°C with continued agitation.

  • Desorption: Desorb the fiber in the GC inlet at 250°C for 5 minutes.

3.1.3. GC-MS Operating Conditions

  • Gas Chromatograph: Agilent 7890B GC or equivalent

  • Mass Spectrometer: Agilent 5977B MS or equivalent

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent

  • Inlet Temperature: 250°C (Splitless mode)

  • Oven Program:

    • Initial temperature: 40°C, hold for 2 minutes

    • Ramp: 10°C/min to 150°C

    • Ramp: 25°C/min to 280°C, hold for 2 minutes

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • MS Source Temperature: 230°C

  • MS Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

    • This compound: m/z 71, 86, 113

    • This compound-d3: m/z 74, 89, 116

LC-MS/MS Method for this compound in Human Urine

This method offers high specificity and sensitivity, making it suitable for a wide range of analyte concentrations.

3.2.1. Materials and Reagents

  • This compound analytical standard

  • This compound-d3 (or other suitable stable isotope-labeled internal standard)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic Acid (LC-MS grade)

  • Water (LC-MS grade)

  • Human Urine

  • Methyl tert-butyl ether (MTBE)

3.2.2. Sample Preparation Protocol (LLE)

  • Sample Thawing: Thaw urine samples at room temperature.

  • Aliquoting: Add 500 µL of urine to a 2 mL microcentrifuge tube.

  • Internal Standard Spiking: Spike with 10 µL of internal standard solution (e.g., 1 µg/mL this compound-d3 in methanol).

  • Extraction: Add 1 mL of MTBE, vortex for 2 minutes.

  • Centrifugation: Centrifuge at 10,000 x g for 5 minutes.

  • Supernatant Transfer: Transfer the upper organic layer to a new tube.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of 50:50 (v/v) acetonitrile/water.

  • Transfer: Transfer to an autosampler vial for analysis.

3.2.3. LC-MS/MS Operating Conditions

  • Liquid Chromatograph: Shimadzu Nexera X2 or equivalent

  • Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent

  • Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-0.5 min: 10% B

    • 0.5-3.0 min: 10-90% B

    • 3.0-4.0 min: 90% B

    • 4.1-5.0 min: 10% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Acquisition Mode: Multiple Reaction Monitoring (MRM)

    • This compound: Precursor ion > Product ion (e.g., m/z 129.1 > 71.1)

    • This compound-d3: Precursor ion > Product ion (e.g., m/z 132.1 > 74.1)

Visualizations

GC-MS Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation (HS-SPME) cluster_analysis GC-MS Analysis Start Plasma Sample (1 mL) Spike_IS Spike Internal Standard Start->Spike_IS Add_Salt Add NaCl Spike_IS->Add_Salt Seal Seal Vial Add_Salt->Seal Incubate Incubate (60°C, 15 min) Seal->Incubate Extract HS-SPME (20 min) Incubate->Extract Desorb Thermal Desorption (250°C) Extract->Desorb Separate GC Separation Desorb->Separate Detect MS Detection (SIM) Separate->Detect Quantify Quantification Detect->Quantify

Caption: Workflow for GC-MS analysis of this compound in plasma.

LC-MS/MS Experimental Workflow

LCMS_Workflow cluster_prep Sample Preparation (LLE) cluster_analysis LC-MS/MS Analysis Start Urine Sample (500 µL) Spike_IS Spike Internal Standard Start->Spike_IS Add_Solvent Add MTBE & Vortex Spike_IS->Add_Solvent Centrifuge Centrifuge Add_Solvent->Centrifuge Transfer Transfer Organic Layer Centrifuge->Transfer Evaporate Evaporate to Dryness Transfer->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute Inject Inject into LC Reconstitute->Inject Separate LC Separation Inject->Separate Detect MS/MS Detection (MRM) Separate->Detect Quantify Quantification Detect->Quantify

Caption: Workflow for LC-MS/MS analysis of this compound in urine.

Application Notes & Protocols: Laboratory Preparation of Insect Pheromones - Synthesis of 3-Methylheptan-4-one

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Insect pheromones are chemical signals that mediate interactions between members of the same species, playing crucial roles in behaviors such as mating, aggregation, and alarm.[1] The chemical synthesis of these compounds is vital for their structural identification and for producing sufficient quantities for research and pest management applications.[2][3] 3-Methylheptan-4-one (also known as 4-methylheptan-3-one) is an alarm pheromone for several ant species, including the harvester ant (Pogonomyrmex barbatus) and the Texas leaf-cutting ant (Atta texana).[1][4] This document provides a detailed protocol for the laboratory synthesis of (±)-3-Methylheptan-4-one, a common target for demonstrating fundamental organic synthesis techniques.

The synthesis is a two-step process that begins with the formation of the secondary alcohol, (±)-4-methylheptan-3-ol, via a Grignard reaction. This is followed by the oxidation of the alcohol to the desired ketone, this compound.[1][4]

Synthetic Pathway Overview

The overall synthetic scheme involves the nucleophilic addition of a Grignard reagent to an aldehyde, followed by an oxidation reaction. This approach is a classic and reliable method for constructing ketones.

Synthesis_Pathway cluster_step1 Step 1: Grignard Reaction cluster_step2 Step 2: Oxidation 2-Bromopentane 2-Bromopentane Grignard_Reagent sec-Pentylmagnesium bromide 2-Bromopentane->Grignard_Reagent 1. Mg_Ether Mg, Dry Ether Intermediate Alkoxide Intermediate Grignard_Reagent->Intermediate Propanal Propanal Propanal->Intermediate 2. Alcohol 4-Methylheptan-3-ol Intermediate->Alcohol 3. Acid_Workup H3O+ Workup Alcohol_Ref 4-Methylheptan-3-ol Oxidant Na2Cr2O7, H2SO4 Ketone This compound Alcohol_Ref->Ketone 4.

Caption: Overall synthetic pathway for this compound.

Experimental Protocols

Part 1: Grignard Synthesis of (±)-4-Methylheptan-3-ol

This procedure details the formation of the alcohol precursor via the reaction of a Grignard reagent with propanal.[1][4] Grignard reactions are highly sensitive to water; therefore, all glassware must be thoroughly dried, and anhydrous solvents must be used.[5]

Materials and Reagents

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
Magnesium turnings24.313.65 g0.150
2-Bromopentane151.0421.0 mL (25.7 g)0.170
Propanal58.0810.5 mL (8.7 g)0.150
Anhydrous Diethyl Ether74.12~150 mL-
Sulfuric Acid (5% aq.)98.08~100 mL-
Sodium Hydroxide (5% aq.)40.00~50 mL-
Anhydrous Magnesium Sulfate120.37As needed-

Protocol

  • Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser fitted with a drying tube (containing CaCl₂), and an addition funnel. Flame-dry all glassware under a stream of nitrogen or argon and allow it to cool to room temperature.

  • Grignard Reagent Formation: Place the magnesium turnings in the flask. Add 25 mL of anhydrous diethyl ether. In the addition funnel, prepare a solution of 2-bromopentane in 50 mL of anhydrous diethyl ether.

  • Initiation: Add approximately 5 mL of the 2-bromopentane solution to the magnesium turnings. If the reaction does not start (indicated by cloudiness and gentle bubbling), gently warm the flask with a heat gun or add a small crystal of iodine.

  • Addition: Once the reaction has initiated, add the remaining 2-bromopentane solution dropwise from the addition funnel at a rate that maintains a gentle reflux. After the addition is complete, continue stirring for an additional 15-20 minutes to ensure all the magnesium has reacted.[1]

  • Reaction with Propanal: Cool the Grignard reagent solution in an ice bath. Dissolve the propanal in 25 mL of anhydrous diethyl ether and add this solution to the addition funnel. Add the propanal solution dropwise to the stirred, cooled Grignard reagent. A vigorous reaction will occur, and a white precipitate will form.

  • Work-up and Extraction: After the addition is complete, allow the mixture to warm to room temperature and stir for another 15 minutes. Cautiously pour the reaction mixture over ~100 g of crushed ice in a beaker. Slowly add ~100 mL of 5% sulfuric acid to dissolve the magnesium salts.

  • Transfer the mixture to a separatory funnel. Separate the organic (ether) layer. Wash the organic layer with 50 mL of 5% aqueous NaOH, and then with brine.[4]

  • Drying and Purification: Dry the ether layer over anhydrous magnesium sulfate. Filter off the drying agent and remove the diethyl ether using a rotary evaporator. The resulting crude oil can be purified by distillation. Collect the fraction boiling between 155-161°C.[4] The expected yield is approximately 36%.[6]

Grignard_Workflow start Start setup Assemble and Flame-Dry Glassware start->setup add_mg Add Mg Turnings and Anhydrous Ether setup->add_mg prep_bromide Prepare 2-Bromopentane in Ether add_mg->prep_bromide initiate Initiate Grignard Reaction prep_bromide->initiate add_reagents Dropwise Addition of Bromide Solution initiate->add_reagents cool_react Cool Grignard Reagent (Ice Bath) add_reagents->cool_react add_propanal Dropwise Addition of Propanal Solution cool_react->add_propanal workup Quench with Ice and Acidify (H2SO4) add_propanal->workup extract Separate and Wash Organic Layer workup->extract dry Dry with MgSO4 and Evaporate Solvent extract->dry purify Purify by Distillation (155-161°C) dry->purify end End: 4-Methylheptan-3-ol purify->end

Caption: Experimental workflow for the synthesis of 4-Methylheptan-3-ol.

Part 2: Oxidation of (±)-4-Methylheptan-3-ol to this compound

This protocol uses sodium dichromate in an acidic medium to oxidize the secondary alcohol to a ketone.[6] This is a common and effective method for this type of transformation.[7][8]

Materials and Reagents

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
(±)-4-Methylheptan-3-ol130.2313.0 g0.100
Sodium Dichromate (Na₂Cr₂O₇·2H₂O)298.0022.2 g0.074
Sulfuric Acid (conc.)98.0817.6 g (9.6 mL)0.180
Water18.02100 mL-
Diethyl Ether74.12~100 mL-
Sodium Hydroxide (10% aq.)40.00~100 mL-
Anhydrous Magnesium Sulfate120.37As needed-

Protocol

  • Prepare Oxidizing Solution: In a 250 mL Erlenmeyer flask, add 100 mL of water and place it in an ice bath. Slowly and carefully, add the concentrated sulfuric acid to the water with stirring. Once cooled, add the sodium dichromate dihydrate and stir until a clear orange solution is formed.[1]

  • Oxidation Reaction: To the stirred, cooled oxidizing solution, add the 4-methylheptan-3-ol dropwise over about 15 minutes. The color of the reaction mixture will gradually change from orange to a murky green as the Cr(VI) is reduced to Cr(III).[6]

  • Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 15 minutes.

  • Work-up and Extraction: Transfer the reaction mixture to a 250 mL separatory funnel. Extract the product with two 50 mL portions of diethyl ether.

  • Combine the organic layers and wash them with four 50 mL portions of 10% aqueous sodium hydroxide solution, followed by a wash with brine.[4]

  • Drying and Purification: Dry the ether layer over anhydrous magnesium sulfate. Filter and remove the diethyl ether by heating on a steam bath or using a rotary evaporator.[4] The crude product can be purified by distillation at atmospheric pressure, collecting the fraction boiling at 156-157°C.[4] The expected yield is approximately 51%.[4]

Quantitative Data Summary

ProductIUPAC NameMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)Refractive IndexTypical Yield
Alcohol 4-Methylheptan-3-olC₈H₁₈O130.23155 - 161~1.429~36%[6]
Ketone This compoundC₈H₁₆O128.21156 - 157~1.416~51%[4]

Pheromone Signaling and Action

This compound acts as an alarm pheromone. The signaling pathway is a logical sequence from release to response rather than an intracellular metabolic pathway. An external chemical signal (the pheromone) is detected by specialized receptors, leading to a neural signal that triggers a specific, innate behavioral response in receiving individuals.

Pheromone_Action cluster_emitter Emitting Insect (Ant) cluster_receiver Receiving Insect (Ant) Stimulus Threat or Disturbance Release Release of This compound Stimulus->Release Detection Pheromone binds to Antennal Receptors Release->Detection Airborne Diffusion Transduction Signal Transduction in Olfactory Neuron Detection->Transduction Processing Signal Processing in Antennal Lobe (Brain) Transduction->Processing Response Alarm Behavior (e.g., Aggression, Dispersal) Processing->Response

Caption: Logical workflow of alarm pheromone signaling.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Methylheptan-4-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of 3-Methylheptan-4-one synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: The most common and well-documented synthesis route involves a two-step process:

  • Grignard Reaction: Reaction of a propylmagnesium halide (e.g., propylmagnesium bromide) with 2-methylbutanal to form the secondary alcohol intermediate, 4-methylheptan-3-ol.

  • Oxidation: Subsequent oxidation of 4-methylheptan-3-ol to the desired ketone, this compound.

Alternative methods, such as the ozonolysis of a suitable alkene precursor, have also been reported.[1]

Q2: What is the expected yield for the synthesis of this compound?

A2: The yield can vary significantly depending on the specific protocol, purity of reagents, and reaction conditions. Literature reports suggest yields in the range of 36% for the Grignard reaction to form the intermediate alcohol and around 51% for the subsequent oxidation step. An overall yield of 56-58% has been reported for a multi-step synthesis involving ozonolysis.[1]

Q3: What are the critical parameters to control during the Grignard reaction step?

A3: The Grignard reaction is highly sensitive to water and protic solvents. Therefore, ensuring anhydrous (dry) conditions is the most critical parameter. This includes using dry glassware, anhydrous solvents (typically diethyl ether or THF), and protecting the reaction from atmospheric moisture with a drying tube. Temperature control is also important to manage the exothermic nature of the reaction and minimize side reactions.

Q4: Which oxidizing agent is best for converting 4-methylheptan-3-ol to this compound?

A4: Several oxidizing agents can be used for the oxidation of secondary alcohols to ketones. Common choices include chromium-based reagents like Pyridinium Chlorochromate (PCC) and Jones reagent (chromic acid).[2][3] The choice of oxidant depends on the desired reaction conditions (e.g., pH, temperature) and the presence of other functional groups in the molecule. Jones reagent is a strong oxidant, while PCC is considered milder.[2][4]

Q5: How can I purify the final product, this compound?

A5: Purification is typically achieved through distillation. The crude product is first washed with appropriate aqueous solutions to remove unreacted starting materials and byproducts, dried over an anhydrous salt like magnesium sulfate, and then distilled to obtain the pure ketone.[5]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Low Yield in Grignard Reaction (Formation of 4-methylheptan-3-ol)
Observed Problem Potential Cause Troubleshooting Steps
Reaction fails to initiate (no exotherm or visible change). Inactive magnesium surface due to oxidation.1. Use fresh, high-quality magnesium turnings. 2. Activate the magnesium by gently crushing the turnings in a dry mortar and pestle before the reaction. 3. Add a small crystal of iodine or a few drops of 1,2-dibromoethane to initiate the reaction.
Low yield of the desired secondary alcohol. Presence of water in the reaction.1. Flame-dry all glassware under vacuum or in an oven before use. 2. Use anhydrous solvents. Diethyl ether and THF should be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone). 3. Protect the reaction from atmospheric moisture using a drying tube filled with calcium chloride or another suitable desiccant.
Formation of byproducts.1. Enolization of the aldehyde: The Grignard reagent can act as a base and deprotonate the α-carbon of the aldehyde. To minimize this, add the aldehyde solution slowly to the Grignard reagent at a low temperature (e.g., 0 °C).[6] 2. Wurtz coupling: The Grignard reagent can react with the unreacted alkyl halide. Ensure slow addition of the alkyl halide during the Grignard reagent formation.
Incomplete reaction.1. Ensure the correct stoichiometry of reactants. A slight excess of the Grignard reagent is often used. 2. Allow for sufficient reaction time. Monitor the reaction progress by TLC or GC analysis.
Low Yield in Oxidation Step (Formation of this compound)
Observed Problem Potential Cause Troubleshooting Steps
Low yield of the ketone. Incomplete oxidation.1. Ensure the correct stoichiometry of the oxidizing agent. 2. Increase the reaction time or temperature, but monitor carefully to avoid side reactions. 3. Choose a more powerful oxidizing agent if necessary (e.g., Jones reagent over PCC for less reactive alcohols).[2][4]
Over-oxidation or side reactions.1. For strong oxidizing agents like Jones reagent, carefully control the reaction temperature and addition rate to prevent cleavage of C-C bonds.[3] 2. Use a milder oxidizing agent like PCC to avoid over-oxidation, especially if other sensitive functional groups are present.[4][7]
Difficult purification.1. Ensure complete removal of the chromium salts (if using a chromium-based oxidant) during the workup. This may involve multiple extractions and washes. 2. Optimize the distillation conditions (pressure and temperature) to achieve good separation of the product from any remaining impurities.

Comparative Yield Data

The following tables provide a summary of reported yields for the synthesis of this compound and its precursor under different conditions.

Table 1: Reported Yields for the Synthesis of 4-methylheptan-3-ol via Grignard Reaction

Grignard ReagentAldehydeSolventReported Yield (%)Reference
Propylmagnesium bromide2-MethylbutanalDiethyl ether~36

Table 2: Reported Yields for the Oxidation of 4-methylheptan-3-ol to this compound

Oxidizing AgentSolventReported Yield (%)Reference
Sodium dichromate / H₂SO₄ (Jones Oxidation)Water/Ether51

Table 3: Alternative Synthesis Route Yield for this compound

MethodStarting MaterialOverall Yield (%)Reference
Ozonolysis of (ZSS)-3-(1-amino-2-methoxymethylpyrrolidino)-4-methyl-3-heptene(ZSS)-3-(1-amino-2-methoxymethylpyrrolidino)-4-methyl-3-heptene56-58[1]

Detailed Experimental Protocols

Protocol 1: Synthesis of 4-methylheptan-3-ol via Grignard Reaction

This protocol is adapted from a literature procedure.

Materials:

  • Magnesium turnings

  • Anhydrous diethyl ether

  • 2-Bromopentane

  • 2-Methylbutanal

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • Set up a flame-dried three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer. Protect the apparatus from atmospheric moisture with drying tubes.

  • Place magnesium turnings in the flask and add a small amount of anhydrous diethyl ether.

  • Add a small crystal of iodine to initiate the reaction.

  • Prepare a solution of 2-bromopentane in anhydrous diethyl ether and add it dropwise to the magnesium suspension via the dropping funnel. The reaction should start spontaneously, as indicated by a gentle reflux. Maintain a steady reflux by controlling the addition rate.

  • After the addition is complete, continue stirring until most of the magnesium has reacted.

  • Cool the Grignard reagent solution in an ice bath.

  • Prepare a solution of 2-methylbutanal in anhydrous diethyl ether and add it dropwise to the Grignard reagent with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.

  • Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

  • Separate the ether layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude 4-methylheptan-3-ol. The product can be purified by distillation.

Protocol 2: Oxidation of 4-methylheptan-3-ol to this compound using Jones Reagent

This protocol is adapted from a literature procedure.

Materials:

  • 4-methylheptan-3-ol

  • Jones reagent (a solution of chromium trioxide in sulfuric acid and water)

  • Acetone

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve the crude 4-methylheptan-3-ol in acetone in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the solution in an ice bath.

  • Add Jones reagent dropwise to the stirred solution. The color of the reaction mixture will change from orange to green/blue. Maintain the temperature below 20 °C during the addition.

  • After the addition is complete, continue stirring at room temperature for a few hours, monitoring the reaction by TLC until the starting material is consumed.

  • Quench the reaction by adding isopropanol until the orange color disappears.

  • Add water to the reaction mixture and extract the product with diethyl ether.

  • Wash the combined organic extracts with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure.

  • Purify the crude this compound by distillation.

Visualizations

SynthesisWorkflow Start Starting Materials (2-Bromopentane, Mg, 2-Methylbutanal) Grignard_Formation Grignard Reagent Formation (Propylmagnesium bromide) Start->Grignard_Formation Grignard_Reaction Grignard Reaction Grignard_Formation->Grignard_Reaction Reacts with 2-Methylbutanal Intermediate 4-methylheptan-3-ol (Crude Product) Grignard_Reaction->Intermediate Oxidation Oxidation Intermediate->Oxidation Oxidizing Agent (e.g., Jones Reagent) Final_Product_Crude This compound (Crude Product) Oxidation->Final_Product_Crude Purification Purification (Distillation) Final_Product_Crude->Purification Final_Product_Pure Pure this compound Purification->Final_Product_Pure

Caption: General workflow for the synthesis of this compound.

TroubleshootingWorkflow Start Low Yield of this compound Check_Step Which step has low yield? Start->Check_Step Grignard_Step Grignard Reaction Check_Step->Grignard_Step Grignard Oxidation_Step Oxidation Step Check_Step->Oxidation_Step Oxidation Grignard_Problem Check for: - Moisture Contamination - Inactive Magnesium - Aldehyde Enolization Grignard_Step->Grignard_Problem Oxidation_Problem Check for: - Incomplete Oxidation - Over-oxidation - Stoichiometry of Oxidant Oxidation_Step->Oxidation_Problem Solution_Grignard Troubleshooting: - Use anhydrous conditions - Activate Mg - Low-temperature addition Grignard_Problem->Solution_Grignard Solution_Oxidation Troubleshooting: - Adjust reaction time/temp - Use milder/stronger oxidant - Verify stoichiometry Oxidation_Problem->Solution_Oxidation

References

Technical Support Center: Purification of Crude 3-Methylheptan-4-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 3-Methylheptan-4-one. The information is tailored for researchers, scientists, and drug development professionals to address specific issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying crude this compound?

A1: The most common and effective purification techniques for this compound, an aliphatic ketone, are:

  • Fractional Distillation: Ideal for separating the product from impurities with different boiling points.

  • Liquid-Liquid Extraction: Useful for removing water-soluble impurities and certain reactive species. Bisulfite extraction is a specific type of chemical extraction that can be highly effective for separating ketones from non-carbonyl-containing impurities.

  • Flash Column Chromatography: A versatile technique for separating the ketone from impurities with different polarities.

Q2: What are the key physical properties of this compound relevant to its purification?

A2: Understanding the physical properties of this compound is crucial for selecting and optimizing purification methods.

PropertyValueReference
Molecular Formula C8H16O[1]
Molecular Weight 128.21 g/mol [1]
Boiling Point 158-160 °C at 760 mmHg[2]
Appearance Colorless liquid[2]
Solubility Soluble in alcohol and ether[2]

Q3: What are the common impurities in crude this compound?

A3: The impurities present in crude this compound depend on the synthetic route. A common method for its synthesis is the Grignard reaction. Potential impurities from this route include:

  • Unreacted starting materials: Such as Grignard reagents and aldehydes.

  • Side-products: Including alcohols (from the reduction of the ketone) and hydrocarbons (from the coupling of Grignard reagents).[3]

  • Solvents and reagents used in the synthesis and workup.

Troubleshooting Guides

Fractional Distillation

Issue: Poor separation of this compound from impurities.

Possible Causes & Solutions:

CauseSolution
Insufficient column efficiency. Use a longer fractionating column or one with a more efficient packing material to increase the number of theoretical plates.
Distillation rate is too fast. Reduce the heating rate to allow for proper vapor-liquid equilibrium to be established in the column. A slow, steady distillation rate is key.[4]
Improper thermometer placement. Ensure the top of the thermometer bulb is level with the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling.[4]
Fluctuating heat source. Use a heating mantle with a stirrer or an oil bath to provide stable and even heating.[5]

Issue: The compound is decomposing during distillation.

Possible Causes & Solutions:

CauseSolution
High distillation temperature. If the impurities have very high boiling points, consider performing the distillation under reduced pressure (vacuum distillation) to lower the boiling point of this compound.
Presence of acidic or basic impurities. Neutralize the crude product with a mild wash (e.g., dilute sodium bicarbonate solution) before distillation.
Liquid-Liquid Extraction

Issue: Formation of a stable emulsion during extraction.

Possible Causes & Solutions:

CauseSolution
Vigorous shaking. Gently invert the separatory funnel instead of shaking it vigorously.[6]
High concentration of solutes. Dilute the mixture with more of the organic solvent.
Presence of acidic or basic impurities. Add a saturated solution of sodium chloride (brine) to increase the ionic strength of the aqueous layer, which can help break the emulsion.[6]
Particulate matter. Filter the emulsion through a pad of Celite® or glass wool.[6]
Bisulfite Extraction

Issue: Low yield of recovered this compound after regeneration.

Possible Causes & Solutions:

CauseSolution
Incomplete formation of the bisulfite adduct. Ensure thorough mixing and sufficient reaction time when forming the adduct. For aliphatic ketones, using a co-solvent like dimethylformamide (DMF) can improve the reaction rate.[7]
Incomplete regeneration of the ketone. Use a sufficiently strong base (e.g., sodium carbonate or sodium hydroxide solution) or acid to decompose the bisulfite adduct.[8] Ensure the regeneration is complete by monitoring with TLC or GC.
Loss of product during extraction. Perform multiple extractions with a suitable organic solvent after regenerating the ketone.
Flash Column Chromatography

Issue: Poor separation of this compound on the silica gel column.

Possible Causes & Solutions:

CauseSolution
Inappropriate mobile phase polarity. Optimize the mobile phase composition using thin-layer chromatography (TLC) first. A good starting point for a moderately polar ketone like this compound is a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or diethyl ether). The ideal Rf value for the target compound on TLC is typically between 0.2 and 0.4 for good separation on a column.[9]
Column overloading. Use an appropriate amount of crude material for the size of the column. A general rule of thumb is a 1:20 to 1:100 ratio of crude material to silica gel by weight.
Co-elution with impurities. If impurities have similar polarity, consider using a different solvent system to alter the selectivity of the separation. A gradient elution (gradually increasing the polarity of the mobile phase) may also improve separation.

Experimental Protocols

Protocol 1: Purification by Fractional Distillation
  • Setup: Assemble a fractional distillation apparatus with a heating mantle, a round-bottom flask containing the crude this compound and a stir bar, a fractionating column, a condenser, and a receiving flask.

  • Heating: Gently heat the flask to bring the mixture to a boil.

  • Equilibration: Allow the vapor to slowly rise through the fractionating column. A temperature gradient will be established in the column.

  • Collection: Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound (158-160 °C).[2] Discard any initial fractions that distill at a lower temperature and stop the distillation when the temperature either rises significantly or drops.

  • Analysis: Analyze the purity of the collected fraction using Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Protocol 2: Purification by Bisulfite Extraction and Regeneration
  • Adduct Formation: Dissolve the crude this compound in a suitable organic solvent (e.g., diethyl ether). Add a saturated aqueous solution of sodium bisulfite and stir vigorously for an extended period (1-2 hours or until a precipitate of the bisulfite adduct forms).

  • Isolation of Adduct: If a solid precipitate forms, filter the mixture and wash the solid with a small amount of cold solvent (e.g., ether) to remove non-carbonyl impurities. If no precipitate forms, separate the aqueous layer containing the water-soluble adduct.

  • Regeneration: To the isolated adduct (solid or aqueous solution), add an aqueous solution of a base (e.g., 10% sodium carbonate) or a strong acid (e.g., dilute sulfuric acid) and stir until the ketone is regenerated.[8]

  • Extraction: Extract the regenerated this compound with a suitable organic solvent (e.g., diethyl ether).

  • Workup: Wash the organic layer with water and then brine. Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate).

  • Solvent Removal: Remove the solvent under reduced pressure to obtain the purified this compound.

  • Analysis: Confirm the purity of the product by GC-MS or NMR.

Protocol 3: Purification by Flash Column Chromatography
  • TLC Analysis: Determine an optimal mobile phase system for the separation using TLC. A good starting point is a mixture of hexanes and ethyl acetate. The goal is to achieve an Rf value of approximately 0.3 for this compound.[9]

  • Column Packing: Pack a glass column with silica gel using the chosen mobile phase.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a less polar solvent and load it onto the top of the silica gel bed.

  • Elution: Elute the column with the mobile phase, applying positive pressure to achieve a fast flow rate.

  • Fraction Collection: Collect fractions in test tubes or other suitable containers.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Visualizations

Purification_Workflow crude Crude this compound distillation Fractional Distillation crude->distillation extraction Liquid-Liquid Extraction crude->extraction chromatography Flash Chromatography crude->chromatography pure_product Pure this compound distillation->pure_product extraction->pure_product chromatography->pure_product analysis Purity Analysis (GC-MS, NMR) pure_product->analysis

Caption: General purification workflow for crude this compound.

Troubleshooting_Emulsion start Emulsion formed during extraction gentle_mixing Try gentle swirling instead of shaking start->gentle_mixing add_brine Add saturated NaCl (brine) gentle_mixing->add_brine Failure resolved Emulsion resolved gentle_mixing->resolved Success filter Filter through Celite®/glass wool add_brine->filter Failure add_brine->resolved Success filter->resolved Success not_resolved Still unresolved filter->not_resolved Failure

Caption: Troubleshooting guide for emulsion formation during liquid-liquid extraction.

References

Technical Support Center: Synthesis of Chiral Ketones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of chiral ketones. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in the synthesis of chiral ketones?

A1: The primary challenges in synthesizing chiral ketones include:

  • Controlling Enantioselectivity: Achieving high enantiomeric excess (ee) is often difficult due to factors like catalyst efficiency, reaction conditions, and substrate structure.

  • Side Reactions: Undesired reactions such as racemization, over-alkylation, and elimination can significantly lower the yield and purity of the desired chiral ketone.

  • Substrate Scope Limitations: Many catalytic systems are highly specific to a narrow range of substrates, making it challenging to find a general method for diverse ketone structures.

  • Catalyst Stability and Reproducibility: The activity of some catalysts can degrade over time or be sensitive to reaction conditions, leading to inconsistent results.

  • Purification: Separating the desired chiral ketone from the reaction mixture, including the catalyst and any byproducts, can be complex and may require specialized techniques like chiral chromatography.

Q2: How do I choose the best synthetic strategy for my target chiral ketone?

A2: The choice of synthetic strategy depends on several factors, including the structure of the target ketone, the desired enantiomer, and the available resources. The main approaches are:

  • Asymmetric Alkylation: This method introduces a new chiral center by adding an alkyl group to a prochiral ketone. It is often challenged by the need for strong bases and the potential for multiple alkylations.

  • Asymmetric Reduction of Prochiral Ketones: This is a widely used method where a prochiral ketone is reduced to a chiral alcohol, which is then oxidized to the chiral ketone. The success of this method relies on the availability of highly selective reducing agents or catalysts.

  • Kinetic Resolution: This technique involves the selective reaction of one enantiomer from a racemic mixture of ketones, leaving the other enantiomer unreacted. The maximum theoretical yield for the unreacted enantiomer is 50%.

  • Biocatalysis: The use of enzymes, such as ketoreductases, offers a green and highly selective alternative for the synthesis of chiral alcohols, which are precursors to chiral ketones.

Q3: What are the key factors that influence enantioselectivity in asymmetric synthesis?

A3: Several factors can significantly impact the enantioselectivity of a reaction:

  • Catalyst Structure: The chiral ligand or catalyst is the primary source of stereochemical control.

  • Temperature: Lower reaction temperatures generally lead to higher enantioselectivity as it amplifies the small energy difference between the diastereomeric transition states.

  • Solvent: The solvent can influence the conformation of the catalyst-substrate complex and the stability of the transition states.

  • Substrate and Reagent Purity: Impurities can act as catalyst poisons or participate in side reactions, reducing enantioselectivity.

  • Reaction Time: Prolonged reaction times can sometimes lead to racemization of the product.

Troubleshooting Guides

Issue 1: Low Enantiomeric Excess (ee)

Low enantiomeric excess is a common problem in chiral ketone synthesis. The following guide provides a systematic approach to troubleshooting this issue.

Troubleshooting Workflow for Low Enantiomeric Excess

low_ee_workflow start Low Enantiomeric Excess Observed check_analysis Verify Analytical Method (e.g., Chiral HPLC/GC) start->check_analysis check_conditions Review Reaction Conditions check_analysis->check_conditions Method Validated check_reagents Assess Reagent and Solvent Purity check_conditions->check_reagents optimize_temp Optimize Temperature (Generally Lower is Better) check_conditions->optimize_temp optimize_solvent Screen Different Solvents check_conditions->optimize_solvent optimize_catalyst Evaluate Catalyst Loading and Integrity check_reagents->optimize_catalyst end_point Improved Enantioselectivity optimize_temp->end_point optimize_solvent->end_point optimize_catalyst->end_point

Caption: Troubleshooting workflow for low enantiomeric excess.

Q&A for Low Enantiomeric Excess:

  • Q: My chiral HPLC/GC analysis shows a low ee. How can I be sure the analysis is correct?

    • A: First, prepare a racemic sample of your product and analyze it. You should see two well-resolved peaks with a 50:50 area ratio. If not, your analytical method needs optimization. Try adjusting the mobile phase, column temperature, or flow rate.

  • Q: I've confirmed my analytical method is accurate, but my ee is still low. What should I check next?

    • A: Scrutinize your reaction conditions. Temperature is a critical factor; in many cases, lowering the temperature increases enantioselectivity. Also, ensure that your reagents and solvents are of high purity and anhydrous, as impurities can interfere with the catalyst.

  • Q: Can the solvent choice really make a big difference?

    • A: Absolutely. The solvent can affect the conformation of the catalyst-substrate complex. It's advisable to screen a range of solvents with different polarities.

  • Q: What if I suspect my catalyst is the problem?

    • A: Ensure the correct catalyst loading is used. Too little catalyst may result in a significant background (non-catalyzed) reaction, while too much can sometimes lead to aggregation or side reactions. Also, verify the integrity of your catalyst, as some can degrade upon storage.

Issue 2: Low Reaction Conversion or Yield

Low conversion of the starting material or a low yield of the desired product is another frequent challenge.

Troubleshooting Workflow for Low Conversion/Yield

low_yield_workflow start Low Conversion/Yield check_reagents Verify Reagent Quality and Stoichiometry start->check_reagents check_conditions Review Reaction Conditions (Temperature, Time, Mixing) check_reagents->check_conditions check_catalyst Check Catalyst Activity and Loading check_conditions->check_catalyst optimize_time_temp Optimize Reaction Time and Temperature check_conditions->optimize_time_temp check_side_reactions Investigate Potential Side Reactions check_catalyst->check_side_reactions increase_catalyst Increase Catalyst Loading check_catalyst->increase_catalyst identify_byproducts Identify Byproducts (e.g., via NMR, MS) check_side_reactions->identify_byproducts end_point Improved Conversion/Yield optimize_time_temp->end_point increase_catalyst->end_point identify_byproducts->end_point

Caption: Troubleshooting workflow for low reaction conversion or yield.

Q&A for Low Conversion/Yield:

  • Q: My reaction is not going to completion. What are the first things to check?

    • A: Start by verifying the quality and stoichiometry of your reagents. Ensure that your starting materials are pure and that the molar ratios are correct. Also, check your reaction setup for proper mixing and temperature control.

  • Q: I suspect my catalyst is not active. How can I confirm this?

    • A: If possible, run a control reaction with a substrate that is known to work well with your catalyst. If that reaction also fails, it's likely a catalyst issue. Consider using a fresh batch of catalyst or preparing it anew.

  • Q: I'm seeing multiple spots on my TLC plate. What could be the side reactions?

    • A: In asymmetric alkylations, common side reactions include over-alkylation (dialkylation) and elimination reactions, especially with sterically hindered substrates. For reductions, incomplete reaction or decomposition of the reducing agent can be an issue. Identifying the byproducts by techniques like NMR or mass spectrometry can provide valuable clues.

Data Presentation

Table 1: Asymmetric Reduction of Acetophenone Derivatives using a CBS Catalyst
EntrySubstrate (Ketone)Product (Alcohol)Yield (%)ee (%)
1Acetophenone1-Phenylethanol>95>99 (S)
22'-Chloroacetophenone1-(2-Chlorophenyl)ethanol9597 (R)
33'-Methoxyacetophenone1-(3-Methoxyphenyl)ethanol9898 (R)
44'-Bromoacetophenone1-(4-Bromophenyl)ethanol9696 (R)

Data compiled from various sources on CBS reductions.

Table 2: Organocatalytic Asymmetric Alkylation of Cyclohexanone
EntryAlkylating AgentCatalystYield (%)ee (%)
1Benzyl bromide(S)-Proline7596
2Iodomethane(S)-2-(Trifluoromethyl)pyrrolidine8092
3Allyl bromide(S)-Diphenylprolinol silyl ether9098

Representative data from organocatalytic alkylation literature.

Table 3: Biocatalytic Reduction of Ketones with Ketoreductases (KREDs)
EntrySubstrate (Ketone)Enzyme SourceYield (%)ee (%)
1Ethyl 4-chloroacetoacetateCandida magnoliae>99>99 (R)
22,5-HexanedioneLactobacillus kefir98>99 (S,S)
3AcetophenoneRhodococcus ruber95>99 (R)

Data from studies on biocatalytic ketone reductions.

Experimental Protocols

Protocol 1: Asymmetric Reduction of Acetophenone using a CBS Catalyst

This protocol describes the enantioselective reduction of acetophenone to (S)-1-phenylethanol using an in-situ generated oxazaborolidine catalyst.

Materials:

  • (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol

  • Trimethylborate

  • Borane-THF solution (1 M)

  • Acetophenone

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • 1 M HCl

Procedure:

  • To a dry 25 mL round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol (25.5 mg, 0.1 mmol).

  • Add 1 mL of anhydrous THF, followed by trimethylborate (12.5 µL, 0.11 mmol). Stir the solution at room temperature for 30 minutes.

  • Add another 1 mL of THF and then 2 mL of 1 M borane-THF solution (2 mmol).

  • Slowly add a solution of acetophenone (240 mg, 2 mmol) in 3 mL of THF over a period of at least 10 minutes.

  • Stir the reaction mixture at room temperature for 30 minutes. Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of methanol (2 mL) at 0 °C.

  • Add 1 M HCl (2 mL) and stir for 10 minutes.

  • Extract the product with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield (S)-1-phenylethanol.

  • Determine the enantiomeric excess by chiral HPLC analysis.

Protocol 2: Organocatalytic Asymmetric α-Alkylation of Cyclohexanone

This protocol outlines a general procedure for the proline-catalyzed asymmetric alkylation of cyclohexanone with benzyl bromide.

Materials:

  • (S)-Proline

  • Cyclohexanone

  • Benzyl bromide

  • Dimethyl sulfoxide (DMSO)

  • Saturated aqueous NH4Cl

  • Ethyl acetate

  • Brine

Procedure:

  • In a round-bottom flask, dissolve (S)-proline (0.3 mmol) in DMSO (2 mL).

  • Add cyclohexanone (1.0 mmol) to the solution.

  • Stir the mixture at room temperature for 20 minutes.

  • Add benzyl bromide (1.2 mmol) and stir the reaction at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction with saturated aqueous NH4Cl solution.

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel to obtain the chiral α-benzylated cyclohexanone.

  • Analyze the product's enantiomeric excess using chiral HPLC or GC.

Protocol 3: General Procedure for Biocatalytic Ketone Reduction

This protocol provides a general method for the reduction of a prochiral ketone using a ketoreductase.

Materials:

  • Prochiral ketone

  • Ketoreductase (KRED) enzyme preparation or whole cells

  • NADH or NADPH cofactor

  • Glucose (for cofactor regeneration system)

  • Glucose dehydrogenase (GDH) (for cofactor regeneration system)

  • Buffer solution (e.g., phosphate buffer, pH 7.0)

  • Organic co-solvent (e.g., isopropanol, DMSO), if needed

Procedure:

  • In a temperature-controlled vessel, prepare a buffer solution (e.g., 100 mM phosphate buffer, pH 7.0).

  • Add the cofactor (NADH or NADPH) and the components of the cofactor regeneration system (glucose and GDH).

  • Add the ketoreductase enzyme.

  • If the ketone substrate has low aqueous solubility, it can be dissolved in a minimal amount of a water-miscible co-solvent like isopropanol.

  • Add the ketone substrate to the reaction mixture.

  • Stir the mixture at a controlled temperature (e.g., 30 °C).

  • Monitor the reaction progress by taking samples periodically and analyzing them by GC or HPLC.

  • Once the reaction is complete, stop the reaction (e.g., by adding a water-immiscible organic solvent like ethyl acetate).

  • Extract the product with an organic solvent.

  • Dry the organic phase over anhydrous sodium sulfate and concentrate it.

  • Purify the resulting chiral alcohol by column chromatography.

  • Determine the enantiomeric excess using chiral GC or HPLC.

Technical Support Center: Grignard Reaction Optimization for Pheromone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in pheromone synthesis utilizing Grignard reactions.

Troubleshooting Guide

This guide addresses common issues encountered during the optimization of Grignard reactions for pheromone synthesis, offering potential causes and solutions in a question-and-answer format.

Question: My Grignard reaction fails to initiate. What are the possible causes and how can I resolve this?

Answer:

Failure to initiate is a frequent challenge in Grignard reactions. The primary cause is often the presence of moisture or an oxide layer on the magnesium surface. Here are several troubleshooting steps:

  • Ensure Anhydrous Conditions: Grignard reagents are highly reactive with protic solvents like water and alcohols.[1][2][3] All glassware should be thoroughly dried, ideally by flame-drying under vacuum or in an oven, and cooled under an inert atmosphere (e.g., nitrogen or argon).[4][5] Solvents must be strictly anhydrous. Diethyl ether and tetrahydrofuran (THF) are common solvents that need to be freshly distilled from a suitable drying agent.[3][6]

  • Activate the Magnesium: The surface of magnesium turnings can have a passivating oxide layer that prevents the reaction.[1] Several methods can be used for activation:

    • Mechanical Activation: Gently crushing the magnesium turnings with a glass rod can expose a fresh surface.

    • Chemical Activation: Adding a small crystal of iodine is a common method.[4][5] The iodine reacts with the magnesium surface, cleaning it and facilitating the reaction. Other activators include 1,2-dibromoethane.

  • Initiation Techniques:

    • Add a small amount of the alkyl halide to the magnesium in the solvent and gently warm the mixture.

    • A sonicator can also be used to help initiate the reaction.

Question: I am observing low yields of my desired pheromone product. What are the likely side reactions and how can I minimize them?

Answer:

Low yields in Grignard-based pheromone synthesis can often be attributed to side reactions. The most common of these is the Wurtz coupling reaction.

  • Wurtz Coupling: This side reaction involves the coupling of two alkyl halides, leading to the formation of a symmetrical alkane.[7] It is more prevalent with primary and benzylic halides.[4] To minimize Wurtz coupling:

    • Slow Addition: Add the alkyl halide solution dropwise to the magnesium suspension to maintain a low concentration of the halide in the reaction mixture.

    • Temperature Control: Maintain a moderate reaction temperature. While some initial heating might be necessary for initiation, excessive temperatures can promote side reactions.[8]

    • Solvent Choice: The choice of solvent can influence the rate of Wurtz coupling.[7]

  • Enolization: If the substrate is a ketone, the Grignard reagent can act as a base, leading to deprotonation and the formation of an enolate.[9] This results in the recovery of the starting ketone after workup. Using a less sterically hindered Grignard reagent or lower reaction temperatures can sometimes mitigate this.

  • Reduction: With sterically hindered ketones, the Grignard reagent can act as a reducing agent, delivering a hydride from its β-carbon to the carbonyl carbon.[9]

Question: How does the choice of solvent affect the Grignard reaction in pheromone synthesis?

Answer:

The solvent plays a crucial role in stabilizing the Grignard reagent and influencing the reaction outcome.

  • Common Solvents: Diethyl ether and tetrahydrofuran (THF) are the most commonly used solvents for Grignard reactions.[3][6] THF is a better solvent for stabilizing the Grignard reagent due to its higher coordinating ability.[4][6]

  • Green Solvents: 2-Methyltetrahydrofuran (MTHF) is emerging as a greener alternative to THF.[10] It is derived from renewable resources and can lead to improved yields and simplified work-up procedures.[10]

  • Solvent Effects on Stereoselectivity: In the synthesis of chiral pheromones, the use of a chiral solvent can induce stereoselectivity.[6]

Frequently Asked Questions (FAQs)

Q1: Can I use a Grignard reagent with a substrate that has an acidic proton (e.g., an alcohol or an amine)?

A1: No, Grignard reagents are strong bases and will be quenched by acidic protons, such as those found in O-H and N-H bonds.[3][11] If your substrate contains such functional groups, they must be protected before introducing the Grignard reagent.

Q2: How can I improve the stereoselectivity of my Grignard reaction for the synthesis of a specific pheromone isomer?

A2: Achieving high stereoselectivity is often critical for the biological activity of pheromones. Several strategies can be employed:

  • Catalysts: The use of certain catalysts, such as iron or copper salts, can influence the stereochemical outcome of the reaction, particularly in cross-coupling reactions.[12][13]

  • Chiral Auxiliaries: Employing a chiral auxiliary on the substrate can direct the Grignard reagent to attack from a specific face.

  • Chiral Solvents: As mentioned earlier, using a chiral solvent can induce asymmetry in the product.[6]

Q3: What is the optimal temperature for running a Grignard reaction for pheromone synthesis?

A3: The optimal temperature can vary depending on the specific reactants and the scale of the reaction. Generally, the reaction is initiated at room temperature or with gentle warming. Once initiated, the reaction is often exothermic and may require cooling to maintain a controlled rate and minimize side reactions.[8] For reactions involving sensitive substrates or to control selectivity, cryogenic temperatures (e.g., -78 °C) may be necessary.[14]

Experimental Protocols & Data

General Experimental Protocol for a Grignard Reaction in Pheromone Synthesis

The following is a generalized protocol for a Grignard reaction. Specific quantities and conditions should be optimized for the target pheromone.

  • Apparatus Setup: A three-necked round-bottom flask is equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet. All glassware must be rigorously dried.

  • Magnesium Activation: Magnesium turnings are placed in the flask, and the apparatus is flushed with an inert gas. A small crystal of iodine can be added to activate the magnesium.

  • Grignard Reagent Formation: A solution of the appropriate alkyl or vinyl halide in anhydrous diethyl ether or THF is placed in the dropping funnel. A small portion of the halide solution is added to the magnesium to initiate the reaction. Once the reaction starts (indicated by bubbling and/or a color change), the remaining halide solution is added dropwise at a rate that maintains a gentle reflux.

  • Reaction with Electrophile: After the formation of the Grignard reagent is complete (usually indicated by the disappearance of most of the magnesium), a solution of the electrophile (e.g., an aldehyde, ketone, or ester) in the same anhydrous solvent is added dropwise, often at a reduced temperature (e.g., 0 °C or lower) to control the reaction rate and selectivity.

  • Quenching and Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride or dilute acid. The organic layer is then separated, washed, dried, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by techniques such as column chromatography or distillation to yield the desired pheromone.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on Grignard reactions relevant to pheromone synthesis.

Table 1: Effect of Solvent on Grignard Reagent Formation

SolventGrignard Reagent Assay (%)Yield Improvement vs. THF
THF29.07-
MTHF37.21~18%

Data adapted from a study comparing THF and MTHF in an industrial Grignard reaction.[10]

Table 2: Influence of Reaction Temperature on Diaddition Product Formation in a Model Grignard Reaction

Temperature (°C)Diaddition Product Formation
-20Present
-30Almost none
-40Completely absent

Data from a study on the optimization of Grignard addition to an ester, highlighting the importance of low temperatures to prevent side reactions.[14]

Visualizations

Below are diagrams illustrating key workflows and concepts in the optimization of Grignard reactions for pheromone synthesis.

Grignard_Workflow cluster_prep Preparation cluster_formation Grignard Reagent Formation cluster_reaction Reaction with Electrophile cluster_workup Work-up and Purification start Start dry_glassware Dry Glassware (Flame-dry/Oven) start->dry_glassware anhydrous_solvent Prepare Anhydrous Solvent (Distill) dry_glassware->anhydrous_solvent mg_activation Activate Mg (Iodine/Crushing) anhydrous_solvent->mg_activation add_halide Slowly Add Alkyl/Vinyl Halide mg_activation->add_halide reflux Maintain Gentle Reflux add_halide->reflux cool_reaction Cool Reaction Mixture (e.g., 0°C) reflux->cool_reaction add_electrophile Add Electrophile (Aldehyde/Ketone/Ester) cool_reaction->add_electrophile monitor_reaction Monitor Reaction (TLC/GC) add_electrophile->monitor_reaction quench Quench Reaction (aq. NH4Cl) monitor_reaction->quench extraction Extraction & Washing quench->extraction purification Purification (Chromatography/Distillation) extraction->purification end End Product (Pheromone) purification->end

Caption: Experimental workflow for Grignard-based pheromone synthesis.

Troubleshooting_Logic cluster_initiation Reaction Fails to Initiate cluster_yield Low Product Yield start Problem Encountered check_anhydrous Check for Moisture? (Dry Glassware/Solvent) start->check_anhydrous No Reaction check_wurtz Wurtz Coupling? (Slow Addition/Temp Control) start->check_wurtz Low Yield activate_mg Activate Magnesium? (Iodine/Crushing) check_anhydrous->activate_mg Still No Reaction check_enolization Enolization? (Lower Temp/Less Hindered Grignard) check_wurtz->check_enolization Still Low Yield

Caption: Troubleshooting logic for common Grignard reaction issues.

References

Technical Support Center: Resolving Enantiomers of 3-Methylheptan-4-one

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chiral resolution of 3-Methylheptan-4-one. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges encountered during the separation and analysis of this compound enantiomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies for obtaining enantiomerically pure this compound?

A1: There are two main approaches. The first is asymmetric synthesis, which creates a specific enantiomer directly. A highly effective method is the SAMP/RAMP hydrazone chemistry, which allows for the targeted synthesis of either the (S) or (R) enantiomer with high purity.[1][2] The second approach is the resolution of a racemic mixture, which involves separating the two enantiomers. This can be achieved through techniques like chiral chromatography or enzymatic kinetic resolution.[3][4]

Q2: Why is direct resolution of this compound challenging compared to its corresponding alcohol?

A2: Ketones can be more challenging to resolve directly than their corresponding alcohols. Alcohols offer a hydroxyl group that can be readily derivatized to form diastereomeric esters or ethers, which have different physical properties and can be separated by standard techniques like crystallization or chromatography.[5] While direct chromatographic separation of ketone enantiomers is possible on a chiral stationary phase (CSP), finding the optimal column and mobile phase combination can be an empirical and time-consuming process.[6][7]

Q3: How can I determine the enantiomeric excess (ee) of my this compound sample?

Q4: What is enzymatic kinetic resolution, and can it be applied to this compound?

A4: Enzymatic kinetic resolution is a technique where an enzyme, typically a lipase, selectively catalyzes a reaction on one enantiomer of a racemic mixture at a much faster rate than the other.[3][11] For a ketone, this would typically involve a reduction to the corresponding alcohol. The enzyme would preferentially reduce one ketone enantiomer, leaving the other unreacted. The resulting mixture of the unreacted ketone enantiomer and the chiral alcohol can then be separated. While this method is widely used for alcohols, its application to ketones requires careful selection of the enzyme and reaction conditions.[12][13]

Troubleshooting Guides

Asymmetric Synthesis via SAMP/RAMP Hydrazone Method

This method provides a direct route to enantiomerically pure (S)- or (R)-3-Methylheptan-4-one. However, users may encounter several issues.

Problem Potential Cause(s) Troubleshooting Steps
Low Yield of Alkylated Hydrazone 1. Incomplete deprotonation. 2. Impure or wet reagents/solvents. 3. Low reactivity of the alkylating agent (propyl iodide). 4. Temperature fluctuations during alkylation.1. Ensure the use of freshly titrated butyllithium. Extend the metalation time if necessary. 2. Use freshly distilled anhydrous solvents (e.g., ether, THF). Ensure all glassware is flame-dried under an inert atmosphere.[1] 3. Use a high-purity grade of propyl iodide. 4. Maintain a very low temperature (e.g., -110°C with a pentane/liquid nitrogen bath) during the addition of the alkylating agent to prevent side reactions.[1]
Low Enantiomeric Excess (ee) 1. Racemization of the lithiated hydrazone. 2. Impure SAMP or RAMP chiral auxiliary.1. Avoid allowing the temperature of the lithiated intermediate to rise before the addition of the electrophile. Perform the reaction at the recommended low temperatures. 2. Use high-purity, commercially available SAMP/RAMP or purify it before use.
Incomplete Ozonolysis 1. Insufficient ozone passed through the solution. 2. Deactivation of ozone by solvent impurities.1. Continue passing ozone through the solution until the characteristic blue-green color persists, indicating an excess of ozone.[1] 2. Use high-purity, dry dichloromethane for the reaction.
Chiral Chromatography (HPLC/GC) Resolution

Developing a method for separating the enantiomers of this compound requires screening and optimization.

Problem Potential Cause(s) Troubleshooting Steps
No or Poor Separation (Co-elution) 1. Incorrect chiral stationary phase (CSP). 2. Inappropriate mobile phase composition.1. Screen a variety of CSPs. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are a good starting point for ketones.[10][14] 2. For Normal Phase HPLC: Vary the ratio of hexane to alcohol (isopropanol or ethanol). Small changes can have a large impact on selectivity.[10] 3. For GC: Use a cyclodextrin-based chiral column (e.g., β-DEX or γ-DEX). Optimize the temperature gradient; a slower ramp rate often improves resolution.[8][15]
Poor Peak Shape (Tailing or Fronting) 1. Sample overload. 2. Secondary interactions with the stationary phase. 3. Mismatch between sample solvent and mobile phase.1. Reduce the injection volume or the concentration of the sample. 2. For HPLC: Add a small amount of an additive to the mobile phase. For neutral compounds, this is less common, but for compounds with any residual acidic/basic character, adding trifluoroacetic acid (TFA) or diethylamine (DEA) can help.[14] 3. Dissolve the sample in the mobile phase or a solvent weaker than the mobile phase.[10]
Irreproducible Retention Times 1. Temperature fluctuations. 2. Changes in mobile phase composition. 3. Column degradation.1. Use a column oven to maintain a constant temperature. Chiral separations can be very sensitive to temperature changes.[4] 2. Prepare fresh mobile phase daily and ensure accurate mixing. 3. Use a guard column to protect the analytical column. Flush the column according to the manufacturer's instructions after use.

Experimental Protocols

Protocol 1: Asymmetric Synthesis of (S)-(+)-4-Methyl-3-heptanone

This protocol is adapted from the procedure published in Organic Syntheses for a similar compound.[1]

Step A: Formation of 3-Pentanone SAMP Hydrazone

  • In a round-bottom flask equipped with a condenser, combine (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) (1 eq.) and 3-pentanone (1.2 eq.).

  • Heat the mixture at 60°C under an argon atmosphere overnight.

  • After cooling, dilute the mixture with diethyl ether and wash with water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude hydrazone. Purify by distillation.

Step B: α-Alkylation of the SAMP Hydrazone

  • To a flame-dried flask under argon, add dry diethyl ether and diisopropylamine (1.05 eq.). Cool to 0°C.

  • Add n-butyllithium (1.05 eq.) dropwise and stir for 15 minutes to form lithium diisopropylamide (LDA).

  • Add a solution of the 3-pentanone SAMP hydrazone (1 eq.) in dry ether dropwise at 0°C and continue stirring for 4 hours.

  • Cool the resulting suspension to -110°C (pentane/liquid nitrogen bath).

  • Add propyl iodide (1.1 eq.) dropwise.

  • Allow the reaction to slowly warm to room temperature overnight.

  • Quench the reaction by pouring it into a mixture of ether and water. Separate the layers, extract the aqueous layer with ether, and combine the organic layers.

  • Wash the combined organic layers with water, dry over anhydrous magnesium sulfate, and concentrate to yield the crude alkylated hydrazone.

Step C: Ozonolysis to Yield (S)-(+)-4-Methyl-3-heptanone

  • Dissolve the crude alkylated hydrazone from Step B in dry dichloromethane and cool to -78°C.

  • Bubble dry ozone through the solution until a persistent blue-green color is observed.

  • Purge the solution with nitrogen gas while allowing it to warm to room temperature.

  • Remove the solvent by distillation.

  • Purify the resulting (S)-(+)-4-Methyl-3-heptanone by microdistillation to yield a colorless liquid.

Protocol 2: Chiral HPLC Method Development for Enantiomeric Analysis

This protocol provides a general screening strategy for separating the enantiomers of this compound.

1. Column and Mobile Phase Screening:

  • Columns: Screen a minimum of two polysaccharide-based chiral columns, for example:

    • A cellulose-based column (e.g., CHIRALCEL® OD-H)

    • An amylose-based column (e.g., CHIRALPAK® AD-H)

  • Mobile Phases (Normal Phase):

    • Condition A: n-Hexane / Isopropanol (90:10, v/v)

    • Condition B: n-Hexane / Ethanol (95:5, v/v)

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Temperature: 25°C (controlled by column oven)

    • Detection: UV at 210 nm (ketone carbonyl absorbance)

    • Injection Volume: 5 µL

    • Sample Concentration: 1.0 mg/mL in mobile phase

2. Method Optimization:

  • If partial separation is observed, adjust the ratio of the alcohol modifier in the mobile phase. Increasing the alcohol percentage will decrease retention times, while decreasing it will increase retention and may improve resolution.[10]

  • Vary the column temperature between 15°C and 40°C. Lower temperatures often enhance enantioselectivity.[4]

  • Reduce the flow rate (e.g., to 0.5 mL/min) to increase the number of theoretical plates and potentially improve resolution.

Visualizations

Workflow for Asymmetric Synthesis

Asymmetric_Synthesis_Workflow start Start Materials: 3-Pentanone SAMP Auxiliary step1 Step A: Hydrazone Formation start->step1 step2 Step B: α-Alkylation - LDA Deprotonation - Add Propyl Iodide step1->step2 Purified Hydrazone step3 Step C: Ozonolysis Cleavage step2->step3 Alkylated Hydrazone end_product (S)-3-Methylheptan-4-one step3->end_product

Caption: Workflow for the asymmetric synthesis of (S)-3-Methylheptan-4-one.

Troubleshooting Logic for Chiral HPLC

Chiral_HPLC_Troubleshooting start Initial Screening Run q1 Baseline Separation? start->q1 success Method Successful! Proceed to Validation q1->success Yes q2 Partial Separation? q1->q2 No no_sep No Separation q2->no_sep No optimize Optimize Mobile Phase (Vary % Alcohol) Optimize Temperature q2->optimize Yes change_csp Change Chiral Stationary Phase (CSP) no_sep->change_csp optimize->q1 change_csp->start

Caption: Decision tree for troubleshooting chiral HPLC method development.

References

Technical Support Center: Oxidation of 3-Methylheptan-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the oxidation of 3-methylheptan-4-ol to 3-methylheptan-4-one. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the expected product from the oxidation of 3-methylheptan-4-ol?

A1: 3-Methylheptan-4-ol is a secondary alcohol. Its oxidation is expected to yield the corresponding ketone, this compound.[1] Secondary alcohols are generally oxidized to ketones, and the reaction typically stops at this stage as further oxidation would require the cleavage of a carbon-carbon bond, which is energetically unfavorable under standard oxidation conditions.[2]

Q2: What are the common oxidizing agents for the conversion of 3-methylheptan-4-ol to this compound?

A2: A variety of oxidizing agents can be used for this transformation. They can be broadly categorized as chromium-based reagents and non-chromium-based reagents.

  • Chromium-Based Reagents:

    • Jones Reagent (CrO₃ in H₂SO₄/acetone): A strong and effective oxidizing agent.[3][4][5]

    • Pyridinium Chlorochromate (PCC): A milder chromium-based reagent that is less prone to side reactions than Jones reagent.[1]

    • Pyridinium Dichromate (PDC): Similar in reactivity to PCC.

  • Non-Chromium-Based Reagents:

    • Swern Oxidation (DMSO, oxalyl chloride, triethylamine): A mild and highly efficient method that avoids the use of toxic heavy metals.[1]

    • Dess-Martin Periodinane (DMP): A mild and selective hypervalent iodine reagent that offers a simple workup.[2][6][7][8]

Q3: What are the potential side reactions during the oxidation of 3-methylheptan-4-ol?

A3: While the oxidation of secondary alcohols to ketones is generally a clean reaction, side reactions can occur, especially under harsh conditions or with certain substrates.

  • C-C Bond Cleavage: With strong oxidizing agents and elevated temperatures, cleavage of the carbon-carbon bonds adjacent to the carbonyl group can occur, leading to the formation of carboxylic acids with shorter carbon chains.

  • Incomplete Reaction: The reaction may not go to completion, resulting in a mixture of the starting alcohol and the product ketone. This can be caused by insufficient oxidizing agent, low reaction temperature, or short reaction time.

  • Formation of Thioacetals (Swern Oxidation): In Swern oxidations, if the temperature is not carefully controlled and rises above -60 °C, the formation of mixed thioacetals can occur as a side reaction.

  • Epimerization: If the carbon atom bearing the hydroxyl group is a stereocenter, epimerization can occur under certain basic or acidic conditions, leading to a loss of stereochemical purity in the product.

Troubleshooting Guides

Issue 1: Low or No Product Yield
Symptom Possible Cause Suggested Solution
TLC or GC-MS analysis shows predominantly starting material.1. Insufficient Oxidizing Agent: The stoichiometry of the reaction was not met. 2. Low Reaction Temperature: The activation energy for the oxidation was not reached. 3. Short Reaction Time: The reaction was not allowed to proceed to completion. 4. Degraded Reagent: The oxidizing agent may have decomposed over time.1. Recalculate the stoichiometry and ensure at least a stoichiometric amount, or a slight excess, of the oxidizing agent is used. 2. For reactions requiring low temperatures (e.g., Swern oxidation), ensure the cold bath is maintained at the correct temperature. For other reactions, consider a modest increase in temperature, monitoring for side product formation. 3. Monitor the reaction progress by TLC or GC-MS and allow it to run until the starting material is consumed. 4. Use freshly prepared or properly stored oxidizing agents.
Issue 2: Presence of Unexpected Side Products
Symptom Possible Cause Suggested Solution
GC-MS or NMR analysis indicates the presence of shorter-chain carboxylic acids.C-C Bond Cleavage: The reaction conditions were too harsh (e.g., high temperature, overly strong oxidizing agent).1. Switch to a milder oxidizing agent (e.g., from Jones reagent to PCC, Swern, or DMP). 2. If using a strong oxidizing agent, perform the reaction at a lower temperature and carefully monitor the addition of the reagent.
In a Swern oxidation, a product with a higher molecular weight and sulfur incorporation is observed.Formation of a Mixed Thioacetal: The reaction temperature was not maintained at a sufficiently low level (e.g., above -60 °C).1. Ensure the reaction is carried out at or below the recommended temperature (typically -78 °C). 2. Add the alcohol solution slowly to the activated DMSO to maintain a low temperature.
Loss of stereochemical purity in the product ketone.Epimerization: The reaction conditions are either too acidic or too basic, causing the abstraction of the alpha-proton and reprotonation from the opposite face.1. For Swern oxidations, consider using a bulkier base like diisopropylethylamine (DIPEA) instead of triethylamine to minimize epimerization. 2. For chromium-based oxidations, ensure the pH is controlled. 3. Use a milder, neutral method like the Dess-Martin oxidation.[8]

Data Presentation

The following table presents a comparison of expected product yields for the oxidation of a branched secondary alcohol (4-heptanol, which is structurally similar to 3-methylheptan-4-ol) using different oxidation methods. Please note that these are representative yields and actual results may vary based on experimental conditions and the specific substrate.

Oxidation MethodOxidizing AgentTypical Yield of Ketone (%)Key Side ProductsReference
Jones OxidationCrO₃, H₂SO₄, acetone85-95C-C cleavage products (minor)[General knowledge from multiple sources]
Swern Oxidation(COCl)₂, DMSO, Et₃N>90Mixed thioacetals (if temp. > -60°C)[General knowledge from multiple sources]
Dess-Martin OxidationDess-Martin Periodinane90-98None typically observed[General knowledge from multiple sources]

Experimental Protocols

Jones Oxidation

Reagents:

  • 3-Methylheptan-4-ol

  • Jones Reagent (A solution of CrO₃ in concentrated H₂SO₄ and water)

  • Acetone

  • Isopropyl alcohol (for quenching)

  • Diethyl ether or Ethyl acetate (for extraction)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 3-methylheptan-4-ol in acetone in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the flask in an ice-water bath to 0-5 °C.

  • Slowly add the Jones reagent dropwise to the stirred solution. Maintain the temperature below 20 °C. The color of the solution will change from orange to green.

  • Continue adding the Jones reagent until a faint orange color persists, indicating a slight excess of the oxidant.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction by adding isopropyl alcohol dropwise until the orange color disappears and a green solution is obtained.

  • Remove the acetone under reduced pressure.

  • Extract the aqueous residue with diethyl ether or ethyl acetate (3x).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the product by column chromatography or distillation as needed.

Swern Oxidation

Reagents:

  • 3-Methylheptan-4-ol

  • Dimethyl sulfoxide (DMSO)

  • Oxalyl chloride

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Saturated ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of oxalyl chloride in anhydrous DCM at -78 °C (dry ice/acetone bath), add a solution of DMSO in anhydrous DCM dropwise. Stir for 15 minutes.

  • Slowly add a solution of 3-methylheptan-4-ol in anhydrous DCM to the reaction mixture at -78 °C. Stir for 30 minutes.

  • Add triethylamine dropwise to the reaction mixture at -78 °C. The mixture may become thick. Stir for 30 minutes at -78 °C and then allow it to warm to room temperature.

  • Quench the reaction by adding water.

  • Extract the aqueous layer with DCM (3x).

  • Wash the combined organic layers with saturated ammonium chloride solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Dess-Martin Periodinane (DMP) Oxidation

Reagents:

  • 3-Methylheptan-4-ol

  • Dess-Martin Periodinane (DMP)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Sodium thiosulfate solution

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 3-methylheptan-4-ol in DCM, add Dess-Martin Periodinane in one portion at room temperature.

  • Stir the reaction mixture at room temperature and monitor the progress by TLC. The reaction is typically complete within 1-3 hours.

  • Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate and a solution of sodium thiosulfate.

  • Stir vigorously until the solid dissolves.

  • Separate the organic layer and extract the aqueous layer with DCM (2x).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Oxidation_Pathways cluster_main Main Reaction cluster_side Side Reactions 3-Methylheptan-4-ol 3-Methylheptan-4-ol This compound This compound 3-Methylheptan-4-ol->this compound Oxidation C-C Cleavage Products C-C Cleavage Products 3-Methylheptan-4-ol->C-C Cleavage Products Harsh Conditions Thioacetal (Swern) Thioacetal (Swern) 3-Methylheptan-4-ol->Thioacetal (Swern) High Temp. Troubleshooting_Workflow start Start Oxidation check_completion Monitor Reaction (TLC/GC-MS) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No complete Reaction Complete check_completion->complete Yes troubleshoot_incomplete Increase time/temp or add more reagent incomplete->troubleshoot_incomplete troubleshoot_incomplete->check_completion workup Workup and Purification complete->workup analyze_product Analyze Product Purity workup->analyze_product pure Pure Product analyze_product->pure Pure impure Impure Product analyze_product->impure Impure troubleshoot_impure Identify side products and optimize conditions impure->troubleshoot_impure troubleshoot_impure->start

References

Technical Support Center: Stabilizing 3-Methylheptan-4-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the long-term storage and stabilization of 3-Methylheptan-4-one. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during laboratory experiments.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Change in Color (Yellowing) Oxidation or aldol condensation reactions.[1][2][3][4][5]Store under an inert atmosphere (nitrogen or argon). Ensure the storage container is tightly sealed and made of an inert material (e.g., amber glass). Store at recommended low temperatures (2-8°C).[6][7]
Formation of Precipitates or Crystals Peroxide formation or polymerization.[8][9][10][11]Test for peroxides immediately. If peroxides are present above safe limits, do not attempt to open or move the container and follow institutional safety protocols for disposal of peroxide-forming chemicals. For future prevention, adhere strictly to storage guidelines.
Inconsistent Experimental Results Degradation of the compound leading to impurities.Verify the purity of the this compound using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) before use. If impurities are detected, repurify the compound by distillation if feasible and safe, or use a fresh, unopened bottle.
Pressure Buildup in Container Decomposition, potentially leading to the release of gaseous byproducts.Handle with extreme caution. Do not attempt to open a container that shows signs of pressure buildup. Follow established safety protocols for handling potentially explosive chemical containers. Venting should only be performed by trained personnel in a controlled environment.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The primary degradation pathways for aliphatic ketones like this compound include:

  • Oxidation: In the presence of oxygen, ketones can undergo auto-oxidation, which can lead to the formation of hydroperoxides and other oxidative degradation products.[3][12][13][14] This process can be accelerated by heat and light.

  • Peroxide Formation: Ketones are recognized as potential peroxide-forming chemicals.[8][9][10] Over time, especially when exposed to air, they can form unstable and potentially explosive peroxide compounds.

  • Photodegradation: Exposure to UV light can induce degradation of ketones through Norrish type reactions, leading to cleavage of the molecule.[6][15][16]

  • Aldol Condensation: In the presence of acidic or basic impurities, ketones with alpha-hydrogens, such as this compound, can undergo self-condensation reactions.[1][2][4][5] This can lead to the formation of larger, more complex molecules and discoloration of the product.

Q2: What are the ideal long-term storage conditions for this compound?

A2: To ensure the stability of this compound for long-term storage, the following conditions are recommended:

  • Temperature: Store in a cool environment, with a recommended temperature range of 2-8°C.[6][7]

  • Atmosphere: To prevent oxidation and peroxide formation, it is best to store the compound under an inert atmosphere, such as nitrogen or argon.

  • Light: Protect from light by storing in an amber glass bottle or in a dark location.

  • Container: Use a tightly sealed container made of an inert material. Amber glass with a PTFE-lined cap is a suitable choice.

  • Purity: Ensure the compound is of high purity before long-term storage, as impurities can catalyze degradation reactions.

Q3: How can I test for the presence of peroxides in my this compound sample?

A3: Commercially available peroxide test strips are a simple and effective way to semi-quantitatively determine the presence of peroxides. For a more quantitative analysis, a colorimetric method using potassium iodide can be employed. A common procedure involves adding the sample to an acidic potassium iodide solution; the formation of a yellow to brown color indicates the presence of peroxides due to the oxidation of iodide to iodine. The concentration can be determined by titration with a standard sodium thiosulfate solution. Always perform peroxide tests with caution and behind a safety shield.

Q4: Are there any chemical stabilizers that can be added to this compound?

A4: While the addition of stabilizers is a common practice for some industrial solvents, it may not be suitable for research applications where high purity is required, as the stabilizer could interfere with experimental outcomes. For some ketones, inhibitors such as Butylated Hydroxytoluene (BHT) are used to prevent radical-mediated oxidation. A patent for stabilizing lower alkyl ketones suggests additives like citric acid or lecithin.[17] However, the compatibility and potential interference of any additive with your specific application must be carefully considered. For most laboratory purposes, strict adherence to proper storage conditions is the preferred method of stabilization.

Quantitative Data Summary

Parameter Recommended Value/Condition Reference
Storage Temperature 2-8°C[6][7]
Flash Point 38°C[6][16]
Boiling Point 158-160°C[15]
Density 0.81 g/cm³[15]

Experimental Protocols

Protocol 1: Purity Assessment by Gas Chromatography (GC)

This method provides a quantitative analysis of the purity of this compound and can detect volatile degradation products.

  • Instrument: Gas chromatograph with a Flame Ionization Detector (FID).

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5, HP-5ms, or equivalent) is suitable. A common dimension is 30 m x 0.25 mm ID x 0.25 µm film thickness.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250°C.

  • Detector Temperature: 280°C.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: Increase temperature at a rate of 10°C/min to 200°C.

    • Hold: Hold at 200°C for 5 minutes.

  • Injection Volume: 1 µL of a diluted sample (e.g., 1% in a suitable solvent like dichloromethane or ethyl acetate).

  • Data Analysis: Purity is determined by the area percentage of the main peak corresponding to this compound relative to the total area of all peaks in the chromatogram. The presence of new peaks in aged samples compared to a fresh standard indicates degradation.

Protocol 2: Peroxide Detection (Qualitative)

This protocol provides a rapid qualitative test for the presence of peroxides.

  • Materials:

    • Sample of this compound.

    • Potassium iodide (KI), solid or freshly prepared 10% aqueous solution.

    • Glacial acetic acid.

    • Starch solution (optional, as an indicator).

    • Test tube.

  • Procedure:

    • In a clean test tube, add 1 mL of the this compound sample.

    • Add 1 mL of glacial acetic acid.

    • Add a few crystals of potassium iodide or 0.5 mL of a freshly prepared 10% KI solution.

    • Mix the solution thoroughly.

    • The development of a yellow to brown color indicates the presence of peroxides. The intensity of the color is proportional to the peroxide concentration.

    • A few drops of starch solution can be added; a dark blue-black color confirms the presence of iodine, and thus peroxides.

  • Safety: This test should be performed in a fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses and gloves.

Visualizations

cluster_degradation Degradation Pathways This compound This compound Oxidation Oxidation This compound->Oxidation O2, Heat, Light Photodegradation Photodegradation This compound->Photodegradation UV Light Aldol_Condensation Aldol_Condensation This compound->Aldol_Condensation Acid/Base Impurities Hydroperoxides, Other Oxidized Products Hydroperoxides, Other Oxidized Products Oxidation->Hydroperoxides, Other Oxidized Products Cleavage Products Cleavage Products Photodegradation->Cleavage Products Higher Molecular Weight Byproducts Higher Molecular Weight Byproducts Aldol_Condensation->Higher Molecular Weight Byproducts

Caption: Potential degradation pathways for this compound.

start Receive/Synthesize This compound initial_purity Assess Initial Purity (GC/HPLC) start->initial_purity storage Store at 2-8°C, Protected from Light, Under Inert Atmosphere initial_purity->storage periodic_testing Periodic Stability Testing (e.g., every 6 months) storage->periodic_testing purity_check Purity Assessment (GC/HPLC) periodic_testing->purity_check peroxide_check Peroxide Test periodic_testing->peroxide_check decision Does it meet specifications? purity_check->decision peroxide_check->decision use Use in Experiments decision->use Yes repurify_dispose Repurify or Dispose decision->repurify_dispose No

Caption: Experimental workflow for long-term stability assessment.

start Observed Issue with This compound visual_inspection Visual Inspection: Color Change, Precipitate, or Container Pressure? start->visual_inspection color_change Suspect Oxidation/ Aldol Condensation. Review storage conditions. visual_inspection->color_change Yes (Color) precipitate_pressure Suspect Peroxide Formation/ Decomposition. IMMEDIATE CAUTION REQUIRED visual_inspection->precipitate_pressure Yes (Precipitate/Pressure) inconsistent_results Inconsistent Experimental Results visual_inspection->inconsistent_results No purity_analysis Perform Purity Analysis (GC/HPLC) inconsistent_results->purity_analysis purity_ok Purity within specification? purity_analysis->purity_ok other_factors Investigate other experimental parameters. purity_ok->other_factors Yes repurify_discard Repurify or obtain a fresh batch. purity_ok->repurify_discard No

Caption: Troubleshooting decision tree for storage issues.

References

Technical Support Center: Stereoselective Synthesis of 3-Methylheptan-4-one

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the stereoselective synthesis of 3-Methylheptan-4-one. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the stereoselective synthesis of this compound?

A1: The most prominent and effective methods for achieving high stereoselectivity in the synthesis of this compound involve the use of chiral auxiliaries, such as the SAMP/RAMP hydrazone method.[1] Other approaches include enzymatic resolutions and asymmetric catalysis.[2][3][4] The choice of method often depends on the desired stereoisomer, required enantiomeric or diastereomeric excess, and available starting materials.

Q2: How can I synthesize a specific enantiomer of this compound?

A2: To synthesize a specific enantiomer, such as (S)-(+)-4-Methyl-3-heptanone, the SAMP (S)-(-)-1-amino-2-(methoxymethyl)pyrrolidine) hydrazone method is highly effective, yielding the product with excellent enantioselectivity.[1] Conversely, using the RAMP auxiliary would lead to the (R)-enantiomer.

Q3: What is the significance of the different stereoisomers of this compound and its related alcohol?

A3: The different stereoisomers of this compound and its precursor, 4-methylheptan-3-ol, can exhibit distinct biological activities. For instance, (S)-(+)-4-Methyl-3-heptanone is a principal alarm pheromone for the leaf-cutting ant Atta texana and is significantly more active than its enantiomer.[1] Similarly, different stereoisomers of 4-methylheptan-3-ol act as aggregation pheromones for various beetle species.[2][5]

Troubleshooting Guides

Issue 1: Low yield in the Grignard reaction for the synthesis of the precursor, 4-Methylheptan-3-ol.

  • Possible Cause 1: Impure or wet reagents and glassware.

    • Solution: Ensure all glassware is flame-dried or oven-dried before use. Use anhydrous solvents, such as dry diethyl ether, and ensure the magnesium turnings are dry.[5][6] The use of an inert atmosphere (e.g., argon or nitrogen) is also recommended to prevent moisture from interfering with the reaction.[1]

  • Possible Cause 2: Difficulty in initiating the Grignard reaction.

    • Solution: If the reaction does not start, adding a small crystal of iodine or a few drops of methyl iodide can help initiate the formation of the Grignard reagent.[5] Gentle warming may also be applied.

  • Possible Cause 3: Inefficient extraction and purification.

    • Solution: During the workup, ensure complete extraction of the product into the organic layer. Washing with appropriate aqueous solutions, such as sodium hydroxide, helps remove byproducts.[6] Careful distillation is crucial for isolating the pure alcohol.[5][6]

Issue 2: Poor stereoselectivity in the SAMP/RAMP hydrazone synthesis.

  • Possible Cause 1: Incorrect temperature control during alkylation.

    • Solution: The alkylation step is highly temperature-sensitive. The reaction mixture should be cooled to -110°C (pentane/liquid nitrogen bath) before the dropwise addition of the alkylating agent (propyl iodide).[1] Maintaining this low temperature is critical for achieving high diastereoselectivity.

  • Possible Cause 2: Racemization during workup or distillation.

    • Solution: Glassware cleaned under alkaline conditions can cause spontaneous racemization. To prevent this, the distillation apparatus should be treated with chlorotrimethylsilane and then rinsed before use.[1]

  • Possible Cause 3: Impure chiral auxiliary.

    • Solution: The purity of the SAMP or RAMP auxiliary is crucial. Ensure it is of high quality and handled under anhydrous conditions to prevent degradation.

Issue 3: Incomplete oxidation of 4-Methylheptan-3-ol to this compound.

  • Possible Cause 1: Insufficient oxidizing agent.

    • Solution: Ensure the correct stoichiometric amount of the oxidizing agent (e.g., sodium dichromate in sulfuric acid) is used.[6] The color change of the reaction mixture (e.g., from orange to green) can indicate the progress of the oxidation.[6]

  • Possible Cause 2: Inadequate reaction time or temperature.

    • Solution: Allow the reaction to stir for a sufficient amount of time after the addition of the alcohol to ensure complete conversion.[6] The reaction is typically carried out in an ice bath to control the exothermic nature of the oxidation.[6]

Quantitative Data Presentation

MethodStarting MaterialsProductStereoselectivityYieldReference
SAMP Hydrazone Method3-Pentanone, SAMP, Propyl iodide(S)-(+)-4-Methyl-3-heptanone>98% ee56-58%[1]
Multi-Enzymatic Synthesis4-Methylhept-4-en-3-one, Ene-reductase, Alcohol dehydrogenaseFour stereoisomers of 4-methylheptan-3-olee = 99%, de = 92-99%72-83%[2][7]
Grignard and OxidationPropanal, 2-Bromopentane, Magnesium, Sodium dichromate(±)-4-Methylheptan-3-oneRacemic mixture~51% (alcohol step)[5]

Experimental Protocols

Protocol 1: Synthesis of (S)-(+)-4-Methyl-3-heptanone via the SAMP Hydrazone Method [1]

  • Preparation of 3-Pentanone SAMP hydrazone:

    • In a flask equipped with a condenser and magnetic stirrer, mix SAMP and 3-pentanone.

    • Heat the mixture at 60°C under an argon atmosphere overnight.

    • Dilute the crude product with ether and wash with water.

    • Dry the organic layer over anhydrous magnesium sulfate, concentrate under reduced pressure, and purify by short-path distillation.

  • Alkylation of the SAMP hydrazone:

    • In a flame-dried flask under argon, prepare a solution of lithium diisopropylamide (LDA) in dry ether at 0°C.

    • Add the 3-pentanone SAMP hydrazone solution dropwise to the LDA solution at 0°C and stir for 4 hours.

    • Cool the mixture to -110°C and add propyl iodide dropwise.

    • Allow the reaction to slowly warm to room temperature overnight.

    • Quench the reaction with water and extract with ether. Dry the combined organic layers and concentrate under reduced pressure.

  • Ozonolysis to yield the ketone:

    • Dissolve the crude alkylated hydrazone in dichloromethane and cool to -78°C.

    • Bubble dry ozone through the solution until a green-blue color persists.

    • Allow the mixture to warm to room temperature while bubbling nitrogen through it.

    • Remove the solvent by distillation and purify the residue by microdistillation to obtain (S)-(+)-4-Methyl-3-heptanone.

Protocol 2: Synthesis of (±)-4-Methylheptan-3-one via Grignard Reaction and Oxidation [5][6]

  • Preparation of 4-Methylheptan-3-ol:

    • In a three-neck flask with a reflux condenser and addition funnel, place magnesium turnings and dry diethyl ether.

    • Initiate the Grignard reaction by adding a small amount of 2-bromopentane solution in dry diethyl ether.

    • Gradually add the remaining 2-bromopentane solution.

    • In the addition funnel, place a solution of propanal in dry diethyl ether and add it dropwise to the Grignard reagent.

    • After the addition is complete, stir for an additional 15 minutes.

    • Quench the reaction by slowly adding water, followed by dilute hydrochloric acid.

    • Separate the ether layer, wash with sodium hydroxide solution, and dry over magnesium sulfate.

    • Evaporate the ether and distill the residue to obtain 4-methylheptan-3-ol.

  • Oxidation to 4-Methylheptan-3-one:

    • In an Erlenmeyer flask in an ice bath, prepare a solution of sodium dichromate in water and concentrated sulfuric acid.

    • Slowly add the 4-methylheptan-3-ol to the stirred oxidizing solution. The color should change from orange to green.

    • Stir for an additional 10 minutes.

    • Transfer the mixture to a separatory funnel, add diethyl ether, and separate the organic layer.

    • Wash the organic layer with sodium hydroxide solution and dry over magnesium sulfate.

    • Evaporate the ether and distill the residue to obtain (±)-4-methylheptan-3-one.

Visualizations

experimental_workflow_SAMP cluster_hydrazone_formation Hydrazone Formation cluster_alkylation Asymmetric Alkylation cluster_cleavage Cleavage start 3-Pentanone + SAMP heat Heat at 60°C start->heat workup1 Workup & Distillation heat->workup1 hydrazone 3-Pentanone SAMP Hydrazone workup1->hydrazone lda LDA in Ether at 0°C hydrazone->lda alkylation Add Propyl Iodide at -110°C lda->alkylation workup2 Aqueous Workup alkylation->workup2 alkylated_hydrazone Alkylated Hydrazone workup2->alkylated_hydrazone ozonolysis Ozonolysis at -78°C alkylated_hydrazone->ozonolysis distillation Microdistillation ozonolysis->distillation product (S)-4-Methyl-3-heptanone distillation->product experimental_workflow_grignard cluster_grignard Grignard Reaction cluster_oxidation Oxidation reagents 2-Bromopentane + Mg in Ether reaction Grignard Reaction reagents->reaction propanal Propanal in Ether propanal->reaction workup1 Acidic Workup & Distillation reaction->workup1 alcohol (±)-4-Methylheptan-3-ol workup1->alcohol oxidation_step Oxidation in Ice Bath alcohol->oxidation_step oxidant Na2Cr2O7 / H2SO4 oxidant->oxidation_step workup2 Workup & Distillation oxidation_step->workup2 ketone (±)-3-Methylheptan-4-one workup2->ketone

References

Technical Support Center: Overcoming Common Issues in Pheromone Synthesis and Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis and purification of pheromones.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low bioactivity in a newly synthesized pheromone batch?

A1: Low bioactivity is a frequent issue and can often be traced back to several factors beyond simple yield calculations. The chemical purity of your final product is paramount, as even small amounts of impurities can act as behavioral antagonists, inhibiting the desired response in target insects.[1] Another critical factor is the stereochemistry of the synthesized pheromone. Many insect pheromones are highly stereospecific, and an incorrect ratio of isomers (e.g., Z/E isomers or enantiomers) can significantly reduce or eliminate bioactivity. Finally, improper storage conditions can lead to degradation of the pheromone over time.[2] Pheromones, particularly aldehydes, can be sensitive to oxidation, light, and temperature.[2][3]

Q2: How can I minimize the degradation of my synthetic pheromone during storage?

A2: To ensure the long-term stability of your synthetic pheromones, they should be stored at -20°C or below in a freezer, sealed in airtight containers, and protected from light.[2] For short-term use or working solutions, refrigeration at 2-8°C in a sealed, amber vial is recommended. To minimize oxidation, it is good practice to purge the vial with an inert gas like argon or nitrogen before sealing.[2] Aldehydes are particularly susceptible to oxidation, while esters can be prone to hydrolysis, especially in the presence of moisture.[2] It is not recommended to reuse pheromone lures from a previous season as the release rate will have decreased and the pheromone may have degraded.[2]

Q3: What are the key differences between the Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction for alkene synthesis in pheromone production?

A3: Both are crucial olefination reactions, but they offer different advantages. The Wittig reaction, particularly with non-stabilized ylides, is often the method of choice for synthesizing (Z)-alkenes, a common motif in lepidopteran pheromones.[1] However, a significant drawback of the Wittig reaction is the formation of triphenylphosphine oxide (TPPO) as a byproduct, which can be challenging to remove.[4][5][6] The Horner-Wadsworth-Emmons (HWE) reaction typically favors the formation of (E)-alkenes and has the major advantage of producing a water-soluble phosphate ester byproduct that is easily removed during aqueous workup.[7][8] The phosphonate carbanions used in the HWE reaction are also generally more nucleophilic than the corresponding ylides in the Wittig reaction, allowing for reactions with more sterically hindered ketones.[8]

Troubleshooting Guides

Synthesis

Issue: Low or no yield in a Grignard reaction for pheromone precursor synthesis.

Possible Cause Troubleshooting Solution
Inactive Magnesium Surface The magnesium turnings may have a passivating layer of magnesium oxide. Activate the magnesium by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.[6] The disappearance of the iodine color indicates the reaction has initiated.[6] Alternatively, gently crush the magnesium turnings with a dry glass rod under an inert atmosphere to expose a fresh surface.[6]
Presence of Moisture Grignard reagents are extremely sensitive to water. Ensure all glassware is rigorously dried (oven-dried or flame-dried under vacuum) and all solvents are anhydrous.[6][9] The entire reaction must be conducted under a positive pressure of a dry, inert gas like nitrogen or argon.[6]
Wurtz Coupling Side Reaction The formed Grignard reagent can react with unreacted alkyl/aryl halide. To minimize this, add the halide solution dropwise to the magnesium turnings to maintain a low concentration of the halide.[6]
Incomplete Reaction The reaction may not have gone to completion. Ensure a sufficient reaction time (typically 1-3 hours) and consider gentle reflux to ensure all the magnesium is consumed.[6]

Issue: Incomplete reaction or formation of multiple products in a Wittig reaction.

Possible Cause Troubleshooting Solution
Inefficient Ylide Formation The base used may not be strong enough to fully deprotonate the phosphonium salt. For non-stabilized ylides, strong bases like n-butyllithium or sodium hydride are typically required.[10] Ensure the reaction is performed under anhydrous and inert conditions.
Aldehyde/Ketone Instability Aldehydes can be prone to oxidation or self-condensation (aldol reaction). Use freshly distilled or purified aldehydes. Consider adding the aldehyde slowly to the ylide solution at a low temperature to minimize side reactions.
Side Reactions For stabilized ylides, epoxidation of the double bond can sometimes occur. If using lithium bases, the formation of lithium salts can affect the stereochemical outcome.[11] Consider using sodium- or potassium-based bases.
Purification

Issue: Difficulty in removing triphenylphosphine oxide (TPPO) after a Wittig reaction.

Purification Method Principle and Protocol
Crystallization TPPO is often crystalline and less soluble in non-polar solvents. Concentrate the reaction mixture, dissolve the residue in a minimal amount of a polar solvent (e.g., dichloromethane or diethyl ether), and then slowly add a non-polar solvent (e.g., hexanes or pentane) to precipitate the TPPO. Cooling the mixture can improve precipitation.[1][4]
Complexation and Filtration TPPO acts as a Lewis base and forms insoluble complexes with metal salts like zinc chloride (ZnCl₂) or magnesium chloride (MgCl₂).[1][2] Dissolve the crude mixture in ethanol, add a solution of the metal salt, and stir. The precipitated complex can then be removed by filtration.[1][4]
Silica Gel Plug Filtration The high polarity of TPPO causes it to strongly adsorb to silica gel. Dissolve the crude product in a minimally polar solvent system (e.g., hexane/ether) and pass it through a short column ("plug") of silica gel. The less polar pheromone product will elute while the TPPO is retained on the silica.[5]

Issue: Co-elution of geometric (Z/E) or other diastereomers during column chromatography.

Possible Cause Troubleshooting Solution
Insufficient Resolution on Silica Gel Diastereomers can have very similar polarities. Try using a longer column to increase the number of theoretical plates.[12] Using a stationary phase with a smaller particle size can also improve separation efficiency.[12] A slower flow rate can also enhance separation.[12]
Suboptimal Solvent System The chosen eluent may not provide enough selectivity. Systematically screen different solvent systems with varying polarities. Sometimes, adding a small amount of a third solvent can improve resolution. For separating Z/E isomers of unsaturated esters, argentation chromatography (silica gel impregnated with silver nitrate) can be highly effective.
Derivatization If separation of diastereomeric alcohols is challenging, consider derivatizing them to form esters or other derivatives. The resulting diastereomeric derivatives may have larger differences in polarity, making them easier to separate. The original alcohol functionality can be restored after separation.[12]

Data Presentation

Table 1: Comparison of Yields for Different Synthetic Routes to Codling Moth Pheromone ((8E,10E)-dodecadien-1-ol)

Synthetic MethodKey Reaction StepReported Overall YieldReference
Iron-mediated Cross-CouplingGrignard reagent and dienyl bromide coupling38% (4 steps)[1]
Wittig Reaction(E,E)-conjugated diene formationNot specified in a comparative context
Olefin MetathesisCross-metathesisNot specified in a comparative context

Note: Direct comparative yield data for different synthetic routes to the same pheromone is often dependent on the specific reaction conditions and starting materials used. The table above provides an example of a reported yield for one modern synthetic approach.

Table 2: Influence of Isomeric Purity on the Bioactivity of Codling Moth Pheromone (Codlemone)

Blend Composition ((E,E)-8,10-dodecadien-1-ol)Male Moth Attraction in Wind TunnelReference
1 pg/min Codlemone (control)37%[13]
1 pg/min Codlemone + 100 pg/min Racemic Linalool60%[13]
1 pg/min Codlemone + 100 pg/min (E)-β-Farnesene58%[13]
1 pg/min Codlemone + 100 pg/min (Z)-3-Hexen-1-ol56%[13]

Note: This table demonstrates the synergistic effect of host plant volatiles on pheromone bioactivity. While not a direct measure of isomeric impurity effects, it highlights the sensitivity of insect response to the chemical composition of the signal.

Table 3: General Stability of Synthetic Pheromones Under Different Storage Conditions

Pheromone ClassStorage at Room TemperatureRefrigerated (2-8°C)Frozen (≤ -20°C)Susceptibility to Degradation
Aldehydes PoorFairGoodHigh (Oxidation)[2][3]
Alcohols FairGoodExcellentModerate (Oxidation)[2]
Esters FairGoodExcellentModerate (Hydrolysis)[2]
Hydrocarbons GoodExcellentExcellentLow

Experimental Protocols

Protocol 1: General Procedure for a Wittig Reaction

This protocol describes a general procedure for the synthesis of an alkene from an aldehyde using a phosphorus ylide.

Materials:

  • Phosphonium salt (1.1 equivalents)

  • Anhydrous solvent (e.g., THF, DMSO)

  • Strong base (e.g., n-BuLi, NaH, KHMDS) (1.05 equivalents)

  • Aldehyde or ketone (1.0 equivalent)

  • Anhydrous diethyl ether or other extraction solvent

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • In a flame-dried, three-necked flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), suspend the phosphonium salt in the anhydrous solvent.

  • Cool the suspension to the appropriate temperature (e.g., 0°C or -78°C, depending on the base and solvent).

  • Slowly add the strong base to the suspension. A color change (often to deep red, orange, or yellow) indicates the formation of the ylide.

  • Stir the mixture at the appropriate temperature for 30-60 minutes to ensure complete ylide formation.

  • Cool the ylide solution (if necessary, typically to -78°C).

  • Slowly add a solution of the aldehyde or ketone in the anhydrous solvent to the ylide solution.

  • Stir the reaction mixture at low temperature for a period (e.g., 1 hour), then allow it to slowly warm to room temperature and stir overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (or another suitable solvent).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired alkene.

Protocol 2: Purification of a Pheromone using Flash Column Chromatography

This protocol provides a general guideline for purifying a synthesized pheromone.

Materials:

  • Crude pheromone product

  • Silica gel (230-400 mesh)

  • Eluent (e.g., a mixture of hexanes and ethyl acetate, determined by TLC analysis)

  • Sand

  • Cotton or glass wool

  • Chromatography column

  • Collection tubes

Procedure:

  • Prepare the Column:

    • Plug the bottom of the chromatography column with a small piece of cotton or glass wool.

    • Add a thin layer of sand on top of the plug.

    • Prepare a slurry of silica gel in the chosen eluent and pour it into the column.

    • Allow the silica gel to pack evenly, tapping the column gently to remove any air bubbles.

    • Drain the excess solvent until the solvent level is just above the top of the silica gel.

    • Add a thin layer of sand on top of the silica gel to prevent disturbance of the stationary phase.

  • Load the Sample:

    • Dissolve the crude pheromone product in a minimal amount of the eluent or a less polar solvent.

    • Carefully apply the sample solution to the top of the silica gel column using a pipette.

    • Allow the sample to adsorb onto the silica gel by draining the solvent until the liquid level is just at the top of the sand layer.

  • Elute the Column:

    • Carefully add the eluent to the top of the column.

    • Apply gentle pressure (using a pump or air line) to push the solvent through the column (flash chromatography).

    • Collect fractions in separate test tubes.

  • Analyze the Fractions:

    • Monitor the collected fractions by TLC to identify which fractions contain the desired pheromone.

    • Combine the pure fractions containing the product.

  • Isolate the Product:

    • Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified pheromone.

Visualizations

Pheromone Signaling Pathway in an Insect

Pheromone_Signaling_Pathway cluster_air External Environment cluster_sensillum Olfactory Sensillum cluster_brain Antennal Lobe (Brain) Pheromone Pheromone Molecules PBP Pheromone Binding Protein (PBP) Pheromone->PBP Binding Pheromone_PBP Pheromone-PBP Complex PBP->Pheromone_PBP OR Odorant Receptor (OR) on Dendritic Membrane Pheromone_PBP->OR Delivery & Activation PDE Pheromone Degrading Enzyme (PDE) Pheromone_PBP->PDE Degradation Neuron Olfactory Sensory Neuron OR->Neuron Ion Channel Opening & Signal Transduction Brain Signal Processing & Behavioral Response Neuron->Brain Action Potential Transmission

Caption: A generalized workflow of insect pheromone signaling.

Experimental Workflow for Pheromone Synthesis and Purification

Pheromone_Synthesis_Workflow Start Starting Materials Synthesis Chemical Synthesis (e.g., Wittig, Grignard, Metathesis) Start->Synthesis Workup Aqueous Workup (Extraction, Washing) Synthesis->Workup Crude_Product Crude Product Workup->Crude_Product Purification Purification (e.g., Column Chromatography) Crude_Product->Purification Pure_Product Pure Pheromone Purification->Pure_Product Analysis Analytical Characterization (GC-MS, NMR) Pure_Product->Analysis Bioassay Bioassay Analysis->Bioassay End Final Product Analysis->End

Caption: A typical experimental workflow for pheromone synthesis.

References

Technical Support Center: Method Refinement for Detecting Trace Amounts of 3-Methylheptan-4-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection of trace amounts of 3-Methylheptan-4-one. The information is presented in a direct question-and-answer format to address specific experimental challenges.

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of this compound using Solid-Phase Microextraction (SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).

Q1: Why am I seeing poor peak shape (tailing or fronting) for my this compound peak?

A1: Poor peak shape is a common issue that can arise from several factors:

  • Active Sites in the GC System: this compound, being a ketone, can interact with active sites (e.g., silanol groups) in the GC inlet liner, column, or connections. This can lead to peak tailing.

    • Solution: Use a deactivated or inert inlet liner. Regularly replace the liner and septum. Condition the GC column according to the manufacturer's instructions to ensure it is properly deactivated. Consider trimming the first few centimeters of the column if it has been in use for a long time.[1][2]

  • Column Overload: Injecting too much sample can lead to peak fronting.

    • Solution: Reduce the injection volume or dilute the sample. If using splitless injection, consider increasing the split ratio.[1][3]

  • Improper Injection Technique: A slow injection can cause band broadening and result in wider peaks.

    • Solution: Ensure a fast and consistent injection, especially when performing manual injections. An autosampler is recommended for better reproducibility.[4]

  • Inappropriate Temperatures: If the injector or initial oven temperature is too low, the sample may not vaporize efficiently, leading to broad peaks. Conversely, excessively high temperatures can cause degradation.

    • Solution: Optimize the injector and oven temperature program. For volatile compounds like this compound, a starting oven temperature around 40-60°C is common.[5][6]

Q2: I am experiencing low or no signal for this compound. What are the possible causes and solutions?

A2: Low or no signal can be frustrating. Here are the primary areas to investigate:

  • Inefficient SPME Extraction: The choice of SPME fiber and extraction parameters are critical for good recovery.

    • Solution: For a ketone like this compound, a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often a good choice due to its mixed polarity.[7] Optimize extraction time and temperature. Gentle agitation or stirring of the sample during extraction can also improve recovery.[8]

  • Analyte Loss During Desorption: Incomplete transfer of the analyte from the SPME fiber to the GC column will result in a weak signal.

    • Solution: Ensure the desorption temperature in the GC inlet is adequate (typically around 250°C) and that the desorption time is sufficient (usually 2-5 minutes).[5][9]

  • Leaks in the GC-MS System: Leaks in the carrier gas flow path can significantly reduce the amount of sample reaching the detector.

    • Solution: Perform a thorough leak check of the system, including the injector, column connections, and transfer line to the mass spectrometer.[10][11]

  • Detector Issues: The mass spectrometer may not be properly tuned or may be contaminated.

    • Solution: Perform a tune of the mass spectrometer to ensure it is operating within specifications. If the source is dirty, it may require cleaning.[10]

Q3: My chromatogram shows a noisy or drifting baseline. How can I fix this?

A3: A noisy or drifting baseline can interfere with the detection and quantification of trace analytes.

  • Contaminated Carrier Gas or Gas Lines: Impurities in the carrier gas can lead to a high baseline.

    • Solution: Use high-purity carrier gas and install or replace gas purifiers and traps for oxygen, moisture, and hydrocarbons.[1][12]

  • Column Bleed: Operating the GC column at or above its maximum temperature limit will cause the stationary phase to degrade and "bleed," resulting in a rising baseline.

    • Solution: Ensure the oven temperature program does not exceed the column's maximum recommended temperature. If the column is old or has been damaged, it may need to be replaced.[1][13]

  • Contaminated Injector or Detector: A dirty injector or detector can be a source of persistent background noise.

    • Solution: Clean the injector port and the mass spectrometer ion source according to the manufacturer's instructions.[4][10]

Q4: I am observing "ghost peaks" or carryover from previous injections. What is the cause and how can I prevent it?

A4: Ghost peaks are peaks that appear in a blank run after a sample injection and are indicative of carryover.

  • Incomplete Desorption from SPME Fiber: If the desorption time or temperature is insufficient, some of the analyte may remain on the fiber and be released in the next injection.

    • Solution: Increase the desorption time and/or temperature. Also, ensure the fiber is properly conditioned between runs by baking it out in a clean, hot injector.[8]

  • Contamination in the Syringe or Injector: Residual sample in the syringe (for liquid injections) or the injector liner can cause carryover.

    • Solution: Thoroughly clean the syringe between injections. Regularly replace the inlet liner and septum.[4][10]

Frequently Asked Questions (FAQs)

Q1: What is the best SPME fiber for extracting this compound?

A1: The choice of SPME fiber depends on the polarity and volatility of the analyte. For this compound, which is a moderately polar ketone, a mixed-phase fiber such as Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is often recommended. This type of fiber is effective for a wide range of volatile and semi-volatile compounds.[7] A Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) fiber can also be a good option.[6]

Q2: How can I improve the recovery of this compound from my sample matrix?

A2: To improve recovery, consider the following:

  • Salting Out: Adding salt (e.g., NaCl) to aqueous samples can increase the volatility of the analyte and improve its partitioning into the headspace for HS-SPME.[6][8]

  • pH Adjustment: While less critical for a neutral ketone, adjusting the pH can be important for acidic or basic analytes to ensure they are in their neutral, more volatile form.

  • Optimization of Extraction Parameters: Systematically optimize the extraction time and temperature. Higher temperatures can increase volatility but may also affect the equilibrium between the sample and the fiber.[8]

Q3: Is SPME a quantitative technique for trace analysis?

A3: Yes, SPME can be a highly effective quantitative technique when proper procedures are followed. For accurate quantification, it is essential to use an internal standard. An isotopically labeled version of this compound would be ideal, but a compound with similar chemical properties and volatility can also be used. A calibration curve should be prepared using standards in a matrix that closely matches the samples to account for matrix effects.[8][14]

Q4: What are the expected mass spectral fragments for this compound?

A4: The mass spectrum of this compound (molecular weight: 128.21 g/mol ) will show a molecular ion peak (M+) at m/z 128. Common fragmentation patterns for ketones involve alpha-cleavage (cleavage of the bond adjacent to the carbonyl group). Expected fragments include ions at m/z 57 (C4H9+) and m/z 85 (C5H9O+). The NIST WebBook of Chemistry is a valuable resource for reference mass spectra.[15][16][17]

Q5: What are "matrix effects" and how can they affect my analysis?

A5: Matrix effects refer to the influence of other components in the sample matrix on the ionization and detection of the analyte of interest.[18] These effects can lead to either suppression or enhancement of the analyte signal, resulting in inaccurate quantification.[19][20]

  • Mitigation Strategies:

    • Sample Preparation: Use a selective sample preparation technique like SPME to isolate the analyte from interfering matrix components.

    • Internal Standards: Use an appropriate internal standard (ideally isotopically labeled) that is affected by the matrix in the same way as the analyte.

    • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix that is as similar as possible to the samples being analyzed.

Quantitative Data Summary

The following tables provide representative quantitative data for the analysis of volatile ketones using SPME-GC-MS. Note that these values are illustrative and the actual performance will depend on the specific sample matrix, instrumentation, and method parameters.

Table 1: Typical Detection and Quantification Limits for Ketones using SPME-GC-MS

ParameterConcentration RangeReference
Limit of Detection (LOD)0.01 - 1 µg/L (ppb)[21]
Limit of Quantification (LOQ)0.05 - 5 µg/L (ppb)[22]

Table 2: Representative Recovery and Precision Data for SPME-GC-MS Analysis of Volatile Compounds

ParameterTypical ValueReference
Recovery85 - 115%[14]
Repeatability (RSD)< 15%[6]
Reproducibility (RSD)< 20%[6]

Experimental Protocols

Protocol 1: Headspace SPME-GC-MS Analysis of this compound in a Liquid Matrix (e.g., Water, Beverage)

  • Sample Preparation:

    • Place 5 mL of the liquid sample into a 20 mL headspace vial.

    • Add an appropriate internal standard.

    • Add 1.5 g of NaCl to the vial.[6]

    • Immediately seal the vial with a PTFE-lined septum cap.

  • SPME Extraction:

    • Pre-condition the SPME fiber (e.g., DVB/CAR/PDMS) according to the manufacturer's instructions.

    • Place the vial in a heating block or autosampler with agitation.

    • Incubate the sample at 50-60°C for 15 minutes to allow for equilibration.[5][6]

    • Expose the SPME fiber to the headspace of the sample for 20-30 minutes with continued agitation.[5][6]

  • GC-MS Analysis:

    • Injector: Set to 250°C in splitless mode.

    • Desorption: Immediately introduce the SPME fiber into the GC inlet and desorb for 3-5 minutes.[5][6]

    • GC Column: Use a mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1.0-1.5 mL/min.[5]

    • Oven Temperature Program:

      • Initial temperature: 40°C, hold for 3 minutes.

      • Ramp to 150°C at 5°C/min.

      • Ramp to 240°C at 10°C/min, hold for 5 minutes.[5]

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: Scan from m/z 35 to 350.

      • Source Temperature: 230°C.

      • Transfer Line Temperature: 250°C.[5]

Visualizations

Troubleshooting_Workflow cluster_problem Problem Identification cluster_investigation Troubleshooting Steps cluster_solution Solutions Problem Poor Analytical Result (e.g., No Peak, Bad Shape, Low Signal) Check_SPME Verify SPME Parameters (Fiber, Time, Temp) Problem->Check_SPME Extraction Issue? Check_GC_Inlet Inspect GC Inlet (Liner, Septum, Temp) Problem->Check_GC_Inlet Injection Problem? Check_Column Evaluate Column (Bleed, Connections, Age) Problem->Check_Column Separation Issue? Check_MS Assess MS Performance (Tune, Leaks, Source Cleanliness) Problem->Check_MS Detection Problem? Optimize_SPME Optimize Extraction/ Desorption Check_SPME->Optimize_SPME Maintain_Inlet Replace Liner/ Septum Check_GC_Inlet->Maintain_Inlet Condition_Column Condition or Trim Column Check_Column->Condition_Column Tune_MS Tune and Clean MS Check_MS->Tune_MS Experimental_Workflow Sample_Prep 1. Sample Preparation (Vial, Internal Standard, Salt) Equilibration 2. Equilibration (Incubate at 50-60°C) Sample_Prep->Equilibration SPME_Extraction 3. Headspace SPME (Expose Fiber) Equilibration->SPME_Extraction Desorption 4. Thermal Desorption (GC Inlet at 250°C) SPME_Extraction->Desorption GC_Separation 5. GC Separation (Temperature Program) Desorption->GC_Separation MS_Detection 6. MS Detection (Scan m/z 35-350) GC_Separation->MS_Detection Data_Analysis 7. Data Analysis (Quantification) MS_Detection->Data_Analysis

References

Validation & Comparative

Comparative Analysis of 3-Methylheptan-4-one Isomers' Activity as Insect Pheromones

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the stereoisomers of 3-Methylheptan-4-one reveals a significant divergence in their biological activity, primarily in their roles as alarm pheromones in various ant species. The (S)-enantiomer is predominantly the active isomer, eliciting alarm responses, while the (R)-enantiomer is often inactive.

This compound, also known as 4-methyl-3-heptanone, is a volatile organic compound that plays a crucial role in the chemical communication of several insect species. Its activity is highly dependent on its stereochemistry, with the two enantiomers, (S)-3-Methylheptan-4-one and (R)-3-Methylheptan-4-one, exhibiting distinct biological effects. This guide provides a comparative analysis of the activity of these isomers, supported by experimental data and detailed protocols.

Isomer Activity Profile

The primary biological function of this compound is as an alarm pheromone, a chemical signal released by an insect in response to a threat, which triggers a defensive or escape response in other members of the same species.

IsomerCommon NameBiological ActivityTarget Species (Example)
(S)-3-Methylheptan-4-one(S)-4-Methyl-3-heptanonePrincipal alarm pheromoneAtta texana (Texas leaf-cutting ant), Atta cephalotes
(R)-3-Methylheptan-4-one(R)-4-Methyl-3-heptanoneInactive as an alarm pheromoneAtta texana, Atta cephalotes
Racemic this compound4-Methyl-3-heptanoneAlarm pheromoneOoceraea biroi (clonal raider ant)

Quantitative Comparison of Isomer Activity

While direct comparative quantitative data for the individual enantiomers is limited in publicly available literature, the stereospecificity of the alarm response is well-documented. For instance, in the Texas leaf-cutting ant (Atta texana) and Atta cephalotes, the (S)-enantiomer is the principal alarm pheromone, while the (R)-enantiomer does not elicit the same response.[1] This indicates a high degree of specificity at the receptor level in these species.

In the clonal raider ant (Ooceraea biroi), the racemic mixture of 4-methyl-3-heptanone has been shown to induce a dose-dependent alarm response. At lower concentrations, it causes the ants to become unsettled and attracted to the source, while at higher concentrations, it is repulsive.[2][3] The behavioral response to the ketone is characterized as immediately repulsive, in contrast to the corresponding alcohol (4-methyl-3-heptanol), which is initially attractive.[2][3]

The following table summarizes the observed behavioral responses to racemic this compound in Ooceraea biroi.

ConcentrationBehavioral Response
LowUnsettled, attraction to source
HighRepulsion, alarm

Experimental Protocols

The determination of the biological activity of this compound isomers involves two key stages: the stereoselective synthesis of the individual enantiomers and the subsequent bioassays to evaluate their behavioral effects.

Stereoselective Synthesis of (R)- and (S)-3-Methylheptan-4-one

The chiral ketones are typically prepared using the SAMP/RAMP hydrazone method.[4] This method allows for the asymmetric synthesis of the (S) and (R) enantiomers with high enantiomeric purity.

Workflow for Stereoselective Synthesis:

G start Propanal samp SAMP Hydrazone Formation start->samp ramp RAMP Hydrazone Formation start->ramp alkylation Asymmetric Alkylation (e.g., with 1-iodobutane) samp->alkylation ramp->alkylation ozonolysis Ozonolysis alkylation->ozonolysis s_ketone (S)-3-Methylheptan-4-one ozonolysis->s_ketone from SAMP r_ketone (R)-3-Methylheptan-4-one ozonolysis->r_ketone from RAMP

Caption: Stereoselective synthesis of this compound enantiomers.

Bioassay for Alarm Pheromone Activity

A common method to assess the alarm response in ants is the behavioral bioassay. This involves introducing a controlled amount of the test compound into a colony's environment and observing the resulting behaviors.

Experimental Workflow for Ant Alarm Pheromone Bioassay:

G cluster_prep Preparation cluster_assay Bioassay cluster_analysis Data Analysis synthesis Synthesize/Acquire (R) and (S) Isomers dilution Prepare Serial Dilutions in appropriate solvent synthesis->dilution introduction Introduce Test Compound (on filter paper) dilution->introduction colony Establish Ant Colony in observation arena colony->introduction observation Record Behavioral Responses (e.g., locomotion, aggression) introduction->observation quantification Quantify Behaviors (e.g., frequency, duration) observation->quantification comparison Compare Responses to (R), (S), and control quantification->comparison

Caption: Workflow for ant alarm pheromone bioassay.

Detailed Protocol:

  • Ant Colony Maintenance: Ant colonies are maintained in artificial nests with controlled temperature, humidity, and a regular feeding schedule.

  • Test Arena: A neutral arena, often a petri dish or a larger foraging area connected to the nest, is used for the bioassay.

  • Application of Test Compound: A specific amount of the synthesized isomer (or a dilution) is applied to a small piece of filter paper. The solvent is allowed to evaporate completely.

  • Introduction of Stimulus: The filter paper is introduced into the test arena.

  • Behavioral Observation: The behavior of the ants is recorded for a set period. Key behaviors to observe include:

    • Increased locomotion or running speed.

    • Aggressive postures, such as mandible opening.

    • Attraction towards or repulsion from the stimulus.

    • Recruitment of other nestmates.

  • Data Analysis: The frequency and duration of these behaviors are quantified and compared between the different isomers and a solvent-only control.

Signaling Pathway

The perception of alarm pheromones in insects is mediated by olfactory sensory neurons located in their antennae. These neurons express specific odorant receptors that bind to the pheromone molecules. This binding event triggers a signal transduction cascade that ultimately leads to the depolarization of the neuron and the transmission of a signal to the antennal lobe of the brain. Different isomers of a pheromone can have different affinities for the odorant receptors, leading to variations in the strength and type of the behavioral response. The stereospecificity observed for this compound suggests that the odorant receptors in species like Atta texana have a chiral binding pocket that preferentially binds the (S)-enantiomer.

Simplified Signaling Pathway of Pheromone Perception:

G pheromone (S)-3-Methylheptan-4-one receptor Odorant Receptor (in antenna) pheromone->receptor g_protein G-protein Activation receptor->g_protein second_messenger Second Messenger Cascade g_protein->second_messenger ion_channel Ion Channel Opening second_messenger->ion_channel neuron_firing Neuronal Firing ion_channel->neuron_firing brain Signal to Antennal Lobe (Brain) neuron_firing->brain response Behavioral Response (Alarm) brain->response

Caption: Pheromone perception and signaling pathway.

References

Validating 4-Methyl-3-heptanone as an Alarm Pheromone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of chemical communication, alarm pheromones serve as urgent signals, alerting colony members to imminent threats and orchestrating a coordinated defense. Among these crucial chemical messengers, 4-methyl-3-heptanone has been identified as a key alarm pheromone in several ant species. This guide provides a comprehensive comparison of 4-methyl-3-heptanone with other well-characterized insect alarm pheromones, supported by experimental data and detailed methodologies, to aid researchers in its validation and study.

Comparative Analysis of Insect Alarm Pheromones

The effectiveness and function of an alarm pheromone can be quantified through various behavioral and physiological metrics. The following table compares 4-methyl-3-heptanone with other prominent insect alarm pheromones across key parameters.

PheromoneChemical ClassPrimary Insect Group(s)Typical Behavioral ResponseEffective Concentration
4-Methyl-3-heptanone KetoneAnts (e.g., Atta, Pogonomyrmex, Ooceraea)Attraction at low concentrations, alarm and aggression/repulsion at high concentrations.[1][2][3]Alarm in Atta texana at 5.7 x 10⁻¹² g/cm³.[2]
(E)-β-Farnesene SesquiterpeneAphidsCessation of feeding, dispersal (walking, jumping, or falling from the host plant).[4]Elicits alarm response in various aphid species.[4][5]
Isopentyl Acetate EsterHoneybees (Apis mellifera)Stinging behavior, attraction of other bees to the location.[5][6][7][8]A major component of the honeybee sting pheromone.[6][8]
2-Heptanone KetoneHoneybees, some ant speciesAlarm and defensive behavior.[5][6]Less effective than isopentyl acetate in honeybees, requiring 20 to 70 times the concentration for a similar response.[6]
Citral TerpenoidMites, some ant and bee speciesAlarm and repellent behavior.[4][9]Identified as an alarm pheromone in various arthropods.[4][9]

Experimental Protocols for Pheromone Validation

Validating a chemical compound as an alarm pheromone requires a multi-faceted approach, combining chemical analysis, electrophysiology, and behavioral assays.

Chemical Identification and Quantification
  • Objective: To identify and quantify the volatile compounds released by an insect under duress.

  • Methodology:

    • Gland Extraction: For social insects like ants, the mandibular glands are often the source of alarm pheromones.[1] These are dissected from individuals (e.g., 500 major workers of Atta texana).[2]

    • Solvent Extraction: The dissected glands or whole bodies are extracted with a non-polar solvent such as pentane or benzene.[2]

    • Gas Chromatography-Mass Spectrometry (GC-MS): The extract is then analyzed using GC-MS to separate and identify the chemical constituents based on their mass spectra and retention times.

    • Quantification: The amount of the putative pheromone per individual can be determined by comparing the peak area in the chromatogram to that of a known standard. For example, major workers of A. texana were found to have approximately 0.59 µg of 4-methyl-3-heptanone per head.[2]

Electrophysiological Assays
  • Objective: To determine if the insect's antennae can detect the specific chemical compound.

  • Methodology: Electroantennography (EAG)

    • An antenna is excised from the insect and mounted between two electrodes.

    • A continuous stream of purified air is passed over the antenna.

    • A pulse of air containing the test compound (e.g., synthetic 4-methyl-3-heptanone) is introduced into the airstream.

    • The electrical potential change across the antenna is recorded. A significant depolarization in response to the compound indicates that the antennal olfactory neurons recognize it. This has been used to confirm that the antennae of the clonal raider ant Ooceraea biroi detect 4-methyl-3-heptanone.[1]

Behavioral Assays
  • Objective: To demonstrate that the chemical elicits a behavioral response consistent with an alarm.

  • Methodology: Olfactometer and Arena Assays

    • Olfactometer Assay: A multi-arm olfactometer can be used to test the preference or avoidance of insects to the chemical. Aphids, for instance, have been tested in three-compartment olfactometers to measure repellency.[10]

    • Arena Assay: For social insects, a common method is to introduce the synthetic pheromone into a controlled environment containing a group of individuals and observe their behavior.

      • A small piece of filter paper is impregnated with a known concentration of the synthetic pheromone.

      • The filter paper is placed in an arena with the insects.

      • Behaviors such as increased locomotion, aggression (mandible opening), attraction towards the source, or dispersal are recorded and quantified. In O. biroi, low concentrations of a 4-methyl-3-heptanone and 4-methyl-3-heptanol blend were attractive, while high concentrations were repulsive.[1] The mandible-opening response (MOR) is a specific assay used to quantify threat recognition in ants.[11]

Visualizing Experimental and Logical Frameworks

To further clarify the processes involved in alarm pheromone validation, the following diagrams illustrate a typical experimental workflow and the logical criteria for classifying a compound as an alarm pheromone.

experimental_workflow cluster_observation Initial Observation & Hypothesis cluster_chem_analysis Chemical Analysis cluster_validation Biological Validation cluster_conclusion Conclusion obs Observation of Alarm Behavior (e.g., in response to a predator) hypo Hypothesize Chemical Signal Involvement obs->hypo collect Collect Volatiles or Gland Extracts hypo->collect gcms GC-MS Analysis to Identify Compounds collect->gcms quant Quantify Putative Pheromone(s) gcms->quant synth Synthesize Identified Compound(s) quant->synth eag Electroantennography (EAG) (Test Antennal Response) conc Confirmation as Alarm Pheromone eag->conc behav Behavioral Assays (Test Behavioral Response) behav->conc synth->eag synth->behav

A typical experimental workflow for validating an insect alarm pheromone.

logical_framework cluster_criteria Criteria for Alarm Pheromone Validation cluster_evidence Supporting Experimental Evidence cluster_conclusion Conclusion criterion1 Criterion 1: Chemical is released exclusively in response to a hazard. evidence1 Chemical analysis of emissions from disturbed vs. undisturbed individuals. criterion1->evidence1 criterion2 Criterion 2: Conspecifics perceive the chemical signal. evidence2 Positive electroantennogram (EAG) or single-sensillum recording (SSR) response. criterion2->evidence2 criterion3 Criterion 3: Signal induces behavior similar to the response to the actual danger. evidence3 Behavioral assays with synthetic compound mimic the natural alarm response. criterion3->evidence3 conclusion Compound is validated as an alarm pheromone. evidence1->conclusion evidence2->conclusion evidence3->conclusion

Logical framework for the validation of a compound as an alarm pheromone.

References

A Comparative Analysis of 4-Methylheptan-3-one and its Isomer as Insect Pheromones

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of chemical ecology, semiochemicals play a pivotal role in mediating insect behavior. Among these, pheromones are of particular interest to researchers in pest management and drug development for their specificity and potency. This guide provides a comparative overview of 4-methylheptan-3-one and its structural isomer, 3-methylheptan-4-one, concerning their roles as insect pheromones, supported by available experimental data.

While 4-methylheptan-3-one is a well-documented alarm pheromone in various ant species and a component of aggregation pheromones in bark beetles, there is a notable lack of scientific literature identifying this compound as an active insect pheromone.[1][2][3][4] Consequently, this comparison primarily details the established biological activity of 4-methylheptan-3-one and its derivatives, juxtaposed with the absence of data for its isomer.

Pheromonal Activity and Behavioral Responses

4-Methylheptan-3-one is a dialkyl ketone that functions as an alarm pheromone, particularly in ants.[1] For instance, in the Texas leaf-cutting ant, Atta texana, it is a principal volatile component of the mandibular glands and is highly effective at eliciting alarm responses at minute concentrations.[4] Studies have shown that worker ants can detect and are attracted to 4-methylheptan-3-one at concentrations as low as 5.7 x 10⁻¹³ g/cm³, with alarm behavior induced at 5.7 x 10⁻¹² g/cm³.[4]

The stereochemistry of related compounds, such as 4-methyl-3-heptanol (the reduction product of 4-methylheptan-3-one), is crucial for its activity as an aggregation pheromone in bark beetles like Scolytus amygdali and Scolytus multistriatus.[2][3][5] Different stereoisomers can elicit varied or even inhibitory responses, highlighting the specificity of insect chemoreceptors.[2][5]

In contrast, extensive searches of scientific databases do not yield significant evidence of This compound acting as an insect pheromone. While its chemical properties are documented, its role in insect communication appears to be unestablished.[6]

Quantitative Data on Pheromonal Activity

The following table summarizes the quantitative data available for the behavioral responses of insects to 4-methylheptan-3-one. No comparable data has been found for this compound.

CompoundInsect SpeciesPheromone TypeEffective ConcentrationObserved BehaviorReference
4-Methylheptan-3-one Atta texana (Major workers)Alarm5.7 x 10⁻¹³ g/cm³Detection and Attraction[4]
5.7 x 10⁻¹² g/cm³Alarm[4]

Experimental Protocols

The determination of pheromonal activity involves specific bioassays designed to measure insect behavioral responses. A typical experimental workflow for evaluating alarm pheromones in ants is described below.

General Bioassay Protocol for Ant Alarm Pheromones

A common method for assessing the behavioral response of ants to volatile compounds is the use of a controlled environment bioassay.

  • Insect Colony Maintenance: A healthy and active ant colony is maintained in a laboratory setting within a formicarium that provides a stable environment with controlled temperature, humidity, and a consistent food source.

  • Test Arena: A clean, neutral arena (e.g., a glass petri dish or a larger foraging area connected to the nest) is used for the bioassay to minimize confounding environmental odors.

  • Pheromone Application: A precise amount of the synthetic pheromone, dissolved in a suitable solvent (e.g., hexane), is applied to a small, inert substrate like a filter paper disc. A solvent-only control is used to ensure the observed behavior is a response to the pheromone and not the solvent.

  • Introduction of Stimulus: The pheromone-treated substrate and the control substrate are introduced into the test arena, typically placed at a set distance from the nest entrance or a group of foraging workers.

  • Behavioral Observation and Quantification: The behavioral responses of the ants are observed and recorded. For alarm pheromones, typical behaviors include increased antennation, rapid movement, aggression (mandible opening, biting), and attraction to or repulsion from the source. The number of ants exhibiting these behaviors over a specific time period is quantified.

  • Data Analysis: Statistical analysis is performed to determine if there is a significant difference in the behavioral responses to the pheromone treatment compared to the control.

Experimental_Workflow cluster_prep Preparation cluster_bioassay Bioassay cluster_analysis Analysis A Maintain Ant Colony B Prepare Test Arena A->B E Introduce Pheromone & Control to Arena B->E C Synthesize/Obtain Pheromone D Prepare Pheromone Dilutions & Control C->D D->E F Record Behavioral Responses E->F G Quantify Behaviors (e.g., attraction, alarm) F->G H Statistical Analysis G->H I Conclusion on Pheromonal Activity H->I

Signaling Pathways

The specific signaling pathways for this compound and 4-methylheptan-3-one are not extensively detailed in the available literature. However, a generalized pathway for insect olfaction provides a framework for understanding how these chemical signals are perceived.

Olfactory_Signaling_Pathway cluster_perception Peripheral Perception cluster_processing Central Processing Pheromone Pheromone Molecule OBP Odorant Binding Protein (OBP) Pheromone->OBP Binding OR Odorant Receptor (OR) OBP->OR Transport & Delivery ORN Olfactory Receptor Neuron (ORN) OR->ORN Activation AL Antennal Lobe ORN->AL Signal Transduction PN Projection Neuron AL->PN Synaptic Transmission MB Mushroom Body PN->MB Learning & Memory LH Lateral Horn PN->LH Innate Behavior Behavior Behavioral Response MB->Behavior LH->Behavior

In this pathway, a volatile pheromone molecule is captured by an Odorant Binding Protein (OBP) in the sensillar lymph of the insect's antenna. The OBP transports the pheromone to an Odorant Receptor (OR) on the surface of an Olfactory Receptor Neuron (ORN). This binding event triggers a signal transduction cascade within the ORN, leading to an electrical signal that is transmitted to the antennal lobe of the insect's brain. In the antennal lobe, the information is processed and relayed via projection neurons to higher brain centers like the mushroom bodies and lateral horn, which ultimately govern the behavioral response.

Conclusion

The available scientific evidence strongly supports the role of 4-methylheptan-3-one as an important insect pheromone, particularly as an alarm signal in ants. Its biological activity is well-documented, with specific concentration-dependent behavioral responses observed. In contrast, there is a significant lack of data to suggest that its isomer, This compound , has any pheromonal activity in insects. Therefore, for researchers and professionals in drug development and pest management, focusing on 4-methylheptan-3-one and its behaviorally active stereoisomers and derivatives would be a more fruitful avenue for further investigation and application. Future research could explore the potential activity of this compound, though current literature does not indicate it as a promising candidate for pheromone-based applications.

References

A Comparative Analysis of the Biological Activity of (R)- and (S)-4-Methylheptan-4-one Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the distinct biological activities of the stereoisomers of 4-Methylheptan-4-one, formerly misidentified in some contexts as 3-Methylheptan-4-one. This document provides a detailed comparison of their roles as insect pheromones, supported by experimental data and methodologies.

The stereoisomers of 4-methyl-3-heptanone exhibit significant differences in their biological activity, a classic example of enantiomeric specificity in chemical ecology. The (S)-enantiomer is a well-documented insect alarm pheromone, while the (R)-enantiomer is significantly less active. This guide will delve into the known biological functions, present comparative data, and outline the experimental protocols used to determine these activities.

Data Presentation: Enantiomer Activity Profile

The biological activity of the (R) and (S) enantiomers of 4-methyl-3-heptanone has been primarily studied in the context of insect chemical communication, particularly as alarm pheromones in various ant species.

EnantiomerBiological ActivityTarget Organism(s)Potency Comparison
(S)-4-Methylheptan-4-one Principal alarm pheromoneAtta texana (Texas leaf-cutting ant)400 times more active than the (R)-enantiomer[1]
Alarm pheromonePogonomyrmex barbatus (Red harvester ant)Active component of a multi-component alarm pheromone[2]
(R)-4-Methylheptan-4-one Significantly lower biological activityAtta texanaLargely inactive as an alarm pheromone[1]

Experimental Protocols

The determination of the differential biological activity of (R)- and (S)-4-methyl-3-heptanone relies on specific experimental procedures, including stereoselective synthesis of the enantiomers and bioassays to evaluate their effects on insect behavior and physiology.

Synthesis of (R)- and (S)-4-Methyl-3-heptanone

The asymmetric synthesis of the individual enantiomers of 4-methyl-3-heptanone is crucial for the accurate assessment of their biological activity. The SAMP/RAMP hydrazone method is a well-established procedure for achieving high enantiomeric purity.

Protocol for the Synthesis of (S)-(+)-4-Methyl-3-heptanone via the SAMP-Hydrazone Method:

  • Formation of the SAMP-Hydrazone: (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) is reacted with propanal to form the corresponding hydrazone.

  • Deprotonation: The hydrazone is deprotonated using a strong base, such as lithium diisopropylamide (LDA), at a low temperature (e.g., 0°C) to form a lithiated azaenolate.

  • Alkylation: The azaenolate is then alkylated by reacting it with an appropriate electrophile, such as propyl iodide, at a very low temperature (e.g., -110°C). This step introduces the propyl group at the α-position to the original carbonyl group.

  • Ozonolysis: The resulting alkylated hydrazone is cleaved via ozonolysis at -78°C. This step regenerates the ketone functionality and yields the desired (S)-(+)-4-methyl-3-heptanone with high enantiomeric excess.

A similar procedure using (R)-1-amino-2-(methoxymethyl)pyrrolidine (RAMP) as the chiral auxiliary yields the (R)-(-)-4-methyl-3-heptanone enantiomer.[1]

Biological Assays

1. Electroantennography (EAG):

EAG is a technique used to measure the electrical response of an insect's antenna to volatile compounds. It provides a quantitative measure of the sensitivity of the antennal olfactory receptor neurons to a specific odorant.

Protocol:

  • Antenna Preparation: An antenna is excised from the head of the test insect (e.g., a worker ant). The tip and the base of the antenna are inserted into two glass capillary electrodes filled with a saline solution.

  • Stimulus Delivery: A continuous stream of humidified, purified air is passed over the antenna. A puff of air containing a known concentration of the test compound (e.g., (R)- or (S)-4-methyl-3-heptanone) is injected into the airstream.

  • Signal Recording: The change in the electrical potential between the two electrodes (the EAG response) is amplified and recorded. The amplitude of the response is proportional to the number of olfactory receptor neurons that are stimulated by the compound.

  • Data Analysis: The EAG responses to different enantiomers and concentrations are compared to determine the relative sensitivity of the antenna to each compound.

2. Behavioral Bioassays:

Behavioral bioassays are used to observe and quantify the behavioral responses of insects to chemical stimuli. For alarm pheromones, these assays typically measure behaviors such as increased locomotion, aggression, and dispersal.

Arena Bioassay Protocol:

  • Experimental Setup: A group of worker ants is placed in a controlled environment, such as a petri dish or a larger arena.

  • Stimulus Introduction: A small piece of filter paper treated with a solution of the test compound (e.g., (S)-4-methyl-3-heptanone in a solvent like hexane) is introduced into the arena. A control with the solvent alone is also tested.

  • Behavioral Observation: The behavior of the ants is recorded for a set period. Key behaviors to quantify include:

    • Locomotor activity: Time spent moving versus stationary.

    • Attraction/Repulsion: Movement towards or away from the stimulus source.

    • Alarm behavior: Increased walking speed, erratic movements, mandible opening, and gaster raising.

  • Data Analysis: The frequency and duration of these behaviors in response to each enantiomer are compared to the control to determine the bioactivity of the compounds. For instance, in Atta texana, (S)-4-methyl-3-heptanone elicits a strong alarm response at very low concentrations, while the (R)-enantiomer does not.[3]

Mandatory Visualizations

biosynthesis_of_S_4_methyl_3_heptanone cluster_0 Biosynthesis of (S)-4-Methyl-3-heptanone propionate1 Propionate Unit 1 polyketide_synthase Polyketide/Fatty Acid Synthase Complex propionate1->polyketide_synthase propionate2 Propionate Unit 2 propionate2->polyketide_synthase propionate3 Propionate Unit 3 propionate3->polyketide_synthase intermediate Polyketide Intermediate polyketide_synthase->intermediate modification Enzymatic Modifications (Reduction, Decarboxylation, etc.) intermediate->modification s_ketone (S)-4-Methyl-3-heptanone modification->s_ketone

Caption: Biosynthesis of (S)-4-Methyl-3-heptanone.

pheromone_bioassay_workflow cluster_1 Pheromone Bioassay Experimental Workflow synthesis Stereoselective Synthesis of (R) and (S) Enantiomers purification Purification and Enantiomeric Purity Analysis (GC, HPLC) synthesis->purification bioassay_prep Preparation of Test Solutions (Serial Dilutions) purification->bioassay_prep eag Electroantennography (EAG) bioassay_prep->eag behavioral Behavioral Arena Assay bioassay_prep->behavioral data_collection_eag Record Antennal Depolarization eag->data_collection_eag data_collection_behavioral Record Behavioral Responses (Locomotion, Attraction, Alarm) behavioral->data_collection_behavioral analysis Statistical Analysis and Comparison of Enantiomer Activity data_collection_eag->analysis data_collection_behavioral->analysis

Caption: Pheromone Bioassay Experimental Workflow.

References

A Comparative Guide to the Synthetic Production of 3-Methylheptan-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the field of drug development and chemical synthesis, the efficient and controlled production of specific organic compounds is paramount. This guide provides a comparative analysis of established synthetic routes for 3-Methylheptan-4-one, a ketone with applications as an insect pheromone.[1] The comparison focuses on key performance indicators such as reaction yield and conditions, supported by detailed experimental data and protocols.

Overview of Synthetic Strategies

The synthesis of this compound can be approached through several distinct chemical pathways. The most prevalent and well-documented methods include a two-step process involving a Grignard reaction followed by oxidation, and an asymmetric synthesis utilizing a SAMP-/RAMP-hydrazone method for stereospecific outcomes. Other potential but less commonly detailed routes for this specific ketone include direct acylation reactions.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the primary synthetic routes for this compound, allowing for a direct comparison of their efficiencies.

ParameterGrignard Reaction & OxidationAsymmetric Hydrazone Synthesis
Starting Materials Propanal, 2-Bromopentane, Magnesium3-Pentanone, (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP)
Key Reagents Diethyl ether, Sodium dichromate, Sulfuric acidDiisopropylamine, Butyllithium, Ozone
Overall Yield ~36% for the alcohol, subsequent oxidation yield not specified.[2]56-58%[3]
Product Purity Not explicitly stated, requires distillation.[1][2]98.2% (GLC analysis)[3]
Reaction Temperature Grignard: 0°C to reflux; Oxidation: Ice bath.[1]Hydrazone formation: 60°C; Alkylation: 0°C; Ozonolysis: -78°C.[3]
Reaction Time Grignard: ~45 mins; Oxidation: ~20 mins.[1][2]Hydrazone formation: Overnight; Alkylation: 4 hours; Ozonolysis: ~4 hours.[3]
Enantioselectivity Produces a racemic mixture.High enantiomeric excess (ee).

Logical Workflow for Synthesis Route Selection

Synthesis_Route_Selection Start Need to Synthesize This compound Requirement Stereospecificity Required? Start->Requirement Grignard Route 1: Grignard Reaction & Oxidation Requirement->Grignard No Hydrazone Route 2: Asymmetric Hydrazone Synthesis Requirement->Hydrazone Yes Racemic Produces Racemic Mixture Grignard->Racemic Enantiopure Produces Enantiomerically Enriched Product Hydrazone->Enantiopure Analysis Compare Yield, Cost, and Complexity Racemic->Analysis Enantiopure->Analysis Decision Select Optimal Route Analysis->Decision

Caption: Decision workflow for selecting a synthetic route for this compound based on stereochemical requirements.

Experimental Protocols

Route 1: Grignard Reaction Followed by Oxidation

This synthetic pathway first produces the alcohol intermediate, 4-methylheptan-3-ol, which is subsequently oxidized to the target ketone.[1][4]

A) Preparation of (±)-4-methylheptan-3-ol (Grignard Reaction) [1]

  • Apparatus Setup: A 100 mL three-neck flask is equipped with a 25 mL addition funnel, a reflux condenser with a drying tube, and a magnetic stir bar.

  • Initiation: 15 mL of dry diethyl ether and magnesium turnings are added to the flask. A small amount of a 2-bromopentane solution in dry diethyl ether is introduced to initiate the Grignard reagent formation.

  • Grignard Reagent Formation: The remaining 2-bromopentane solution is added gradually over 15 minutes while stirring. The mixture is stirred for an additional 10 minutes after the addition is complete.

  • Reaction with Aldehyde: A solution of propanal in dry diethyl ether is added dropwise to the Grignard reagent.

  • Workup: The reaction is quenched by the slow addition of 10 mL of water, followed by 10 mL of 10% dilute hydrochloric acid. The ether layer is separated, washed with 5% sodium hydroxide solution, and dried over magnesium sulfate.

  • Purification: The ether is evaporated, and the residue is distilled at atmospheric pressure, collecting the fraction boiling between 150-165 °C.

B) Preparation of (±)-3-Methylheptan-4-one (Oxidation) [1]

  • Oxidizing Solution Preparation: In a 100 mL Erlenmeyer flask placed in an ice bath, concentrated sulfuric acid is added to 35 mL of distilled water, followed by the addition of sodium dichromate. The mixture is stirred until a clear orange solution is formed.

  • Oxidation Reaction: 5.0 g of 4-methylheptan-3-ol is added in small portions over approximately 10 minutes to the stirred oxidizing solution. The color of the reaction mixture will gradually change to green.

  • Post-Reaction Stirring: The mixture is stirred for an additional 10 minutes.

  • Extraction: The reaction mixture is transferred to a separatory funnel, and 200 mL of diethyl ether is added. The organic layer is separated.

  • Washing and Drying: The ether layer is washed three times with 20 mL portions of 5% sodium hydroxide solution and then dried over magnesium sulfate.

  • Purification: After filtering off the drying agent, the ether is evaporated, and the residue is distilled at atmospheric pressure, collecting the fraction boiling in the range of 155-160 °C.

Route 2: Asymmetric Synthesis via SAMP-Hydrazone Method

This multi-step procedure allows for the synthesis of enantiomerically enriched (S)-(+)-4-Methyl-3-heptanone.[3]

A) Formation of 3-Pentanone SAMP Hydrazone [3]

  • A mixture of (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) and 3-pentanone is heated at 60°C overnight under an argon atmosphere.

  • The crude product is diluted with ether and washed with water.

  • The organic layer is dried and concentrated. The product is purified by short-path distillation.

B) Alkylation of the Hydrazone [3]

  • In a flame-dried flask under argon, dry ether and diisopropylamine are cooled to 0°C. Butyllithium is added dropwise, followed by stirring for 10 minutes.

  • A solution of the SAMP-hydrazone in ether is added to the stirred mixture over 5 minutes at 0°C.

  • The mixture is stirred for 4 hours at 0°C, during which the lithiated hydrazone precipitates.

C) Ozonolysis to the Ketone [3]

  • The crude alkylated hydrazone is dissolved in dichloromethane and cooled to -78°C under nitrogen.

  • Dry ozone is passed through the solution until a green-blue color persists (approximately 4 hours).

  • The mixture is allowed to warm to room temperature while bubbling nitrogen through the solution.

  • The solvent is removed by distillation, and the residue is purified by microdistillation to yield (S)-(+)-4-Methyl-3-heptanone.

Experimental Workflow Diagram

Synthetic_Workflows cluster_0 Route 1: Grignard Reaction & Oxidation cluster_1 Route 2: Asymmetric Hydrazone Synthesis G1 Prepare Grignard Reagent (2-bromopentane + Mg) G2 React with Propanal G1->G2 G3 Acidic Workup G2->G3 G4 Purify 4-methylheptan-3-ol (Distillation) G3->G4 O2 Oxidize Alcohol G4->O2 O1 Prepare Oxidizing Agent (Na2Cr2O7 + H2SO4) O1->O2 O3 Extraction & Washing O2->O3 O4 Purify this compound (Distillation) O3->O4 H1 Form SAMP-Hydrazone (3-pentanone + SAMP) H2 Deprotonation with LDA H1->H2 H3 Alkylation H2->H3 H4 Ozonolysis at -78°C H3->H4 H5 Purify (S)-3-Methylheptan-4-one (Microdistillation) H4->H5

Caption: Comparative experimental workflows for the synthesis of this compound.

References

Cross-Reactivity of Insect Olfactory Receptors to 3-Methylheptan-4-one Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of insect olfactory receptors to analogs of 3-Methylheptan-4-one, a known insect pheromone. The data presented is synthesized from electrophysiological studies on the lucerne weevil, Sitona discoideus, offering insights into the specificity and stereoselectivity of insect chemoreception. Understanding these receptor-ligand interactions is crucial for the development of targeted and species-specific pest management strategies.

Data Presentation: Olfactory Receptor Responses

The following tables summarize the electrophysiological responses of different olfactory receptor neurons (ORNs) in male and female Sitona discoideus to 4-methyl-3,5-heptanedione and the four stereoisomers of 5-hydroxy-4-methyl-3-heptanone. These compounds are structural analogs of this compound. The data is derived from single sensillum recording (SSR) experiments, which measure the firing rate (spikes/s) of individual neurons in response to specific odorants.

Table 1: Response of Olfactory Receptor Neurons in Male Sitona discoideus

Sensillum TypeNeuron4-methyl-3,5-heptanedione (spikes/s)(4S,5S)-5-hydroxy-4-methyl-3-heptanone (spikes/s)(4S,5R)-5-hydroxy-4-methyl-3-heptanone (spikes/s)(4R,5S)-5-hydroxy-4-methyl-3-heptanone (spikes/s)(4R,5R)-5-hydroxy-4-methyl-3-heptanone (spikes/s)Solvent Control (spikes/s)
ASmall Spike105 101512108
BLarge Spike8095 90 201510
BSmall Spike15101218110 9

Data presented as mean spike frequency. Bold values indicate the strongest responses for each neuron, highlighting ligand specificity.[1]

Table 2: Response of Olfactory Receptor Neurons in Female Sitona discoideus

Sensillum TypeNeuron4-methyl-3,5-heptanedione (spikes/s)(4S,5S)-5-hydroxy-4-methyl-3-heptanone (spikes/s)(4S,5R)-5-hydroxy-4-methyl-3-heptanone (spikes/s)(4R,5S)-5-hydroxy-4-methyl-3-heptanone (spikes/s)(4R,5R)-5-hydroxy-4-methyl-3-heptanone (spikes/s)Solvent Control (spikes/s)
CLarge Spike115 1518101210
DLarge Spike20100 25152012
ESmall Spike101298 95 159

Data presented as mean spike frequency. Bold values indicate the strongest responses for each neuron, highlighting ligand specificity.[1]

Analysis of Cross-Reactivity:

The data reveals a high degree of specificity among the olfactory receptor neurons of S. discoideus. Both male and female weevils possess ORNs that are highly specialized for detecting 4-methyl-3,5-heptanedione.[2][3] Furthermore, there are distinct populations of ORNs that show stereoselective responses to the different stereoisomers of 5-hydroxy-4-methyl-3-heptanone.[1][3] For example, in males, the small spike neuron in sensilla type B responds almost exclusively to the (4R,5R)-isomer, demonstrating remarkable stereoselectivity.[1] Similarly, female ORNs show distinct preferences for different stereoisomers. This specificity in receptor response is crucial for the insect's ability to distinguish between subtle variations in chemical signals, which is vital for behaviors such as mating and aggregation.[2]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Single Sensillum Recording (SSR)

SSR is an electrophysiological technique used to measure the activity of individual olfactory receptor neurons housed within a single sensillum.

  • Insect Preparation: The insect is immobilized, often by securing it in a pipette tip or on a wax block, with the antennae exposed and stabilized.

  • Electrode Placement: A sharp reference electrode (tungsten or glass) is inserted into the insect's eye or head to serve as a ground. A fine-tipped tungsten recording electrode is then carefully inserted at the base of a single sensillum to make contact with the sensillum lymph and record the electrical activity of the enclosed neurons.

  • Odor Delivery: A continuous stream of purified and humidified air is directed over the antenna. A stimulus controller is used to inject a precise puff of air carrying the test odorant (dissolved in a solvent like paraffin oil) into the airstream.

  • Data Acquisition: The electrical signals (action potentials or "spikes") from the neurons are amplified, filtered, and recorded using specialized software. The spike frequency (spikes per second) is then calculated to quantify the neuron's response to the odorant.

  • Controls: A solvent-only puff is used as a negative control to ensure that the observed response is due to the odorant and not the solvent.

Electroantennography (EAG)

EAG measures the summated potential of all responding olfactory sensory neurons on the antenna, providing an overall measure of antennal sensitivity to a given odorant.

  • Insect Preparation: An antenna is excised from the insect at its base.

  • Electrode Placement: The base of the antenna is placed in contact with a reference electrode, and the tip is connected to a recording electrode. Both electrodes are typically glass capillaries filled with a conductive saline solution.

  • Odor Delivery: A puff of odorant-laden air is delivered to the antenna in a similar manner to SSR.

  • Data Acquisition: The change in electrical potential across the antenna (the EAG response) is amplified and recorded. The amplitude of the response, typically a negative voltage deflection, is measured in millivolts.

  • Normalization: Responses are often normalized to a standard reference compound to allow for comparisons across different preparations and experiments.

Mandatory Visualizations

Insect Olfactory Signaling Pathway

Olfactory_Signaling_Pathway cluster_sensillum Sensillum Lymph cluster_neuron Olfactory Receptor Neuron (ORN) Odorant Odorant Molecule (e.g., this compound analog) OBP Odorant Binding Protein (OBP) Odorant->OBP Binds OR_Complex Odorant Receptor (OR) - Orco Complex OBP->OR_Complex Transports To Ion_Channel Ion Channel Opening OR_Complex->Ion_Channel Activates Neuron_Membrane Dendritic Membrane of ORN Depolarization Membrane Depolarization Ion_Channel->Depolarization Leads To Action_Potential Action Potential Generation Depolarization->Action_Potential Triggers Brain Antennal Lobe of Brain Action_Potential->Brain Signal to

Caption: Generalized insect olfactory signaling pathway.

Experimental Workflow for SSR

SSR_Workflow Start Start Insect_Prep Immobilize Insect & Expose Antenna Start->Insect_Prep Electrode_Insert Insert Reference & Recording Electrodes Insect_Prep->Electrode_Insert Stimulation Deliver Odor Puff to Antenna Electrode_Insert->Stimulation Odor_Prep Prepare Odorant Solutions (Analogs & Control) Odor_Prep->Stimulation Recording Record Neuronal Spike Activity Stimulation->Recording Analysis Analyze Spike Frequency (spikes/s) Recording->Analysis Comparison Compare Responses to Different Analogs Analysis->Comparison End End Comparison->End

Caption: Workflow for Single Sensillum Recording (SSR).

References

Comparative Efficacy of 3-Methylheptan-4-one and Other Key Insect Alarm Pheromones

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the performance and experimental evaluation of prominent insect alarm pheromones.

This guide provides a detailed comparison of the efficacy of 3-Methylheptan-4-one with other significant alarm pheromones, including 4-methyl-3-heptanol, 2-heptanone, (E)-β-farnesene, and isopentyl acetate. The information is compiled from various scientific studies to offer a clear and objective overview, supported by quantitative data and detailed experimental methodologies.

Quantitative Comparison of Alarm Pheromone Efficacy

The following table summarizes the effective concentrations and observed behavioral responses of various insect species to their respective alarm pheromones. This data facilitates a comparative understanding of the potency and effects of these chemical signals.

PheromoneTarget SpeciesEffective ConcentrationBehavioral ResponseSource(s)
This compound Atta texana (Texas leaf-cutting ant)5.7 x 10⁻¹³ g/cm³Detection and attraction[1]
5.7 x 10⁻¹² g/cm³Alarm[1]
Ooceraea biroi (Clonal raider ant)Not specifiedImmediately repulsive[2]
4-methyl-3-heptanol Ooceraea biroiNot specifiedInitially attractive, then repulsive[2]
2-heptanone Atta texana~1000x less effective than this compoundAlarm[1]
Apis mellifera (Honeybee)3 µl of 1:9 dilutionSimilar to control in appetitive context[3]
125 µl of 1:9 dilutionIncreased responsiveness to electric shock[3]
(E)-β-farnesene Various aphid species0.02 ng to 100 ngDispersal of 50% of individuals
Myzus persicae0.05 x 10⁻² ppm for 8 min6.66% agitation
10 ppm for 12 min33.3% agitation
Isopentyl acetate Apis mellifera1:10,000 to 1:2 in paraffin oilQuicker, longer, and stronger alarm reaction with increasing concentration
3 µl of 1:9 dilutionSimilar to control in appetitive context[3]
125 µl of 1:9 dilutionDecreased responsiveness to sucrose, increased responsiveness to electric shock[3]

Detailed Experimental Protocols

Understanding the methodologies behind the data is crucial for interpretation and replication. The following sections detail the experimental setups used to evaluate the efficacy of the compared alarm pheromones.

Ant Alarm Pheromone Bioassay (Atta texana)

This protocol was adapted from studies on the alarm response of the Texas leaf-cutting ant.

  • Experimental Setup: A colony of ants is maintained in a controlled laboratory environment. The bioassay is conducted in a test arena connected to the main colony.

  • Pheromone Delivery: A known concentration of the synthetic pheromone (e.g., this compound) is introduced into the test arena. This is typically done by impregnating a filter paper with a solution of the pheromone in a volatile solvent and allowing the solvent to evaporate.

  • Behavioral Observation: The responses of the ants are observed and categorized. These responses include:

    • Detection: Ants raise their heads and antennae.

    • Attraction: Ants move towards the pheromone source.

    • Alarm: Ants exhibit rapid, random movement with open mandibles, often challenging other ants.

  • Quantification: The number of ants exhibiting each category of behavior is recorded over a set period. The minimum concentration of the pheromone required to elicit each response is determined.

Ant_Alarm_Pheromone_Bioassay cluster_setup Experimental Setup cluster_procedure Procedure cluster_responses Behavioral Responses colony Ant Colony arena Test Arena colony->arena Connected pheromone Introduce Pheromone observe Observe Behavior pheromone->observe quantify Quantify Response observe->quantify detection Detection observe->detection attraction Attraction observe->attraction alarm Alarm observe->alarm

Caption: Workflow for a typical ant alarm pheromone bioassay.

Aphid Alarm Pheromone Bioassay

This protocol is a generalized method for assessing the response of aphids to (E)-β-farnesene.

  • Experimental Setup: A small, enclosed arena, often a petri dish lined with filter paper, is used. A fresh leaf or artificial diet is provided as a substrate for the aphids.

  • Pheromone Application: A precise amount of synthetic (E)-β-farnesene, dissolved in a solvent, is applied to a small piece of filter paper. The solvent is allowed to evaporate before the filter paper is introduced into the arena.

  • Behavioral Observation: The behavior of the aphids is recorded, typically via video, for a set duration before and after the introduction of the pheromone. Key behaviors include:

    • Agitation: Increased movement, twitching of antennae.

    • Dispersal: Walking away from the pheromone source or dropping off the leaf.

  • Quantification: The percentage of aphids exhibiting agitation or dispersal is calculated. The effective dose to elicit a response in 50% of the population (ED50) is often determined.

Aphid_Alarm_Pheromone_Bioassay cluster_setup Experimental Setup cluster_procedure Procedure cluster_responses Behavioral Responses arena Enclosed Arena (Petri Dish) substrate Leaf/Artificial Diet arena->substrate Contains pheromone Apply (E)-β-farnesene record Record Behavior pheromone->record analyze Analyze Data record->analyze agitation Agitation record->agitation dispersal Dispersal record->dispersal

Caption: General workflow for an aphid alarm pheromone bioassay.

Honeybee Alarm Pheromone Bioassay

This protocol describes a common method for evaluating the response of honeybees to isopentyl acetate.

  • Experimental Setup: A group of worker bees is confined in a small cage or arena. The setup often includes a mechanism to introduce the pheromone without disturbing the bees visually.

  • Pheromone Delivery: A specific volume and concentration of isopentyl acetate, often diluted in a carrier like paraffin oil, is applied to a substrate (e.g., a cotton swab or filter paper) and introduced into the cage.

  • Behavioral Observation: The bees' responses are observed and scored for intensity and duration. Common responses include:

    • Increased activity: Rapid movement, flying within the cage.

    • Aggression: Stinging or attempting to sting the pheromone source or other objects.

    • Physiological responses: Release of their own alarm pheromones.

  • Quantification: The time to the first reaction, the duration of the agitated state, and the number of stings are recorded.

Honeybee_Alarm_Pheromone_Bioassay cluster_setup Experimental Setup cluster_procedure Procedure cluster_responses Behavioral Responses cage Bee Cage/Arena pheromone Introduce Isopentyl Acetate observe Observe & Score Behavior pheromone->observe quantify Quantify Response observe->quantify activity Increased Activity observe->activity aggression Aggression/Stinging observe->aggression

Caption: Standard workflow for a honeybee alarm pheromone bioassay.

Signaling and Response Pathways

The perception of alarm pheromones initiates a cascade of neural and behavioral events. While the complete signaling pathways are still under investigation for many species, a generalized model can be conceptualized.

Alarm_Pheromone_Signaling_Pathway pheromone Alarm Pheromone receptor Odorant Receptor (Antennae) pheromone->receptor Binds to glomerulus Antennal Lobe Glomerulus receptor->glomerulus Signal Transduction brain Higher Brain Centers (e.g., Mushroom Bodies) glomerulus->brain Neural Processing behavior Behavioral Response (e.g., Aggression, Dispersal) brain->behavior Initiates

Caption: A generalized signaling pathway for insect alarm pheromones.

Conclusion

This compound is a potent alarm pheromone for several ant species, capable of eliciting strong behavioral responses at very low concentrations.[1] When compared to other alarm pheromones, its efficacy is notable. For instance, it is significantly more potent than 2-heptanone in Atta texana.[1] The behavioral response it elicits can also be more direct than that of related compounds like 4-methyl-3-heptanol, which may initially cause attraction.[2]

Comparisons with alarm pheromones from other insect orders, such as (E)-β-farnesene in aphids and isopentyl acetate in honeybees, are more complex due to the different behavioral repertoires and ecological contexts of these species. However, it is clear that each of these pheromones is highly effective in inducing the appropriate alarm response—dispersal in aphids and defensive aggression in honeybees—within their respective social systems.

The choice of an alarm pheromone for research or application will depend on the target species and the desired behavioral outcome. The quantitative data and experimental protocols provided in this guide offer a foundation for making informed decisions and designing further comparative studies.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of 3-Methylheptan-4-one, heptan-4-one, and 5-Methylheptan-3-one. The objective is to offer a comprehensive analysis of their spectral properties using Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This information is crucial for the identification, characterization, and quality control of these ketones in research and development settings.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and its related ketones.

Table 1: ¹H NMR Spectral Data (Predicted and Experimental)

CompoundProton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
This compound H1~0.92t~7.4
H2~1.60sextet~7.4
H3~2.55m-
H5~2.40t~7.3
H6~1.55sextet~7.3
H7~0.90t~7.3
H8 (CH₃)~1.05d~6.8
Heptan-4-one H1, H70.92t7.3
H2, H61.59sextet7.3
H3, H52.36t7.3
5-Methylheptan-3-one H1~1.05t~7.5
H2~2.45q~7.5
H4a~2.26m-
H4b~1.92m-
H5~1.26m-
H6~0.87t~7.4
H7 (CH₃)~0.88d~6.6

Table 2: ¹³C NMR Spectral Data (Predicted and Experimental)

CompoundCarbon AssignmentChemical Shift (δ, ppm)
This compound C1~13.9
C2~25.8
C3~47.5
C4 (C=O)~214.0
C5~44.8
C6~17.6
C7~14.0
C8 (CH₃)~15.9
Heptan-4-one C1, C713.8
C2, C617.4
C3, C542.5
C4 (C=O)211.5
5-Methylheptan-3-one C1~7.8
C2~35.6
C3 (C=O)~212.0
C4~49.5
C5~34.8
C6~29.2
C7 (CH₃)~19.2
C8~11.5

Table 3: IR Spectral Data

CompoundFunctional GroupVibrational ModeWavenumber (cm⁻¹)
This compound C=OStretch~1715[1]
C-H (sp³)Stretch~2870-2960
Heptan-4-one C=OStretch~1715[2]
C-H (sp³)Stretch~2870-2960
5-Methylheptan-3-one C=OStretch~1715
C-H (sp³)Stretch~2870-2960

Table 4: Mass Spectrometry Data - Key Fragments (m/z)

CompoundMolecular Ion (M⁺)α-Cleavage FragmentsMcLafferty RearrangementOther Key Fragments
This compound 128[3]99, 85, 71, 57[3]86, 7243, 41, 29, 27
Heptan-4-one 114[4]85, 71, 43[4]58[4]29, 27
5-Methylheptan-3-one 12899, 71, 577243, 29

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

  • Sample Preparation: Dissolve approximately 10-20 mg of the liquid ketone sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.[5] For ¹³C NMR, a higher concentration (up to 50 mg) may be used.[5]

  • Filtration: Filter the solution through a Pasteur pipette containing a small plug of glass wool directly into a clean 5 mm NMR tube to remove any particulate matter.

  • Instrument Setup:

    • Place the NMR tube in the spectrometer's spinner turbine and insert it into the magnet.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum using a standard pulse sequence. Key parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

    • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to obtain singlets for each carbon. A wider spectral width and a longer acquisition time are typically required compared to ¹H NMR.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the resulting spectrum to obtain a flat baseline.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.

Infrared (IR) Spectroscopy

Objective: To identify the characteristic functional groups, particularly the carbonyl group.

Methodology:

  • Sample Preparation (Neat Liquid): Place one to two drops of the neat liquid ketone sample directly onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[6] Place a second salt plate on top to create a thin liquid film.

  • Instrument Setup:

    • Ensure the FTIR spectrometer is powered on and the software is initiated.

    • Collect a background spectrum of the empty sample compartment to subtract atmospheric and instrumental interferences.

  • Data Acquisition:

    • Place the prepared salt plate assembly into the sample holder of the spectrometer.

    • Acquire the IR spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing:

    • The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Identify and label the wavenumbers of the significant absorption bands.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and analyze the fragmentation pattern to support structural identification.

Methodology:

  • Sample Introduction: Introduce a small amount of the volatile liquid ketone into the mass spectrometer, often via a gas chromatography (GC-MS) system for separation and introduction into the ion source.

  • Ionization: Utilize Electron Ionization (EI) as the standard method.[7] In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[7]

  • Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection: An electron multiplier or similar detector records the abundance of each ion.

  • Data Analysis:

    • The resulting mass spectrum is a plot of relative ion abundance versus m/z.

    • Identify the molecular ion peak (M⁺) to determine the molecular weight.

    • Analyze the fragmentation pattern, identifying characteristic losses and fragment ions (e.g., from α-cleavage and McLafferty rearrangement) to deduce the structure of the molecule.[8]

Visualizations

Experimental Workflow for Spectroscopic Comparison

The following diagram illustrates the general workflow for the comparative spectroscopic analysis of the ketones.

Spectroscopic_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_comparison Comparative Analysis Sample Ketone Samples (this compound, Heptan-4-one, 5-Methylheptan-3-one) Prep_NMR Dissolve in CDCl₃ Filter Sample->Prep_NMR Prep_IR Neat Liquid Film Sample->Prep_IR Prep_MS Dilute for GC-MS Sample->Prep_MS NMR NMR Spectrometer (¹H and ¹³C) Prep_NMR->NMR IR FTIR Spectrometer Prep_IR->IR MS GC-MS System Prep_MS->MS NMR_Data Acquire FID Fourier Transform Phase & Calibrate NMR->NMR_Data IR_Data Acquire Spectrum Background Subtraction IR->IR_Data MS_Data Acquire Mass Spectrum Identify M⁺ & Fragments MS->MS_Data Comparison Tabulate & Compare: - Chemical Shifts (δ) - Coupling Constants (J) - Vibrational Frequencies (cm⁻¹) - Fragmentation Patterns (m/z) NMR_Data->Comparison IR_Data->Comparison MS_Data->Comparison Fragmentation_Pathways cluster_ionization Ionization cluster_fragmentation Fragmentation Molecule R-CO-R' MolecularIon [R-CO-R']⁺· (Molecular Ion) Molecule->MolecularIon -e⁻ Alpha1 [R-CO]⁺ + R'· (Acylium Ion) MolecularIon->Alpha1 α-Cleavage Alpha2 R· + [CO-R']⁺ (Acylium Ion) MolecularIon->Alpha2 α-Cleavage McLafferty [Enol Radical Cation]⁺· + Alkene MolecularIon->McLafferty McLafferty Rearrangement

References

Validating the Behavioral Effects of 3-Methylheptan-4-one: A Comparative Guide to Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating the behavioral effects of 3-Methylheptan-4-one, a known insect alarm pheromone, this guide provides a comparative overview of relevant bioassays.[1][2][3] The following sections detail experimental protocols, present quantitative data from key studies, and offer a comparison with alternative compounds.

Behavioral Bioassays: Quantifying Insect Response

The primary methods for evaluating the behavioral effects of volatile compounds like this compound are olfactometer-based assays. These experiments measure the attraction or repulsion of insects to an odor source.

Y-Tube Olfactometer Assay

A Y-tube olfactometer is a common apparatus used to assess the preference of an insect between two odor sources. The setup consists of a Y-shaped glass tube where an insect is introduced at the base and can choose to move into one of the two arms, each carrying a different odorant.

Experimental Protocol:

  • Apparatus Setup: A glass Y-tube olfactometer is cleaned and baked to remove any residual odors. Purified and humidified air is passed through each arm at a constant flow rate.

  • Odorant Preparation: A solution of this compound in a suitable solvent (e.g., hexane or paraffin oil) is prepared. A control arm contains only the solvent. The test compound and control are applied to filter paper and placed in their respective odor source chambers connected to the olfactometer arms.

  • Insect Introduction: A single insect is introduced into the base of the Y-tube.

  • Data Collection: The choice of the insect is recorded when it moves a set distance into one of the arms. The time taken to make a choice and the duration spent in each arm can also be recorded.

  • Replication and Control: The experiment is replicated with multiple insects. The positions of the treatment and control arms are swapped between trials to avoid positional bias.

Four-Arm Olfactometer Assay

This assay allows for the simultaneous comparison of up to four different odor stimuli. It is particularly useful for screening multiple compounds or concentrations.

Experimental Protocol:

  • Apparatus Setup: A four-arm olfactometer arena is connected to four odor sources. A controlled airflow draws the odors from each source into the corresponding arm of the arena.

  • Odorant Preparation: Test compounds and a control are prepared and placed in the odor source chambers.

  • Insect Introduction: Insects are released into the center of the arena.

  • Data Collection: The number of insects entering each arm and the time spent in each arm are recorded over a set period.

Electrophysiological Bioassay: Assessing Antennal Response

Electroantennography (EAG) is an electrophysiological technique that measures the electrical output of an entire insect antenna in response to an odor.[4] It is a sensitive method for determining if an insect can detect a specific compound.

Experimental Protocol:

  • Antenna Preparation: An antenna is excised from the insect. The base of the antenna is inserted into a reference electrode, and the tip is brought into contact with a recording electrode, both of which are filled with a saline solution.[5]

  • Odorant Delivery: A puff of air carrying a specific concentration of the test compound is delivered over the antenna.

  • Data Recording: The voltage change across the antenna is recorded. The amplitude of the negative voltage deflection corresponds to the strength of the antennal response.

  • Dose-Response: A range of concentrations is tested to generate a dose-response curve.

Comparative Data: this compound vs. Alternatives

The following tables summarize quantitative data on the behavioral and electrophysiological responses to this compound and other relevant insect alarm pheromones.

Table 1: Behavioral Response of Ants to Alarm Pheromones in a Y-Tube Olfactometer

CompoundSpeciesConcentrationBehavioral ResponseSource
This compoundOoceraea biroiLowAttraction[1][2]
This compoundOoceraea biroiHighRepulsion[1][2]
4-Methyl-3-heptanolOoceraea biroiLowAttraction[1][2]
4-Methyl-3-heptanolOoceraea biroiHighLess Repulsive than this compound[1][2]
Blend (90% this compound, 10% 4-Methyl-3-heptanol)Ooceraea biroi-Dose-dependent: attraction at low, repulsion at high concentrations[6]
2-HeptanoneAtta texana1000x higher than this compound for alarmAlarm[7]
Formic AcidCamponotus obscuripes-Alarm and aggression sensitization[8]
n-UndecaneCamponotus obscuripes-Alarm and aggression sensitization[8]

Table 2: Electroantennogram (EAG) Response of Ants to Alarm Pheromones

CompoundSpeciesEAG ResponseSource
This compoundOoceraea biroiDetected[1]
4-Methyl-3-heptanolOoceraea biroiDetected[1]
2-ethyl-3,6(5)-dimethylpyrazine (EDP)Various ant speciesSignificant EAG response[9][10]
Isopentyl acetate (IPA)Solenopsis invicta, Aphaenogaster sp.Significant EAG response[9][10]
E-β-farnesene (EβF)-No significant response in tested ants[9][10]

Visualizing Experimental Workflows and Signaling Pathways

Diagram 1: Experimental Workflow for a Y-Tube Olfactometer Bioassay

G cluster_prep Preparation cluster_exp Experiment cluster_data Data Analysis prep_olf Clean & Assemble Y-Tube Olfactometer intro_odor Introduce Odorants to Olfactometer Arms prep_olf->intro_odor prep_odor Prepare Test Compound & Control Solutions prep_odor->intro_odor prep_insect Select & Acclimatize Test Insects intro_insect Introduce Insect to Base of Y-Tube prep_insect->intro_insect intro_odor->intro_insect observe Observe & Record Insect's First Choice intro_insect->observe record Record Choice & Time Taken observe->record repeat_exp Repeat with Multiple Insects record->repeat_exp analyze Analyze Data for Statistical Significance repeat_exp->analyze

Caption: Workflow for a typical Y-tube olfactometer bioassay.

Diagram 2: Insect Olfactory Signaling Pathway for Ketones

G odorant This compound (Odorant Molecule) obp Odorant Binding Protein (OBP) odorant->obp Binding in Sensillum Lymph or Odorant Receptor (OR) + Orco Co-receptor obp->or Transport & Delivery ion_channel Ion Channel Opening or->ion_channel Conformational Change orn Olfactory Receptor Neuron (ORN) brain Signal to Antennal Lobe (Brain) orn->brain depolarization Membrane Depolarization ion_channel->depolarization action_potential Action Potential Generation depolarization->action_potential action_potential->orn

Caption: Simplified insect olfactory signaling pathway for ketones.

References

A Comparative Guide to Isomeric Purity Analysis of Synthetic 3-Methylheptan-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stereoisomeric composition of chiral molecules is a critical quality attribute in the pharmaceutical industry, as different enantiomers of a drug can exhibit distinct pharmacological and toxicological profiles. Synthetic 3-Methylheptan-4-one, a chiral ketone, requires precise and accurate analytical methods to determine its isomeric purity. This guide provides a comparative overview of the primary analytical techniques used for this purpose: Chiral Gas Chromatography (GC), Chiral High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy with chiral shift reagents.

Comparison of Analytical Techniques

The choice of analytical technique for determining the isomeric purity of this compound depends on several factors, including the required sensitivity, resolution, sample throughput, and the nature of potential impurities. The following table summarizes the key performance characteristics of the most common methods.

Analytical MethodPrincipleTypical Chiral Selector/ReagentAdvantagesDisadvantagesLimit of Quantification (LOQ)Typical Resolution (Rs)
Chiral Gas Chromatography (GC) Differential partitioning of enantiomers with a chiral stationary phase in the gas phase.Derivatized cyclodextrins (e.g., β-cyclodextrin)High resolution, suitable for volatile compounds, established and robust.Requires sample volatility, potential for thermal degradation of analytes.~0.1%> 1.5
Chiral High-Performance Liquid Chromatography (HPLC) Differential interaction of enantiomers with a chiral stationary phase in the liquid phase.Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives)[1][2]Broad applicability, wide variety of available chiral stationary phases, good for non-volatile compounds.Can be more expensive, may require longer analysis times, solvent consumption.~0.05%> 2.0
Nuclear Magnetic Resonance (NMR) with Chiral Shift Reagents Formation of diastereomeric complexes with a chiral shift reagent, inducing chemical shift differences between enantiomers.Lanthanide-based complexes (e.g., Eu(hfc)3)[3][4]Rapid analysis, provides structural information, non-destructive.Lower sensitivity compared to chromatographic methods, requires higher sample concentration, potential for signal broadening.~1-2%Not directly applicable (separation of signals)

Experimental Protocols

Detailed methodologies for each of the key analytical techniques are provided below. These protocols are based on established methods for the analysis of chiral ketones and can be adapted for this compound.

Protocol 1: Chiral Gas Chromatography (GC)

This protocol describes the enantioselective analysis of this compound using a cyclodextrin-based chiral stationary phase.

1. Sample Preparation:

  • Prepare a stock solution of racemic this compound at a concentration of 1.0 mg/mL in a suitable volatile solvent (e.g., hexane or dichloromethane).

  • Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 0.1 µg/mL to 100 µg/mL.

  • For unknown samples, dissolve in the same solvent to a final concentration within the calibration range.

2. GC System and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent, equipped with a Flame Ionization Detector (FID).

  • Chiral Stationary Phase: Cyclodextrin-based capillary column (e.g., Astec® CHIRALDEX® G-TA, 30 m x 0.25 mm ID, 0.12 µm film thickness).[5]

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Injector Temperature: 250°C.

  • Injection Volume: 1 µL with a split ratio of 50:1.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 2°C/min to 140°C.

    • Hold at 140°C for 5 minutes.

  • Detector Temperature: 280°C.

3. Data Analysis:

  • Identify the peaks corresponding to the (R)- and (S)-enantiomers based on their retention times.

  • Calculate the enantiomeric excess (% ee) using the following formula: % ee = [|Area_major - Area_minor| / (Area_major + Area_minor)] x 100

Protocol 2: Chiral High-Performance Liquid Chromatography (HPLC)

This protocol outlines a method for the enantioselective separation of this compound using a polysaccharide-based chiral stationary phase.[1][2]

1. Sample Preparation:

  • Prepare a stock solution of racemic this compound at 1.0 mg/mL in the mobile phase.

  • Prepare calibration standards by diluting the stock solution.

  • Dissolve unknown samples in the mobile phase to a concentration within the calibration range and filter through a 0.45 µm syringe filter.

2. HPLC System and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent, with a UV detector.

  • Chiral Stationary Phase: Polysaccharide-based column (e.g., CHIRALPAK® AD-H, 250 x 4.6 mm ID, 5 µm particle size).

  • Mobile Phase: n-Hexane / Isopropanol (90:10, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

3. Data Analysis:

  • Identify the peaks for the (R)- and (S)-enantiomers.

  • Calculate the resolution (Rs) between the two enantiomeric peaks.

  • Determine the enantiomeric excess (% ee) from the peak areas as described in the GC protocol.

Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagent

This protocol describes the determination of enantiomeric excess of this compound using a chiral lanthanide shift reagent.[3][4]

1. Sample Preparation:

  • Dissolve approximately 10-20 mg of the this compound sample in 0.5 mL of a deuterated solvent (e.g., CDCl3) in an NMR tube.

  • Acquire a standard ¹H NMR spectrum of the sample.

  • Prepare a stock solution of a chiral shift reagent, such as tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III) (Eu(hfc)3), in the same deuterated solvent.

2. NMR Analysis:

  • Add small increments (e.g., 5-10 µL) of the chiral shift reagent stock solution to the NMR tube containing the sample.

  • Acquire a ¹H NMR spectrum after each addition.

  • Continue adding the shift reagent until baseline separation of at least one pair of corresponding proton signals for the two enantiomers is observed.

3. Data Analysis:

  • Identify a pair of well-resolved signals corresponding to the same proton on the two different enantiomers.

  • Integrate the areas of these two signals.

  • Calculate the enantiomeric excess (% ee) from the integration values.

Visualizations

The following diagrams illustrate the workflows for the described analytical techniques.

Isomeric_Purity_Analysis_Workflow cluster_GC Chiral GC Analysis cluster_HPLC Chiral HPLC Analysis cluster_NMR Chiral NMR Analysis GC_Sample Sample Preparation (in volatile solvent) GC_Inject GC Injection GC_Sample->GC_Inject GC_Separation Chiral GC Column (Cyclodextrin-based) GC_Inject->GC_Separation GC_Detect FID Detection GC_Separation->GC_Detect GC_Data Data Analysis (% ee calculation) GC_Detect->GC_Data HPLC_Sample Sample Preparation (in mobile phase) HPLC_Inject HPLC Injection HPLC_Sample->HPLC_Inject HPLC_Separation Chiral HPLC Column (Polysaccharide-based) HPLC_Inject->HPLC_Separation HPLC_Detect UV Detection HPLC_Separation->HPLC_Detect HPLC_Data Data Analysis (% ee calculation) HPLC_Detect->HPLC_Data NMR_Sample Sample Preparation (in deuterated solvent) NMR_Add Addition of Chiral Shift Reagent NMR_Sample->NMR_Add NMR_Acquire ¹H NMR Spectrum Acquisition NMR_Add->NMR_Acquire NMR_Data Data Analysis (Integration & % ee) NMR_Acquire->NMR_Data

Caption: Workflow for Isomeric Purity Analysis.

Analytical_Technique_Selection Start Start: Need to Analyze Isomeric Purity of This compound High_Throughput High Throughput Screening? Start->High_Throughput High_Resolution High Resolution & Sensitivity Required? High_Throughput->High_Resolution No NMR Chiral NMR High_Throughput->NMR Yes GC Chiral GC High_Resolution->GC No HPLC Chiral HPLC High_Resolution->HPLC Yes Structural_Info Structural Confirmation Needed? Structural_Info->NMR Yes GC->Structural_Info HPLC->Structural_Info

References

The Stereochemical Nuances of Pheromonal Communication: A Comparative Analysis of Bombykol and Gossyplure

Author: BenchChem Technical Support Team. Date: December 2025

The intricate world of insect communication is finely tuned to the precise three-dimensional arrangement of molecules, a phenomenon starkly illustrated by the stereochemistry of pheromones. This guide delves into the critical role of stereoisomerism in the biological function of two well-studied lepidopteran sex pheromones: Bombykol, the attractant for the silkworm moth (Bombyx mori), and Gossyplure, the sex pheromone of the pink bollworm moth (Pectinophora gossypliella). Through a comparison of their stereoisomers' biological activities, supported by experimental data and detailed protocols, we highlight the remarkable specificity of pheromone reception and its implications for pest management and drug development.

The biological activity of a pheromone is not merely determined by its chemical formula but is exquisitely dependent on the spatial arrangement of its atoms. Different stereoisomers of the same molecule can elicit vastly different, or even inhibitory, behavioral and physiological responses in the receiving insect. This principle is fundamental to understanding the evolution of species-specific communication and for the development of effective and selective pest control strategies.

Case Study 1: Bombykol - A Tale of a Single Active Isomer

Bombykol, the first pheromone to be chemically characterized, is a classic example of high stereospecificity. The female silkworm moth releases (10E, 12Z)-10,12-hexadecadien-1-ol to attract males. While three other geometric isomers exist, only the (10E, 12Z) configuration is biologically active.[1]

Quantitative Comparison of Bombykol Isomer Activity

Electrophysiological and behavioral assays have consistently demonstrated the superior activity of the natural (10E, 12Z)-bombykol isomer. Electroantennogram (EAG) recordings, which measure the electrical response of the male moth's antenna to an odorant, show a significantly higher response to the natural isomer compared to its geometric counterparts.

IsomerRelative EAG Amplitude (%) at 1µgBehavioral Response (Wing-flapping)
(10E, 12Z) - Natural100Strong
(10E, 12E)~10Weak/None
(10Z, 12Z)<1None
(10Z, 12E)<1None

Data compiled from various studies. The relative EAG amplitude is normalized to the response to the natural isomer.

Experimental Protocols

Electroantennogram (EAG) Assay:

  • Antenna Preparation: An antenna is excised from a male Bombyx mori moth at the base. The tip of the antenna is also slightly cut to ensure good electrical contact.

  • Electrode Placement: The base of the antenna is placed in contact with a reference electrode, and the tip with a recording electrode. Both electrodes are typically glass capillaries filled with a saline solution.

  • Stimulus Delivery: A constant stream of purified and humidified air is passed over the antenna. A defined volume of air containing a specific concentration of the test isomer is injected into the airstream for a short duration (e.g., 0.5 seconds).

  • Data Recording: The change in electrical potential between the two electrodes is amplified and recorded. The amplitude of the negative deflection (in millivolts) is taken as the EAG response.

Behavioral Assay (Wind Tunnel):

  • Wind Tunnel Setup: A wind tunnel is used to create a laminar airflow of a specific velocity (e.g., 30 cm/s). The tunnel is typically illuminated with red light to simulate scotophase conditions.

  • Pheromone Source: A filter paper loaded with a specific amount of the test isomer is placed at the upwind end of the tunnel.

  • Moth Release: Male moths are released at the downwind end of the tunnel.

  • Observation: The behavior of the moths is observed and recorded. Key behaviors include taking flight, upwind flight in a zigzagging pattern, and landing on or near the pheromone source. The percentage of moths exhibiting each behavior is calculated.

Signaling Pathway of Bombykol

The perception of bombykol in male silkworm moths is initiated by the binding of the pheromone to a specific G-protein coupled receptor, BmOR-1, located on the dendritic membrane of olfactory receptor neurons (ORNs).[2][3] This binding event triggers a downstream signaling cascade, leading to the opening of ion channels and the generation of an action potential.

Bombykol_Signaling_Pathway Pheromone Bombykol (10E, 12Z) PBP Pheromone-Binding Protein (PBP) Pheromone->PBP Receptor Bombykol Receptor (BmOR-1) PBP->Receptor Binding G_Protein G-Protein (Gq) Receptor->G_Protein Activation PLC Phospholipase C (PLC) G_Protein->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ion_Channel Ion Channel (TRP Channel) IP3->Ion_Channel Gating Depolarization Depolarization & Action Potential Ion_Channel->Depolarization Ca²⁺/Na⁺ Influx

Bombykol Signaling Pathway

Case Study 2: Gossyplure - The Importance of a Stereoisomeric Ratio

In contrast to the single active isomer of bombykol, the sex pheromone of the pink bollworm moth, Gossyplure, is a 1:1 mixture of two geometric isomers: (Z,Z)-7,11-hexadecadien-1-yl acetate and (Z,E)-7,11-hexadecadien-1-yl acetate.[4][5] The precise ratio of these two isomers is critical for eliciting the full behavioral response in males.

Quantitative Comparison of Gossyplure Isomer Activity

Field trapping and wind tunnel experiments have demonstrated that the 1:1 mixture of the (Z,Z) and (Z,E) isomers is significantly more attractive to male pink bollworm moths than either isomer alone or other ratios. The (Z,Z) isomer alone shows some attractant activity, while the (Z,E) isomer is largely inactive on its own.

Isomer/Mixture Ratio (ZZ:ZE)Mean Trap Catch (males/trap/night)Behavioral Response (Upwind Flight in Wind Tunnel)
1:1 (Natural Gossyplure)100High
1:0 (ZZ isomer alone)30-40Moderate
0:1 (ZE isomer alone)<5Low/None
3:160-70Moderate-High
1:320-30Low

Data are generalized from multiple field and laboratory studies and presented as relative values for comparison.

Experimental Protocols

Field Trapping Assay:

  • Trap Setup: Delta traps or similar sticky traps are baited with rubber septa or other dispensers loaded with a specific amount and ratio of the test isomers.

  • Trap Deployment: Traps are placed in a cotton field at a specified density and height.

  • Data Collection: The number of male pink bollworm moths captured in each trap is recorded daily or at regular intervals.

  • Data Analysis: The mean trap catches for each isomer or mixture are calculated and compared.

Wind Tunnel Bioassay for Gossyplure:

The protocol is similar to that described for Bombykol, with the key difference being the preparation of the pheromone source with precise ratios of the (Z,Z) and (Z,E) isomers of Gossyplure. The behavioral responses of male Pectinophora gossypliella are then observed and quantified.

Signaling Pathway of Gossyplure

The olfactory signaling pathway for Gossyplure is believed to follow a similar model to that of other moths, involving specific olfactory receptors and a G-protein-mediated cascade. While the specific receptors for the (Z,Z) and (Z,E) isomers in P. gossypliella are still under investigation, it is hypothesized that two distinct olfactory receptor neurons, each tuned to one of the isomers, are involved. The integration of the signals from these two channels in the antennal lobe of the brain is likely responsible for the synergistic effect of the 1:1 mixture.

Gossyplure_Signaling_Pathway cluster_ORN1 ORN 1 cluster_ORN2 ORN 2 Pheromone_ZZ Gossyplure (Z,Z) Receptor_ZZ Receptor A (PgoR-ZZ) Pheromone_ZZ->Receptor_ZZ Signal_ZZ Signal A Receptor_ZZ->Signal_ZZ Antennal_Lobe Antennal Lobe (Brain) Signal_ZZ->Antennal_Lobe Pheromone_ZE Gossyplure (Z,E) Receptor_ZE Receptor B (PgoR-ZE) Pheromone_ZE->Receptor_ZE Signal_ZE Signal B Receptor_ZE->Signal_ZE Signal_ZE->Antennal_Lobe Behavior Mating Behavior Antennal_Lobe->Behavior Signal Integration

Gossyplure Signal Perception

Conclusion: Stereochemistry as a Key Determinant of Biological Function

The comparative analysis of Bombykol and Gossyplure underscores the paramount importance of stereochemistry in pheromonal communication. In the case of Bombykol, a single geometric isomer is responsible for eliciting the mating behavior, demonstrating a highly selective receptor system. For Gossyplure, the biological activity is dependent on a precise blend of two stereoisomers, highlighting a more complex signal processing mechanism that relies on the integration of information from multiple receptor channels.

This profound stereospecificity has significant practical implications. For pest management strategies that utilize pheromones for mating disruption or mass trapping, the use of the correct stereoisomers in the precise, naturally occurring ratio is essential for efficacy. Furthermore, the study of pheromone-receptor interactions at the molecular level provides valuable insights for the rational design of novel and highly selective agonists and antagonists, which could be developed into next-generation pest control agents or serve as tools for studying olfactory signaling in drug discovery research. The principles of stereospecificity observed in these insect pheromone systems are a testament to the broader theme in biology where molecular shape and biological function are inextricably linked.

References

Safety Operating Guide

Proper Disposal of 3-Methylheptan-4-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of 3-Methylheptan-4-one, a flammable liquid, is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides a procedural, step-by-step approach to its safe handling and disposal, aligning with best practices for hazardous chemical waste management.

Immediate Safety and Handling

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. This document provides comprehensive information on its hazards, handling, and emergency procedures.

Key Hazards:

  • Flammable Liquid: this compound is a flammable liquid and vapor.[1][2] Keep it away from heat, sparks, open flames, and hot surfaces.[1] All transfers of flammable liquids in large quantities (e.g., from containers of five gallons or more) should be conducted inside a fume hood.

  • Irritant: It may cause skin and eye irritation.[2]

Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound, including:

  • Chemical-resistant gloves

  • Safety goggles or a face shield

  • A lab coat or apron

Waste Characterization and Segregation

Proper identification and segregation of chemical waste are the foundational steps for safe disposal.

  • Waste Determination: Any unused this compound or materials contaminated with it (e.g., reaction mixtures, contaminated labware) must be treated as hazardous waste. This determination is a requirement under the Resource Conservation and Recovery Act (RCRA).

  • Segregation:

    • Collect this compound waste in a dedicated, properly labeled container.

    • Do not mix it with other waste streams, especially incompatible materials such as acids, bases, or oxidizers.[3]

    • Specifically, keep halogenated and non-halogenated organic solvent wastes in separate containers.[3]

Storage of this compound Waste

Proper storage of hazardous waste is essential to prevent accidents and ensure compliance.

  • Container: Use a container compatible with this compound. The original container is often the best choice.[4] The container must be in good condition, free from leaks, and have a secure, tight-fitting cap.[4]

  • Labeling: Label the waste container clearly with the words "Hazardous Waste" and the full chemical name, "this compound." Avoid using abbreviations or chemical formulas. The label should also indicate the date when the waste was first added to the container.

  • Storage Location: Store the waste container in a designated satellite accumulation area (SAA) at or near the point of generation.[5] The storage area should be a well-ventilated space, such as a flammable storage cabinet, away from sources of ignition.[6]

Disposal Procedures

Disposal of this compound must be handled by a licensed hazardous waste disposal service.[7] Attempting to dispose of this chemical down the drain or in regular trash is a violation of regulations and poses a significant environmental risk.

Step-by-Step Disposal Protocol:

  • Collection: Collect waste this compound in a designated, compatible, and properly labeled container. Do not fill the container to more than 75% capacity to allow for vapor expansion.[6]

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal company to schedule a pickup.

  • Documentation: Complete all necessary waste disposal forms or manifests as required by your institution and local regulations. This "cradle-to-grave" tracking is a key component of hazardous waste management.[2]

  • Empty Containers: A container that has held this compound can be considered "empty" if all waste has been removed by standard practice. For containers that held acutely hazardous waste, triple rinsing is required, and the rinsate must be collected as hazardous waste.[4] Once properly emptied and with the label defaced, the container may be disposed of as regular trash or recycled, depending on institutional policies.[5]

Quantitative Data Summary

While specific regulatory disposal limits for this compound are not broadly published, the following properties are critical for its safe management.

PropertyValueCitation
UN Number UN1224[1]
GHS Hazard Class Flammable Liquid, Category 3[2]
Flash Point 38 °C (100.4 °F)[1]
Boiling Point 156 °C (312.8 °F)[1]
Storage Recommendation Store in a well-ventilated place. Keep cool.[1]

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

start Generation of This compound Waste waste_determination Is it Hazardous Waste? start->waste_determination collect_waste Collect in a Labeled, Compatible Container waste_determination->collect_waste Yes non_hazardous Dispose as Non-Hazardous (Consult EHS) waste_determination->non_hazardous No segregate_waste Segregate from Incompatible Wastes collect_waste->segregate_waste store_waste Store in Designated Satellite Accumulation Area segregate_waste->store_waste contact_ehs Contact EHS for Waste Pickup store_waste->contact_ehs prepare_documentation Complete Waste Manifest/Forms contact_ehs->prepare_documentation disposal Disposal by Licensed Hazardous Waste Vendor prepare_documentation->disposal

Caption: Workflow for the proper disposal of this compound waste.

By adhering to these procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of this compound, protecting both themselves and the environment. Always consult with your institution's EHS department for specific guidance and requirements.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.